Quinoxaline-6-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMOHGAJQHAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624792 | |
| Record name | Quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-70-5 | |
| Record name | Quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In--Depth Technical Guide to Quinoxaline-6-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Quinoxaline-6-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a quinoxaline core functionalized with a highly reactive sulfonyl chloride group, this reagent serves as a versatile scaffold for the synthesis of diverse compound libraries. Its primary utility lies in its facile reaction with nucleophiles—predominantly amines—to generate a wide array of quinoxaline sulfonamides. These derivatives have demonstrated significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and inflammation. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, chemical reactivity, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is a stable, solid organic compound under standard conditions. Its structure features a bicyclic aromatic system composed of a benzene ring fused to a pyrazine ring, with a sulfonyl chloride moiety at the 6-position.[1] This arrangement confers both aromatic stability and high reactivity at the sulfur center, making it an ideal electrophile for synthetic transformations.
Key Identifiers and Properties A summary of the core properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 692737-70-5 | [2][3] |
| Molecular Formula | C₈H₅ClN₂O₂S | [2] |
| Molecular Weight | 228.66 g/mol | [4] |
| Appearance | Solid (typically off-white to yellow) | Inferred from supplier data |
| Boiling Point | 391.4 °C at 760 mmHg (Predicted) | [4] |
| Topological Polar Surface Area | 68.3 Ų | [4] |
| Purity | Commercially available from ≥95% | [2] |
| Solubility | Soluble in aprotic organic solvents like DMF, THF, Dioxane, and Chloroform. | [5][6] |
| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | Supplier Recommendations |
Note: Specific physical properties like melting point are not consistently reported in the literature and should be determined empirically for each batch.
Synthesis and Purification
The most prevalent and industrially scalable method for synthesizing this compound is through the direct chlorosulfonation of a parent quinoxaline scaffold.[7] This reaction is a classic example of electrophilic aromatic substitution.
Causality Behind Experimental Choice: Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its powerful electrophilic nature. The electron-rich quinoxaline ring acts as a nucleophile, attacking the sulfur atom of chlorosulfonic acid. The reaction typically proceeds without the need for a catalyst and provides the sulfonyl chloride derivative in good yields.[5][8] The regioselectivity, affording the 6-substituted product, is dictated by the directing effects of the fused heterocyclic ring system.
Caption: General synthesis of this compound.
Purification Protocol: Post-reaction, the mixture is typically quenched by carefully pouring it onto crushed ice. The sulfonyl chloride, being insoluble in water, precipitates out and can be collected by filtration.[8] Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of benzene and petroleum ether, to yield the final product of high purity.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.
The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines.[5][6] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of a chloride ion. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9][10]
Caption: Reactivity of this compound.
This straightforward and robust reaction allows for the introduction of a vast array of chemical functionalities onto the quinoxaline scaffold, enabling the construction of large and diverse compound libraries for high-throughput screening.
Applications in Medicinal Chemistry & Drug Development
The fusion of the quinoxaline heterocycle with the sulfonamide functional group has proven to be a highly successful strategy in drug discovery.[5] Quinoxaline sulfonamides are recognized as privileged structures, exhibiting a broad spectrum of pharmacological activities.
Therapeutic Areas of Interest:
-
Anticancer: Derivatives have shown potent activity as inhibitors of various kinases and enzymes involved in cell proliferation and survival.[5]
-
Antimicrobial: Quinoxaline sulfonamides have been developed with significant antibacterial and antifungal properties.[5][11]
-
Anti-inflammatory: Certain derivatives act as potent anti-inflammatory agents.[5]
-
Neuropharmacological: The scaffold has been explored for its activity against neurodegenerative diseases and as an anticonvulsant.[5][6]
-
Enzyme Inhibition: These compounds are effective inhibitors of enzymes like carbonic anhydrase and α-glucosidase, relevant in diuretic and anti-diabetic therapies, respectively.[6]
The value of this compound lies in its ability to serve as a central hub, connecting a simple starting material to a multitude of complex, biologically active molecules through reliable and well-understood chemical transformations.
Caption: Role in the drug discovery pipeline.
Experimental Protocol: Synthesis of a Quinoxaline-6-sulfonamide Derivative
This protocol describes a representative, self-validating procedure for the synthesis of an N-aryl quinoxaline-6-sulfonamide, a common target in medicinal chemistry programs.
Objective: To synthesize N-(4-methylphenyl)quinoxaline-6-sulfonamide from this compound and p-toluidine.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Pyridine (Anhydrous, ~3-5 mL per mmol of sulfonyl chloride)
-
Dichloromethane (DCM, Anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous pyridine. Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Nucleophile Addition: Add p-toluidine (1.1 eq) to the solution. The addition may be done portion-wise or as a solution in a small amount of pyridine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl and DCM. Shake well. Rationale: The acid wash removes the excess pyridine base by forming its water-soluble pyridinium salt.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Rationale: The bicarbonate wash removes any residual acid, and the brine wash removes bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-methylphenyl)quinoxaline-6-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound, like other aryl sulfonyl chlorides, must be handled with care.
-
Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage upon contact.
-
Moisture Sensitivity: The sulfonyl chloride group can hydrolyze upon contact with water or moisture to form the corresponding sulfonic acid and HCl gas. This necessitates storage under dry, inert conditions.
-
Toxicity: It is considered harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Disposal: Dispose of the chemical and its containers in accordance with local, regional, and national regulations.
Conclusion
This compound stands out as a high-value reagent in the field of drug discovery and development. Its straightforward synthesis, combined with the robust and versatile reactivity of the sulfonyl chloride group, provides chemists with a reliable tool for generating novel molecular entities. The proven track record of its sulfonamide derivatives in exhibiting a wide range of biological activities ensures that this compound will remain a cornerstone scaffold in the quest for new and effective therapeutic agents.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. molbase.com [molbase.com]
- 3. This compound | 692737-70-5 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. heteroletters.org [heteroletters.org]
Quinoxaline-6-sulfonyl Chloride: A Comprehensive Technical Guide to its Molecular Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The introduction of a sulfonyl chloride group at the 6-position of the quinoxaline nucleus creates a highly reactive and versatile intermediate: quinoxaline-6-sulfonyl chloride. This molecule serves as a pivotal building block for the synthesis of a diverse library of quinoxaline-based sulfonamides, which are of significant interest in drug discovery and development.[3][4]
This in-depth technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and reactivity of this compound. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and Physicochemical Properties
This compound possesses a planar, bicyclic aromatic core. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the powerful inductive and mesomeric effects of the sulfonyl chloride group, significantly influences the electron density distribution across the molecule. This electronic profile dictates its reactivity, particularly towards nucleophilic substitution at the sulfonyl chloride moiety.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂S | [5] |
| Molecular Weight | 228.66 g/mol | [5] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not widely reported | - |
| Boiling Point | Not widely reported | - |
| Solubility | Likely soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (e.g., DMF, DMSO) | Inferred from reactivity |
| CAS Number | 692737-70-5 | [5] |
Synthesis of this compound: An Experimental Protocol
The primary route for the synthesis of this compound is the electrophilic chlorosulfonation of a quinoxaline precursor.[3] This reaction introduces the sulfonyl chloride group onto the benzene ring of the quinoxaline scaffold.
Causality Behind Experimental Choices
-
Choice of Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic reagent used for introducing the sulfonyl chloride group onto aromatic rings. Its high reactivity makes it suitable for the de-activated quinoxaline ring system.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The gradual addition of the quinoxaline precursor to chlorosulfonic acid is crucial for maintaining temperature control.
-
Work-up Procedure: The reaction mixture is carefully quenched by pouring it onto ice. This serves to decompose any remaining chlorosulfonic acid and precipitate the sulfonyl chloride product, which is generally insoluble in the resulting aqueous acidic medium.
Detailed Step-by-Step Methodology
Disclaimer: The following is a representative protocol compiled from various literature sources describing the synthesis of similar quinoxaline sulfonyl chlorides.[3][6] Researchers should perform their own optimization and safety assessments.
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Reagent Addition: To the flask, add an excess of chlorosulfonic acid (e.g., 5-10 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add the quinoxaline precursor (1 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time (e.g., 1-3 hours), or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate of this compound is collected by vacuum filtration.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.5-9.5 ppm). The protons on the pyrazine ring will be the most deshielded. The protons on the benzene ring will show splitting patterns consistent with their substitution. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm range. The carbons attached to nitrogen and the sulfonyl chloride group will be significantly deshielded. |
| IR Spectroscopy | Characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group will be present around 1370-1300 cm⁻¹ and 1180-1130 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.[6][7] |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight. Fragmentation patterns may include the loss of SO₂Cl or Cl. |
Reactivity and Synthetic Applications
The this compound molecule is characterized by two primary sites of reactivity: the electrophilic sulfur atom of the sulfonyl chloride group and the quinoxaline ring system itself.
Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesizing a wide array of sulfonamide derivatives. The general reaction involves the displacement of the chloride ion by a nucleophile, typically an amine, to form a stable sulfonamide linkage.[3]
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline(91-19-0) IR Spectrum [chemicalbook.com]
Introduction: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Quinoxaline Sulfonamides
The strategic combination of well-established pharmacophores into a single molecular framework is a cornerstone of modern drug discovery. This guide delves into the rich biological landscape of quinoxaline sulfonamides, a class of compounds born from the fusion of two "privileged" heterocyclic structures: the quinoxaline and the sulfonamide moieties.[1][2][3] Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a versatile scaffold found in compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] Similarly, the sulfonamide group (-SO₂NH₂) is a critical component in a multitude of clinically approved drugs, most famously the "sulfa" antibiotics.[1][5]
The rationale for chemically uniting these two motifs is compelling. The resulting hybrid molecules have consistently demonstrated enhanced or novel therapeutic activities, suggesting a synergistic interplay between the two components.[1][2] This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal biological activities of quinoxaline sulfonamides, detailing their mechanisms of action, summarizing key potency data, and presenting field-proven experimental protocols for their evaluation.
Anticancer Activity: Targeting Malignant Proliferation
Quinoxaline sulfonamides have emerged as a promising class of anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][6][7]
Mechanistic Insights: How They Work
The anticancer effects of these compounds are often multifactorial. Some derivatives function as potent inhibitors of carbonic anhydrases (CA), particularly the tumor-associated isoforms CA IX and CA XII, which are crucial for pH regulation and survival of cancer cells in hypoxic environments.[8][9] Other proposed mechanisms include the induction of apoptosis (programmed cell death) and interference with critical cell signaling pathways that govern cell growth and proliferation.[6] For instance, certain quinoxaline sulfonamides have been shown to inhibit the growth of human tumor cell lines by targeting key enzymes or receptors involved in cancer progression.[6]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative quinoxaline sulfonamide derivatives against various cancer cell lines, expressed as the IC₅₀ value (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 103 (Chlorophenyl-containing) | Various | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Not specified, but noted for greatest activity | [1] |
| 104 (Pyridine-containing) | Various | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Not specified, but noted for greatest activity | [1] |
| 99 | Liver Carcinoma (HepG2) | Liver | 0.5 µg/mL | [1] |
| 7h (3-trifluoromethylquinoxaline 1,4-dioxide) | Various | Breast (MCF-7), Pancreatic (Capan-1), T-cell leukemia (DND-41), Acute Myeloid Leukemia (HL60), Mantle cell lymphoma (Z138) | 1.3 - 2.1 | [9] |
| VIIIa | HepG2 | Liver | 9.8 | [6] |
| VIIIc | MCF-7 | Breast | 9.0 | [6] |
| XVa | MCF-7 | Breast | 5.3 | [6] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes a standard colorimetric assay to quantify the cytotoxic effect of a compound on cancer cells.[10][11] It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline sulfonamide test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed a non-toxic level (e.g., 0.5%).[11] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
Visualization: Anticancer Mechanism of Action
Caption: Inhibition of Carbonic Anhydrase IX by quinoxaline sulfonamides.
Antimicrobial Activity: Combating Pathogenic Microbes
The foundational success of sulfonamides as antibacterial agents is well-documented, and their quinoxaline-containing derivatives continue this legacy, showing potent activity against a broad spectrum of bacteria and fungi.[1][12][13]
Mechanistic Insights: Folate Synthesis Inhibition
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase, a key bacterial enzyme in the folic acid synthesis pathway.[5] Folic acid is essential for the synthesis of nucleotides and amino acids. Because mammalian cells obtain folic acid from their diet and do not synthesize it, this pathway provides an excellent target for selective toxicity against bacteria.[5] The quinoxaline moiety can enhance this activity and broaden the spectrum, potentially by increasing the compound's ability to penetrate the microbial cell wall.[12]
Data Presentation: Antibacterial and Antifungal Spectrum
The table below showcases the antimicrobial efficacy of various quinoxaline sulfonamides against selected pathogens.
| Compound ID | Microorganism | Type | Activity Metric | Result | Reference |
| 50 | S. aureus | Gram (+) Bacteria | ZOI | 20 mm | [1] |
| 51 | S. aureus | Gram (+) Bacteria | ZOI | 22 mm | [1] |
| 52 | E. coli | Gram (-) Bacteria | ZOI | 22 mm | [1] |
| 67 | S. aureus | Gram (+) Bacteria | ZOI | 14 mm | [1][14] |
| 67 | E. coli | Gram (-) Bacteria | ZOI | 16 mm | [1][14] |
| 67 | A. niger | Fungus | ZOI | 17 mm | [1][14] |
| 74 | S. aureus | Gram (+) Bacteria | ZOI | 15 mm | [1] |
| 74 | E. coli | Gram (-) Bacteria | ZOI | 10 mm | [1] |
| Compound 2 | Various Bacteria | Bacteria | MIC | 0.0313 - 0.250 mg/mL | [12][13] |
ZOI: Zone of Inhibition (diameter in mm); MIC: Minimum Inhibitory Concentration.
Experimental Protocols for Antimicrobial Susceptibility Testing
A. Agar Well Diffusion Assay This method is used for preliminary screening of antimicrobial activity.[12][15]
Materials:
-
Petri plates with sterile Mueller-Hinton Agar (MHA)
-
Bacterial/fungal culture adjusted to 0.5 McFarland turbidity standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plate to create a lawn.
-
Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antimicrobial activity.
B. Broth Microdilution Assay (MIC Determination) This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum adjusted to the appropriate concentration
-
Test compounds
Procedure:
-
Serial Dilution: Add 50 µL of sterile MHB to all wells. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Visualization: Antimicrobial Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Quinoxaline sulfonamides have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutics for inflammatory disorders.[1][18][19]
Mechanistic Insights: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit the expression and function of key inflammatory modulators.[20] These include enzymes like cyclooxygenase (COX), and signaling molecules such as cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[20] By interfering with these pathways, the compounds can reduce the cardinal signs of inflammation, such as edema (swelling).[20]
Data Presentation: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[19][21]
| Compound ID | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| L1 | 25 | 3 | 19.98 | [18][19] |
| L2 | 25 | 3 | 10.75 | [18] |
| L3 | 25 | 3 | 19.07 | [18] |
| Diclofenac Sodium (Standard) | 10 | 3 | 21.21 | [18][19] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo protocol evaluates the ability of a compound to reduce acute, localized inflammation.[19][22]
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds formulated for oral administration
-
Plethysmometer
-
Standard drug (e.g., Diclofenac sodium)
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals to laboratory conditions and fast them overnight with free access to water. Divide them into groups (e.g., control, standard, test compound groups).
-
Compound Administration: Administer the test compounds and the standard drug orally to their respective groups. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 6 hours) using a plethysmometer.[22]
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Then, calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualization: Inflammatory Pathway
Caption: Carrageenan-induced inflammatory cascade and site of drug action.
Antiviral Activity
The exploration of quinoxaline sulfonamides as antiviral agents is an evolving field.[23][24][25] Studies have shown that certain derivatives possess inhibitory activity against a range of viruses, highlighting another dimension of their therapeutic potential.[1][26]
General Screening Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is commonly used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced damage and death.
Materials:
-
Host cell line permissive to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
96-well plates
-
Culture medium
-
Test compounds
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to form a confluent monolayer.
-
Treatment and Infection: Remove the growth medium. Add medium containing serial dilutions of the test compound to the wells. Subsequently, infect the cells with a specific amount of virus (e.g., 100 TCID₅₀).
-
Controls: Include a cell control (cells only), a virus control (cells + virus, no compound), and a compound toxicity control (cells + compound, no virus).
-
Incubation: Incubate the plate for several days, allowing the virus to replicate and cause a cytopathic effect (CPE) in the virus control wells.
-
Evaluation: Observe the cell monolayer daily under a microscope. The antiviral activity is determined by the concentration of the compound that inhibits the virus-induced CPE compared to the virus control. The results can be quantified using a cell viability assay like the MTT assay.
General Synthetic Strategy
The synthesis of quinoxaline sulfonamides is generally straightforward, making them highly accessible for derivatization and optimization. The most common approach involves the reaction of a quinoxaline sulfonyl chloride intermediate with a primary or secondary amine.[1]
Visualization: Synthesis Workflow
Caption: General synthetic route for quinoxaline sulfonamides.
Conclusion and Future Perspectives
The quinoxaline sulfonamide scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. The extensive body of research highlights its significant potential in oncology, infectious diseases, and inflammatory conditions. The synergistic combination of the quinoxaline and sulfonamide moieties consistently yields compounds with robust biological activity.
Future research should focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to design derivatives with enhanced potency and selectivity for specific biological targets.[20]
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms will enable a more rational design of next-generation compounds and help identify predictive biomarkers for patient stratification.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro screens must be advanced to more comprehensive preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of quinoxaline sulfonamides holds great promise for addressing unmet medical needs and delivering novel, effective treatments to patients.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. paperso.journal7publish.com [paperso.journal7publish.com]
- 13. journaljpri.com [journaljpri.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. ijpras.com [ijpras.com]
- 20. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacy180.com [pharmacy180.com]
- 22. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]
- 23. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline-6-Sulfonyl Chloride: A Versatile Scaffold for Targeting Diverse Pathological Pathways
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline framework, a heterocyclic system composed of fused benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of nitrogen atoms provide ideal anchor points for molecular interactions, making it a cornerstone in the design of targeted therapeutics. Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3]
This guide focuses on a key intermediate that unlocks much of this potential: Quinoxaline-6-sulfonyl chloride . By itself, this compound is not an endpoint therapeutic. Rather, its significance lies in the reactive sulfonyl chloride moiety (-SO₂Cl). This functional group serves as a versatile chemical handle, enabling the covalent attachment of a vast array of chemical entities through the formation of stable sulfonamide linkages. The resulting quinoxaline-6-sulfonamide derivatives are the true effectors of biological activity, with mechanisms of action spanning enzyme inhibition, disruption of protein-protein interactions, and modulation of complex signaling cascades.
Here, we will explore the synthetic utility of this compound and delve into the diverse mechanisms of action exhibited by its derivatives, providing researchers with a foundational understanding for harnessing this powerful scaffold in drug development.
Part 1: The Synthetic Keystone: Generation and Reactivity of this compound
The power of this compound originates from its straightforward synthesis and its predictable reactivity with nucleophiles. The sulfonyl chloride group is a potent electrophile, readily reacting with primary and secondary amines, hydrazines, and other nitrogen-containing nucleophiles to forge sulfonamide bonds. This modularity allows for the systematic generation of large compound libraries, a cornerstone of modern hit-to-lead optimization.
Core Synthesis Protocol: Chlorosulfonation of Quinoxaline
The foundational step is the electrophilic substitution of a quinoxaline precursor with chlorosulfonic acid. This reaction introduces the vital sulfonyl chloride group onto the quinoxaline ring system.
Workflow for Synthesis of this compound:
-
Reaction Setup: A suitable quinoxaline starting material, such as 2,3-diphenylquinoxaline, is slowly added to an excess of chlorosulfonic acid at a reduced temperature (typically 0–5 °C) under constant stirring.[4] The use of a cold bath is critical to control the exothermic nature of the reaction and prevent undesirable side products.
-
Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and stirred for several hours to ensure complete sulfonation.
-
Quenching and Precipitation: The mixture is then carefully poured onto crushed ice. This step serves two purposes: it quenches the reactive chlorosulfonic acid and precipitates the solid this compound product.
-
Isolation and Purification: The crude product is isolated by filtration, washed with cold water to remove residual acid, and dried.[5] Further purification can be achieved by crystallization from a suitable solvent system, such as benzene/petroleum ether.[5]
This protocol provides the key intermediate, which serves as the launchpad for diversification. The subsequent reaction with a chosen amine is typically a straightforward nucleophilic substitution, yielding the final sulfonamide derivative.[4]
Caption: General synthetic workflow using this compound.
Part 2: Mechanisms of Action of Quinoxaline-6-Sulfonamide Derivatives
The true value of the this compound scaffold is revealed in the diverse biological activities of its progeny. By modifying the amine component attached to the sulfonyl group, researchers can tune the molecule to interact with a wide range of biological targets with high specificity.
A. Inhibition of Carbonic Anhydrases: A Case Study in Hypoxic Tumors
A prominent and well-studied mechanism for quinoxaline sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[6]
Biological Context: Under hypoxic conditions, common in solid tumors, cancer cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, drives the expression of CA IX, a transmembrane enzyme that catalyzes the hydration of carbon dioxide to protons and bicarbonate. This activity helps maintain a neutral intracellular pH while acidifying the extracellular environment, promoting tumor survival, proliferation, and metastasis.
Mechanism of Inhibition: The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group. It coordinates with the catalytic zinc ion in the active site of carbonic anhydrases, effectively blocking enzyme function. The quinoxaline portion of the molecule extends into the active site cavity, forming additional interactions with amino acid residues that determine isoform selectivity and potency.[6]
Caption: Inhibition of the CA IX pathway in hypoxic tumors.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a standard stopped-flow spectrophotometric assay to measure the inhibitory activity of a synthesized quinoxaline sulfonamide against a specific CA isoform.
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 20 mM HEPES-Tris, pH 7.4).
-
Prepare a stock solution of the indicator (e.g., 0.2 mM p-nitrophenol).
-
Prepare a stock solution of the purified CA isoenzyme (e.g., hCA IX) to a final concentration of ~10 µM.
-
Prepare serial dilutions of the quinoxaline sulfonamide inhibitor in DMSO.
-
-
Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the buffered solution containing the enzyme, indicator, and inhibitor.
-
The reaction is initiated, and the conversion of CO₂ to bicarbonate and H⁺ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rates of reaction are recorded.
-
-
Data Analysis:
-
Enzyme activity is calculated as the percentage of the uninhibited control.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of activity against the logarithm of the inhibitor concentration.
-
Inhibition constants (Kᵢ) can be derived from the IC₅₀ values using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights: Research has shown that substituents at the 2 and 3 positions of the quinoxaline ring significantly affect the cytotoxicity and inhibitory potency of these sulfonamide derivatives.[6] For instance, the introduction of a trifluoromethyl group can potentiate antiproliferative properties, while aromatic fragments can enhance selectivity under hypoxic conditions.[6]
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Antiproliferative Activity (IC₅₀) | Reference |
| 2-cyano-3-phenyl Quinoxaline-6-sulfonamide | hCA IX | 42.2 nM | 1.5 - 15.1 µM | [6] |
| 2-cyano-3-trifluoromethyl Quinoxaline-6-sulfonamide | hCA IX | >10 µM | 1.3 - 2.1 µM | [6] |
| Acetazolamide (Standard Inhibitor) | hCA IX | 25.7 nM | N/A | [6] |
B. Broad-Spectrum Kinase Inhibition
The quinoxaline scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Derivatives of this compound have been developed to target a range of kinases involved in oncogenesis and inflammation.
-
c-Met Kinase Inhibitors: Certain quinoxaline derivatives show potent inhibitory activity against the c-Met kinase enzyme, which is often overexpressed in gastric cancer.[7] These compounds have demonstrated tumor growth inhibition in animal models.[7]
-
EGFR and ASK1 Inhibitors: Novel quinoxaline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Apoptosis Signal-regulated Kinase 1 (ASK1).[8][9] Inhibition of these pathways can lead to both anticancer and anti-inflammatory effects.
C. Anti-inflammatory and Antioxidant Activity
Quinoxaline derivatives have been reported to possess anti-inflammatory and antioxidant properties. The mechanisms often involve the inhibition of enzymes central to the inflammatory cascade.
-
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: Some quinoxaline compounds are effective inhibitors of LOX and COX-2, enzymes that produce pro-inflammatory mediators like leukotrienes and prostaglandins.[8][10][11] This dual inhibition presents a promising strategy for developing novel anti-inflammatory agents.
Conclusion: A Scaffold of Opportunity
This compound is more than a simple chemical reagent; it is a strategic platform for the discovery of novel therapeutics. Its synthetic accessibility and modular reactivity allow for the creation of vast and diverse chemical libraries. The derivatives stemming from this single intermediate have been shown to potently and selectively inhibit a wide range of clinically relevant targets, from tumor-specific enzymes like CA IX to critical nodes in inflammatory and oncogenic signaling pathways like c-Met, EGFR, and COX-2.
For researchers and drug development professionals, understanding the synthetic utility and mechanistic diversity associated with the quinoxaline-6-sulfonamide scaffold provides a powerful framework for designing next-generation targeted therapies. The continued exploration of this chemical space promises to yield new drug candidates with improved efficacy and novel mechanisms of action.
References
- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of quinoxaline compounds
An In-Depth Technical Guide to the Discovery and History of Quinoxaline Compounds
Authored by Gemini, Senior Application Scientist
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2][3][4] First synthesized in the late 19th century, its journey from a laboratory curiosity to a privileged structure in drug development is a compelling narrative of chemical innovation and biological discovery. This guide provides a comprehensive exploration of the discovery and history of quinoxaline compounds, tracing their origins from foundational synthetic methods to the elucidation of their vast pharmacological potential and modern applications. We will delve into the causality behind key experimental advancements, provide detailed protocols for seminal reactions, and map the timeline of discovery that has established quinoxaline as a nucleus of profound scientific importance.
The Genesis of a Scaffold: The First Synthesis (1884)
The story of quinoxaline begins in 1884, a period of fervent exploration in heterocyclic chemistry. Two independent research efforts, one by Wilhelm Hinsberg and the other by W. Körner, culminated in the first successful synthesis of the quinoxaline core.[1][5][6] Their now-classic method involved the straightforward condensation of an aromatic o-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][5] This reaction, elegant in its simplicity and high efficiency, provided a robust and versatile entry into this new class of compounds, laying the groundwork for over a century of chemical and therapeutic exploration. The fundamental principle of this reaction remains a widely used method for constructing the quinoxaline ring system today.[7]
Visualizing the Foundational Synthesis
The Hinsberg/Körner reaction provides a direct pathway to the quinoxaline core through the formation of two carbon-nitrogen bonds in a single cyclocondensation step.
Caption: The Hinsberg reaction: condensation of an o-diamine and a 1,2-dicarbonyl.
Evolution of Synthetic Strategies
While the Hinsberg synthesis was revolutionary, the quest for greater structural diversity, milder reaction conditions, and access to unique derivatives spurred the development of new methodologies.
The Beirut Reaction: A Gateway to Bioactive N-Oxides (1965)
A significant leap in quinoxaline chemistry came in 1965 from the laboratories of M.J. Haddadin and C.H. Issidorides at the American University of Beirut.[8][9] Their discovery, now known as the Beirut Reaction , provided an efficient route to quinoxaline 1,4-dioxides.[8][10] These N-oxide derivatives were not merely chemical curiosities; the introduction of oxygen atoms to the nitrogen centers proved to be a critical feature for imparting potent biological activity.[8][11]
The reaction involves the condensation of a benzofuroxan (a benzofurazan N-oxide) with a compound containing an active methylene group, such as a β-diketone or enamine.[10][12] This method opened the door to a vast library of N-oxide compounds that would later be developed into antibacterial and antitumor agents.[8][9]
Caption: The Beirut Reaction for synthesizing quinoxaline 1,4-dioxides.
Modern and Green Approaches
In recent decades, the principles of green chemistry have driven the development of more sustainable synthetic routes. These include microwave-assisted syntheses that dramatically reduce reaction times, the use of environmentally benign catalysts like zinc triflate, and one-pot procedures in aqueous media.[1][13][14] These modern methods not only offer improved efficiency and safety but also expand the scope of accessible quinoxaline derivatives.[15]
From Structure to Function: The Discovery of Biological Activity
For the first half-century of its existence, the quinoxaline scaffold was primarily of interest to synthetic chemists. This changed dramatically with the discovery of naturally occurring quinoxalines with potent biological effects.
Nature's Blueprint: Quinoxaline Antibiotics
The investigation into the biological properties of quinoxalines began in earnest with the study of microbial metabolites.
-
Iodinin: The antimicrobial properties of this phenazine 1,6-dioxide, a close structural relative of quinoxaline 1,4-dioxides, were first described in 1943.[8] This discovery highlighted the potential of the broader benzopyrazine scaffold as a source of antibacterial agents.
-
Echinomycin and Triostin A: Isolated from Streptomyces species, these cyclic depsipeptide antibiotics feature two quinoxaline-2-carboxylic acid moieties.[16][17][18] Echinomycin, in particular, was found to be a potent cytotoxic agent that functions by bis-intercalating into double-stranded DNA, effectively inhibiting DNA replication and RNA synthesis.[16][19] This mechanism of action led to its investigation in clinical trials as an antitumor agent.[16]
Synthetic Drugs: A Pharmacological Explosion
Inspired by these natural products, medicinal chemists began to synthesize and screen novel quinoxaline derivatives, uncovering a vast spectrum of pharmacological activities.[20][21]
-
Antibacterial Agents: In the 1970s, synthetic quinoxaline 1,4-dioxides like Quinoxidine and Dioxidine were introduced into clinical practice as broad-spectrum antibacterial drugs.[8][11]
-
Anticancer Activity: The ability of quinoxaline derivatives to inhibit cell growth, particularly under hypoxic conditions found in solid tumors, has made them a major focus of cancer research.[20][22] Marketed drugs like Erdafitinib (Balversa) are used to treat certain types of cancer.[21]
-
Antiviral Therapies: The quinoxaline scaffold has been integral to the development of potent antiviral drugs. This includes inhibitors of the hepatitis C virus (HCV) NS3/4A protease, such as Glecaprevir and Voxilaprevir .[21][23]
-
Diverse Therapeutic Areas: The versatility of the quinoxaline core has led to its incorporation into drugs for a wide array of diseases, including antimalarials, antifungals, anti-inflammatory agents, and kinase inhibitors for targeted therapies.[1][13][21][24]
Timeline of Key Milestones
The history of quinoxaline is marked by several pivotal discoveries that transformed the field.
| Date | Discovery / Development | Key Figure(s) / Group | Significance |
| 1884 | First synthesis of the quinoxaline core. | W. Hinsberg / W. Körner | Established the foundational cyclocondensation reaction for quinoxaline synthesis.[1][5][6] |
| 1943 | Antimicrobial properties of Iodinin described. | H. McIlwain | Demonstrated the biological potential of the related phenazine N-oxide scaffold.[8] |
| ~1950s | Isolation of Echinomycin. | Streptomyces echinatus | Discovery of a potent, naturally occurring quinoxaline-containing antibiotic and anticancer agent.[16][19] |
| 1965 | Development of the Beirut Reaction. | M.J. Haddadin & C.H. Issidorides | Provided a direct synthetic route to biologically active quinoxaline 1,4-dioxides.[8][9][10] |
| ~1970s | Clinical use of Dioxidine and Quinoxidine. | N/A (Clinical Development) | Introduction of synthetic quinoxalines as broad-spectrum antibacterial drugs.[8] |
| 2010s | Approval of HCV Protease Inhibitors. | Multiple Pharmaceutical Co. | Market approval of drugs like Glecaprevir and Voxilaprevir, validating the quinoxaline core for modern antiviral therapy.[21][23] |
| 2019 | Approval of Erdafitinib. | Janssen Pharmaceuticals | A quinoxaline-based kinase inhibitor approved for treating metastatic urothelial carcinoma.[21] |
Key Experimental Protocols
The following protocols describe foundational methods for synthesizing the quinoxaline scaffold and its bioactive N-oxide derivatives. These are generalized procedures intended for instructional purposes.
Protocol 1: General Synthesis of a Quinoxaline Derivative (Hinsberg Reaction)
This protocol describes the condensation of o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in 10 mL of ethanol or acetic acid.
-
Addition: To the stirred solution, add benzil (1.0 mmol).
-
Reaction: Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, the crude product can be recrystallized from ethanol to yield pure 2,3-diphenylquinoxaline as a crystalline solid.
Protocol 2: Synthesis of a Quinoxaline 1,4-Dioxide (Beirut Reaction)
This protocol outlines the reaction between benzofuroxan and dimethyl malonate, an active methylene compound, to form a quinoxaline 1,4-dioxide derivative.
Methodology:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 2.2 mmol, 60% dispersion in mineral oil) in 15 mL of anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Slowly add dimethyl malonate (1.0 mmol) dropwise to the suspension. Stir for 20-30 minutes at 0°C to allow for the formation of the enolate.
-
Addition of Benzofuroxan: Dissolve benzofuroxan (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the enolate solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Conclusion and Future Outlook
From its simple beginnings in 1884, the quinoxaline scaffold has evolved into one of the most versatile and important heterocyclic systems in science. Its synthetic accessibility, coupled with a rich and diverse pharmacological profile, has cemented its role in drug discovery. The historical journey from the Hinsberg condensation to the Beirut reaction and modern green methodologies illustrates a continuous drive for innovation. The discovery of natural products like echinomycin provided crucial validation of the scaffold's therapeutic potential, inspiring the development of synthetic drugs that now treat a wide range of human diseases. Today, quinoxalines continue to be a focus of intense research, not only in medicine but also in materials science, where their unique electronic properties are being harnessed for applications in organic electronics and dyes.[25][26] The rich history of the quinoxaline core suggests that its potential is far from exhausted, promising future discoveries that will continue to impact science and society.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structures of quinoxaline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 21. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijrti.org [ijrti.org]
- 26. researchgate.net [researchgate.net]
Quinoxaline-6-Sulfonyl Chloride: A Privileged Scaffold for the Development of Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the therapeutic potential of a key derivative, quinoxaline-6-sulfonyl chloride, as a versatile starting material for the synthesis of novel targeted therapies. We will explore the primary molecular targets for which derivatives of this scaffold have shown significant promise, including carbonic anhydrases, protein kinases, and microbial enzymes. This guide will provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to empower researchers in their drug discovery endeavors.
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, formed by the fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in drug discovery. This is attributed to its ability to interact with a multitude of biological targets with high affinity, leading to a diverse range of therapeutic applications. The synthetic tractability of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a critical intermediate, allowing for the introduction of a sulfonamide moiety, a functional group renowned for its ability to target specific enzymes and receptors. The sulfonamide group can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within target proteins, making it a valuable addition to the quinoxaline scaffold. This guide will focus on the therapeutic targets that can be effectively modulated by compounds synthesized from this key building block.
Key Therapeutic Targets for Quinoxaline-6-Sulfonamide Derivatives
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, primarily by targeting specific enzymes and signaling pathways implicated in disease pathogenesis. The following sections will detail the most promising of these targets.
Carbonic Anhydrases: Targeting Tumor Hypoxia and Beyond
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Several isoforms are known, with some being cytosolic (e.g., CA I and II) and others membrane-bound (e.g., CA IX and XII). Notably, CA IX is predominantly expressed in solid tumors and is associated with tumor hypoxia, a condition linked to poor prognosis and resistance to therapy. By maintaining the pH of the acidic tumor microenvironment, CA IX allows cancer cells to thrive and metastasize.
Quinoxaline-6-sulfonamide derivatives have emerged as potent inhibitors of various CA isoforms, with a particular focus on the tumor-associated CA IX. The sulfonamide moiety of these compounds directly interacts with the zinc ion in the active site of the enzyme, leading to its inhibition.
Data on Carbonic Anhydrase Inhibition by Quinoxaline Sulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Compound 7g (a quinoxaline-1,4-dioxide derivative) | CA IX | 42.2 nM | |
| Acetazolamide (Reference Drug) | CA IX | 25.7 nM |
Mechanism of Action: CA IX Inhibition in the Tumor Microenvironment
Caption: Inhibition of CA IX by quinoxaline-6-sulfonamide derivatives.
**2.2. Protein Kinases: Disrupt
Quinoxaline-6-sulfonyl Chloride: A Comprehensive Spectroscopic and Synthetic Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The Strategic Importance of Quinoxaline-6-sulfonyl Chloride in Medicinal Chemistry
The quinoxaline heterocycle is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in a multitude of potent, clinically relevant molecules. Its planar, aromatic nature allows for effective π-π stacking interactions with biological targets, while the nitrogen atoms can participate in hydrogen bonding. When functionalized with a sulfonyl chloride group at the 6-position, the quinoxaline core is transformed into a versatile building block. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines, alcohols, and phenols to generate a library of sulfonamides and sulfonates. This synthetic tractability is a key reason for its prominence in the development of novel therapeutics.[1]
The resulting quinoxaline sulfonamide derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Anticancer: By targeting various signaling pathways involved in cell proliferation and survival.
-
Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Anti-inflammatory: Through the modulation of inflammatory mediators.
-
Neuropharmacological: Showing potential in the treatment of neurological disorders.[1]
The following diagram illustrates the central role of this compound in the synthesis of diverse bioactive compounds.
Caption: Synthetic utility of this compound.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the chlorosulfonation of a quinoxaline precursor. A common and effective method involves the reaction of quinoxaline with chlorosulfonic acid. It is imperative that this reaction is performed under anhydrous conditions and at a controlled temperature, as chlorosulfonic acid is highly reactive and corrosive.
Experimental Protocol:
Materials:
-
Quinoxaline
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoxaline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. Caution: This addition is exothermic and releases HCl gas. The reaction should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
The following workflow diagram outlines the key steps in the synthesis and workup of this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: Predicted Data and Interpretation
A thorough understanding of the spectroscopic data of this compound is essential for its unambiguous identification and for ensuring its purity prior to its use in subsequent synthetic steps. The following sections detail the predicted spectroscopic data based on the analysis of its structure and comparison with known quinoxaline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals in the aromatic region. The protons on the quinoxaline ring system will be influenced by the electron-withdrawing nature of the sulfonyl chloride group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.1 - 9.3 | s | - | H-2, H-3 |
| ~8.5 - 8.7 | d | ~2.0 | H-5 |
| ~8.3 - 8.5 | dd | ~9.0, 2.0 | H-7 |
| ~8.1 - 8.3 | d | ~9.0 | H-8 |
-
Rationale: The protons H-2 and H-3 of the pyrazine ring are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atoms. The sulfonyl chloride group at C-6 will exert a strong electron-withdrawing effect, leading to a significant downfield shift of the protons on the benzene ring, particularly H-5 and H-7. The expected splitting patterns arise from the ortho and meta couplings between the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the sulfonyl chloride group.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~148 - 150 | C-2, C-3 |
| ~145 - 147 | C-4a |
| ~142 - 144 | C-8a |
| ~138 - 140 | C-6 |
| ~133 - 135 | C-7 |
| ~130 - 132 | C-8 |
| ~128 - 130 | C-5 |
-
Rationale: The carbons of the pyrazine ring (C-2 and C-3) are expected to be the most downfield. The carbon atom directly attached to the sulfonyl chloride group (C-6) will also be significantly deshielded. The quaternary carbons (C-4a and C-8a) will appear in the downfield region of the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050 - 3150 | C-H stretch (aromatic) | Medium |
| 1600 - 1650 | C=N stretch | Medium |
| 1450 - 1580 | C=C stretch (aromatic) | Strong |
| 1370 - 1390 | S=O stretch (asymmetric) | Strong |
| 1170 - 1190 | S=O stretch (symmetric) | Strong |
| 800 - 900 | C-H bend (out-of-plane) | Strong |
| 550 - 650 | S-Cl stretch | Medium |
-
Rationale: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. The aromatic C-H, C=N, and C=C stretching and bending vibrations will also be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₅ClN₂O₂S), the expected molecular weight is approximately 228.66 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) should be observed. Key fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl group, and subsequent fragmentation of the quinoxaline ring.
-
M⁺• : The molecular ion.
-
[M-Cl]⁺ : Loss of a chlorine radical.
-
[M-SO₂Cl]⁺ : Loss of the sulfonyl chloride radical, leading to the quinoxalinyl cation.
-
Loss of SO₂ : A common fragmentation pathway for sulfonyl compounds.
-
Fragmentation of the quinoxaline ring : Leading to smaller aromatic and nitrogen-containing fragments.
The following diagram illustrates a plausible fragmentation pathway for this compound in mass spectrometry.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate for the synthesis of a vast and diverse library of pharmacologically active compounds. A comprehensive understanding of its synthesis and spectroscopic properties is paramount for any research program focused on the development of novel quinoxaline-based therapeutics. This guide provides a detailed synthetic protocol and a predicted spectroscopic data set to aid researchers in the unambiguous identification and quality control of this vital building block. As the quest for new and more effective drugs continues, the strategic application of this compound in medicinal chemistry is poised to remain a fruitful and exciting area of research. It is anticipated that with its continued use, a complete and experimentally verified set of spectroscopic data will become more widely available in the scientific literature.
References
An In-depth Technical Guide to Quinoxaline-6-sulfonyl Chloride Derivatives and Analogs
This guide provides a comprehensive technical overview of quinoxaline-6-sulfonyl chloride, its derivatives, and analogs for researchers, scientists, and professionals in drug development. It delves into the synthesis, chemical properties, biological activities, and therapeutic potential of this important class of heterocyclic compounds.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline core, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous marketed drugs, including Glecaprevir (antiviral), Erdafitinib (anticancer), and Carbadox (antibacterial)[1]. The versatility of the quinoxaline ring system allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects, making quinoxalines a fertile ground for drug discovery[2][3].
The introduction of a sulfonyl chloride group at the 6-position of the quinoxaline ring creates a highly reactive intermediate, this compound. This key building block serves as a versatile precursor for the synthesis of a multitude of sulfonamide derivatives, significantly expanding the chemical space and biological applications of the quinoxaline family.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent conversion to sulfonamide derivatives are critical processes for accessing this class of compounds. The methodologies employed are generally robust and can be adapted for the creation of diverse chemical libraries.
Synthesis of the Quinoxaline Core
A common and facile method for synthesizing the quinoxaline core involves the condensation of an aromatic diamine, such as o-phenylenediamine, with an α-dicarbonyl compound[2]. This reaction is often carried out in a suitable solvent like ethanol or dimethylformamide (DMF).
Chlorosulfonation of the Quinoxaline Scaffold
The introduction of the sulfonyl chloride moiety is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). This reaction is highly regioselective, with the sulfonyl chloride group predominantly directing to the 6-position of the quinoxaline ring. The reaction is usually performed under ice-cold conditions with constant stirring, followed by pouring the reaction mixture into water to precipitate the sulfonyl chloride product[4][5].
General Synthesis of Quinoxaline-6-sulfonamide Derivatives
This compound is a reactive intermediate that readily undergoes nucleophilic substitution with a wide range of primary and secondary amines to yield the corresponding sulfonamides. This reaction is the cornerstone for creating libraries of quinoxaline-6-sulfonamide derivatives with diverse functionalities. The general reaction involves refluxing the sulfonyl chloride with the desired amine in the presence of a base, such as pyridine, in an appropriate solvent like anhydrous dimethylformamide (DMF) or acetone[6].
Experimental Protocol: General Synthesis of Quinoxaline-6-sulfonamide Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetone).
-
Addition of Amine: To the solution, add the desired primary or secondary amine (1.1 equivalents).
-
Addition of Base: Add a suitable base, such as pyridine (1.2 equivalents), to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure sulfonamide derivative.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous quinoxaline derivatives exhibit potent anticancer properties[7]. Specifically, certain quinoxaline-sulfonamide derivatives have shown significant antitumor activity. For instance, some derivatives have demonstrated potent inhibitory effects against liver carcinoma cell lines[6]. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, which are crucial for tumor growth in hypoxic conditions[8].
Antimicrobial Activity
The quinoxaline scaffold is a well-established pharmacophore in the design of antimicrobial agents. Sulfonamide derivatives of quinoxaline have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[6]. The structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the antimicrobial potency[6].
Antiviral Activity
Quinoxaline derivatives have been investigated for their antiviral properties, particularly against respiratory pathogens[9]. The broad functionalization capabilities of the quinoxaline ring allow for the design of specific inhibitors of viral enzymes and proteins. For example, certain quinoxaline derivatives have been identified as potential inhibitors of the SARS coronavirus[9].
Neuropharmacological Effects
Recent studies have explored the neuropharmacological potential of quinoxaline sulfonamides. Some derivatives have exhibited anxiolytic and anticonvulsant activities in preclinical models, suggesting their potential for the treatment of central nervous system disorders[6].
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline-6-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the quinoxaline ring and the sulfonamide moiety.
-
Substituents on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen significantly influences the biological activity. Aromatic amines with electron-withdrawing groups have been shown to enhance antibacterial activity in some cases[6].
-
Substitution on the Quinoxaline Ring: Modifications at other positions of the quinoxaline ring can also modulate the pharmacological profile. For instance, the introduction of different substituents at the 2 and 3-positions can impact the antiproliferative activity of quinoxalin-6-amine analogs[10].
-
Position of the Sulfonamide Group: The position of the sulfonamide group on the quinoxaline ring is critical. Shifting the sulfonamide group from the 6- to the 7-position has been shown to reduce the antiproliferative activity of certain quinoxaline 1,4-dioxide derivatives[8].
Visualizing Key Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the core synthetic routes for obtaining this compound and its derivatives.
Caption: Synthesis of the Quinoxaline Core.
Caption: Chlorosulfonation of the Quinoxaline Core.
Caption: Synthesis of Quinoxaline-6-sulfonamide Derivatives.
Tabular Summary of Key Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 692737-70-5 | [11] |
| Molecular Formula | C₈H₅ClN₂O₂S | [12] |
| Molecular Weight | 228.66 g/mol | [12] |
| Boiling Point | 391.426 °C at 760 mmHg | [12] |
| Flash Point | 190.528 °C | [12] |
| Density | 1.559 g/cm³ | [12] |
Conclusion and Future Perspectives
This compound is a pivotal building block in medicinal chemistry, providing a gateway to a vast array of biologically active sulfonamide derivatives. The synthetic accessibility and the diverse pharmacological profiles of these compounds underscore their potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders. Future research in this area will likely focus on the design and synthesis of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their advancement through the drug development pipeline. The continued exploration of the chemical space around the quinoxaline-6-sulfonamide scaffold holds significant promise for the discovery of next-generation medicines.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 10. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 692737-70-5 [chemicalbook.com]
- 12. echemi.com [echemi.com]
Quinoxaline-6-sulfonyl chloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Quinoxaline-6-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: this compound (CAS No. 692737-70-5) is a vital heterocyclic building block in medicinal chemistry and drug development.[1] Its bifunctional nature, featuring the quinoxaline core and a reactive sulfonyl chloride group, makes it a key intermediate for synthesizing a diverse range of sulfonamide derivatives with potential therapeutic activities, including as antidiabetic, anti-Alzheimer's, and anticancer agents.[2][3] However, the very reactivity that makes this compound valuable also imparts significant chemical hazards.
This guide provides a comprehensive safety and handling framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to explain the chemical principles underlying the hazards and the rationale for each safety protocol. Adherence to these guidelines is critical for mitigating risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. While specific toxicological data for this exact compound is limited, a robust risk assessment can be conducted by analyzing the hazards of its core functional group—the aryl sulfonyl chloride—and its parent heterocycle.
Physicochemical and Hazard Data
The primary hazards are inferred from closely related analogs, such as Quinoline-8-sulfonyl chloride and Benzenesulfonyl chloride, which share the same reactive moiety.[4][5]
| Property | Data | Source |
| Chemical Name | This compound | |
| CAS Number | 692737-70-5 | |
| Molecular Formula | C₈H₅ClN₂O₂S | |
| Molecular Weight | 228.66 g/mol | [6] |
| Appearance | Likely a solid (inferred from analogs) | [7] |
| Inferred GHS Classification | Danger • Skin Corrosion/Irritation, Category 1B/C • Serious Eye Damage, Category 1 • May be corrosive to metals | [4][8] |
The Chemistry of the Hazard: The Sulfonyl Chloride Moiety
The significant corrosive hazard of this compound stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl). This group is a potent electrophile, making it highly susceptible to attack by nucleophiles. The most common nucleophile in a laboratory environment is water (from atmospheric moisture, aqueous reagents, or improper handling).
The reaction with water results in rapid hydrolysis to form the corresponding quinoxaline-6-sulfonic acid and hydrochloric acid (HCl).[5][9] Both of these products are highly corrosive and are responsible for the severe skin burns and eye damage associated with the compound. This reaction is also exothermic and can generate corrosive HCl gas, posing an inhalation hazard.
A Proactive Safety Framework: The Hierarchy of Controls
To manage the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to contain dust and potential HCl vapor.[8]
-
Safety Shower and Eyewash Station: A properly functioning and easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[4][5] Their locations must be known to all personnel before work begins.[10]
Administrative Controls: Defining Safe Work Practices
These are the procedures and policies that dictate how work is to be performed safely.
-
Standard Operating Procedure (SOP): A detailed, written SOP for the handling and use of this compound must be developed and approved. All personnel must be trained on this SOP before commencing work.
-
Designated Area: Clearly demarcate an area within the lab for the storage and handling of this compound.
-
Never Work Alone: Due to the severe nature of the hazards, personnel should never handle this compound while working alone.
Personal Protective Equipment (PPE): The Final Barrier
PPE is required for all handling activities, even with engineering controls in place. It does not eliminate the hazard, so its selection and use are critical.
| Protection Type | Specification | Rationale and Source(s) |
| Eye / Face | Chemical splash goggles AND a full-face shield. | Protects against splashes of corrosive material and dust. A face shield is required in addition to goggles due to the severe eye damage classification.[4][5] |
| Hand | Chemical-resistant, impervious gloves (e.g., heavy-duty nitrile or butyl rubber). Use a double-gloving technique. | Protects against skin burns. Standard thin nitrile gloves may offer insufficient protection for prolonged contact. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination.[4][11] |
| Body | Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. | Protects skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][12] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for dust or a respirator with an acid gas cartridge) may be required. | Required if there is a risk of generating dust or aerosols outside of a fume hood, or if irritation is experienced. Use is subject to a formal respiratory protection program.[4][11] |
Standard Operating Procedures (SOPs)
The following protocols provide a baseline for developing a site-specific SOP.
Handling and Dispensing (Weighing)
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operating correctly.
-
Staging: Place a weighing vessel (e.g., anti-static weigh boat), spatula, and a sealable container for the weighed material inside the fume hood.
-
Dispensing: Carefully open the main container inside the fume hood. To minimize dust, do not pour the solid. Use a clean spatula to transfer the desired amount of this compound to the weighing vessel.
-
Sealing: Immediately and tightly close the main container.
-
Transfer: Promptly transfer the weighed material to the reaction vessel or a sealable container.
-
Decontamination: Decontaminate the spatula and weighing vessel according to your laboratory's procedures or dispose of them as hazardous waste.
-
Cleanup: Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water after handling.[11][13]
Storage Requirements
Improper storage is a common cause of chemical incidents. Sulfonyl chlorides require specific conditions due to their reactivity.
-
Container: Store in the original, tightly sealed container to prevent moisture ingress.
-
Location: Store in a cool, dry, well-ventilated, and locked cabinet designated for corrosive solids.[8][13][14]
-
Incompatibilities: Segregate from incompatible materials, especially water, bases, alcohols, oxidizing agents, and ammonia.[4][5] The compound is hygroscopic and must be protected from moisture.
Waste Disposal
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Unused Reagent: Unused or waste this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.
-
Quenching: NEVER attempt to quench or neutralize waste sulfonyl chlorides without a validated procedure and proper engineering controls. The reaction can be highly exothermic and violent. Procedures involving slow addition to a cooled, stirred basic solution should only be performed by experienced personnel.
Emergency Response
Preparedness is essential. All personnel must be familiar with these procedures before an emergency occurs.
Caption: Emergency response workflow for a chemical spill.
Personal Exposure Protocol
Immediate action is critical to minimizing injury.
-
Skin Contact: Immediately move to the nearest safety shower.[10] While flushing with copious amounts of water for at least 15-20 minutes, remove all contaminated clothing and footwear.[15] Seek immediate medical attention.[4][14]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15-20 minutes.[10] Forcibly hold the eyelids open to ensure complete irrigation.[10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance) and seek immediate medical attention.[11][16]
-
Ingestion: DO NOT INDUCE VOMITING. [17] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14] Call a Poison Control Center or doctor immediately.[4]
Spill Management Protocol
-
Minor Spill (e.g., <1 gram, fully contained within a fume hood):
-
Alert personnel in the immediate area.[18]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent rated for corrosive solids. Do not use combustible materials like paper towels for the initial absorption. [13][19]
-
Working from the outside in, carefully sweep the material into a designated, labeled hazardous waste container.[20]
-
After the bulk material is removed, decontaminate the surface with a soap and water solution, and collect the cleaning materials for hazardous waste disposal.[10]
-
-
Major Spill (Any spill outside of a fume hood, a large spill, or any spill a researcher is not comfortable cleaning up):
-
Evacuate the laboratory immediately and alert all nearby personnel.[10][19]
-
Close the doors to the affected area to contain any vapors.[10]
-
Activate the nearest fire alarm if the spill presents a fire or inhalation hazard to the building.[19]
-
Call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.
-
Conclusion
This compound is a powerful reagent for chemical synthesis, but it demands respect and meticulous handling. Its primary hazard as a corrosive solid is driven by its reactivity with water. By understanding this chemical principle and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to strict administrative protocols, and consistently using the correct PPE—researchers can mitigate the risks effectively. Preparedness for emergencies is not optional; it is an integral part of the safety protocol. A proactive, informed approach is the key to harnessing the synthetic utility of this compound while ensuring the well-being of all laboratory personnel.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. 844646-88-4|Quinoxaline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. zoetisus.com [zoetisus.com]
- 15. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 16. fishersci.com [fishersci.com]
- 17. synerzine.com [synerzine.com]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Quinoxaline-6-sulfonyl Chloride: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Importance of the Quinoxaline Scaffold
In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure." Its rigid, aromatic framework offers a versatile platform for the development of novel therapeutic agents across a wide spectrum of diseases. The fusion of a benzene and a pyrazine ring creates a unique electronic environment, ripe for modification and functionalization. This adaptability has led to the successful development of several blockbuster drugs, cementing the quinoxaline core as a cornerstone of contemporary drug discovery. This guide focuses on a key intermediate, Quinoxaline-6-sulfonyl chloride, providing researchers, scientists, and drug development professionals with an in-depth understanding of its properties, synthesis, and application in the creation of next-generation therapeutics.
Core Compound Identification and Nomenclature
This compound is a pivotal chemical intermediate, valued for its reactive sulfonyl chloride group attached to the versatile quinoxaline core. This combination allows for the straightforward synthesis of a diverse library of sulfonamide derivatives.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 692737-70-5 |
| Molecular Formula | C₈H₅ClN₂O₂S |
| Molecular Weight | 228.66 g/mol |
| Synonyms | 6-Quinoxalinesulfonyl chloride |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the electrophilic chlorosulfonation of a quinoxaline precursor. The following protocol is a representative example adapted from established methodologies for the synthesis of analogous compounds, such as 2,3-diphenylthis compound.[1][2]
Reaction Scheme:
Caption: General synthesis of this compound.
Materials and Equipment:
-
2,3-Diphenylquinoxaline (or other appropriate quinoxaline precursor)
-
Chlorosulfonic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
Stirring apparatus
-
Fume hood
-
Personal Protective Equipment (PPE): lab coat, safety goggles, acid-resistant gloves
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reactant Addition: To the flask, add 2,3-diphenylquinoxaline (0.01 mol).[1] Cautiously, and in a dropwise manner, add chlorosulfonic acid (0.015 mol) to the flask.[1] The reaction is exothermic and should be performed with care.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto a slurry of crushed ice and water.[1] This will precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[1] Wash the solid thoroughly with cold water until the filtrate is acid-free (check with pH paper). Recrystallize the crude product from a suitable solvent, such as absolute alcohol, to yield the purified this compound.[1]
Chemical Reactivity and Application in Sulfonamide Synthesis
The primary utility of this compound lies in its reactivity as an electrophile. The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly susceptible to nucleophilic attack. This property is exploited in the synthesis of quinoxaline sulfonamides, a class of compounds with a broad range of biological activities.[3][4]
Reaction Scheme:
Caption: General synthesis of Quinoxaline-6-sulfonamides.
Experimental Protocol for Sulfonamide Synthesis:
The following is a general procedure for the synthesis of quinoxaline sulfonamides from this compound and an amine.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve the desired amine (e.g., a substituted aniline or aliphatic amine) in a suitable solvent such as pyridine.[2]
-
Addition of Sulfonyl Chloride: To this solution, add this compound in a portion-wise manner while stirring.[2]
-
Reaction: Heat the reaction mixture on a water bath for 1-3 hours, depending on the reactivity of the amine.[2]
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the crude sulfonamide.[2]
-
Purification: Filter the solid and wash with dilute hydrochloric acid to remove any residual pyridine, followed by a wash with cold water.[2] The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[2]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxaline ring are expected in the downfield region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the quinoxaline core. |
| ¹³C NMR | Aromatic carbons will appear in the δ 120-150 ppm range. Quaternary carbons of the ring junctions will also be present.[5] |
| FT-IR | Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) will be observed around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should be observable. |
Mechanism of Action of Quinoxaline Sulfonamide Derivatives
Quinoxaline sulfonamides derived from this compound have demonstrated a wide array of biological activities, with anticancer and antibacterial properties being particularly prominent.
Anticancer Activity:
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.[6] Some quinoxaline sulfonamides have been shown to be potent inhibitors of receptor tyrosine kinases such as VEGFR, which plays a key role in angiogenesis, the formation of new blood vessels that tumors need to grow.[6] Additionally, some derivatives can induce apoptosis (programmed cell death) in cancer cells.[6] The mechanism often involves targeting specific pathways that are dysregulated in cancer, such as the HIF-1α pathway in hypoxic tumor cells.[7][8]
References
- 1. ijidd.com [ijidd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Cornerstone of Modern Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of a benzene and a pyrazine ring, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have captivated the attention of researchers for decades, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the quinoxaline core, from its fundamental synthesis to its intricate interactions with biological targets, offering field-proven insights for scientists and professionals engaged in the pursuit of novel drug discovery.
The Synthetic Versatility of the Quinoxaline Core
The construction of the quinoxaline nucleus is primarily achieved through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, a robust and adaptable reaction that has been refined over the years to enhance efficiency and yield.[1][2][3]
General Experimental Protocol: Condensation Synthesis of Quinoxaline Derivatives
This protocol outlines a general procedure for the synthesis of substituted quinoxalines, a foundational method in the medicinal chemist's toolkit.[4][5]
Reactant Preparation:
-
Dissolve the selected ortho-phenylenediamine (1 mmol) in a suitable solvent, such as ethanol or glacial acetic acid (10-20 mL).
-
In a separate flask, dissolve the 1,2-dicarbonyl compound (1 mmol) in the same solvent.
Reaction:
-
Slowly add the 1,2-dicarbonyl solution to the ortho-phenylenediamine solution with continuous stirring at room temperature. For less reactive substrates, the reaction mixture can be heated to reflux.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure quinoxaline derivative.
Workflow for Quinoxaline Synthesis:
Caption: Generalized workflow for the synthesis of quinoxaline derivatives.
Protocol: Synthesis of 2,3-Diphenylquinoxaline
A specific and widely cited example is the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Procedure:
-
To a warm solution of benzil (2.1 g, 10 mmol) in 15 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 10 mmol) in 10 mL of rectified spirit.
-
Warm the mixture on a water bath for 30-60 minutes.
-
Add water dropwise to the warm solution until a slight turbidity persists.
-
Cool the mixture in an ice bath to facilitate crystallization.
-
Collect the precipitated product by filtration, wash with cold aqueous ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol: Synthesis of Quinoxaline-2-carboxylic Acid Derivatives
Quinoxaline-2-carboxylic acids are valuable intermediates for further functionalization. Their synthesis often begins with the appropriate substituted o-phenylenediamine and a keto-acid.[6][7]
Procedure:
-
A mixture of the substituted o-phenylenediamine (10 mmol) and a suitable α-ketoacid (e.g., pyruvic acid, 12 mmol) in ethanol (50 mL) is stirred at room temperature.
-
The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is triturated with a small amount of diethyl ether, and the resulting solid is collected by filtration.
-
The crude product is then washed with diethyl ether and dried to afford the quinoxaline-2-carboxylic acid derivative.
The Broad Spectrum of Biological Activities
The true power of the quinoxaline scaffold lies in its ability to interact with a multitude of biological targets, leading to a wide range of therapeutic applications.[8]
Anticancer Activity
Quinoxaline derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[9][10][11][12] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[13] These enzymes play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.
Erdafitinib (Balversa™): An FGFR Inhibitor
Erdafitinib is a potent, orally bioavailable fibroblast growth factor receptor (FGFR) kinase inhibitor approved for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[9][14] Erdafitinib binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4, thereby blocking downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[6][14]
FGFR Signaling Pathway and Inhibition by Erdafitinib:
Caption: Erdafitinib inhibits the FGFR signaling pathway.
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound XVa | HCT116 (Colon) | 4.4 | [9] |
| MCF-7 (Breast) | 5.3 | [9] | |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [9] |
| MCF-7 (Breast) | 9.0 | [9] | |
| Compound 3 | MCF-7 (Breast) | 2.89 | [10] |
| Compound IV | PC-3 (Prostate) | 2.11 | [11] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [12] |
| Compound 18 | MCF-7 (Breast) | 22.11 | [12] |
Antiviral Activity
Quinoxaline-based compounds have also demonstrated significant potential as antiviral agents, particularly against the Hepatitis C virus (HCV).
Glecaprevir (Mavyret™): A Potent HCV Inhibitor
Glecaprevir is a direct-acting antiviral agent and a potent inhibitor of the HCV non-structural protein 3/4A (NS3/4A) protease. This viral enzyme is essential for the proteolytic cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By blocking the NS3/4A protease, glecaprevir prevents the maturation of viral proteins and halts viral replication.[15][16]
HCV NS3/4A Protease and Inhibition by Glecaprevir:
Caption: Glecaprevir inhibits the HCV NS3/4A protease, halting viral replication.
Ocular Hypotensive Activity
Quinoxaline derivatives have also found application in the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP).
Brimonidine (Alphagan®): An α2-Adrenergic Agonist
Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its mechanism of action in lowering IOP is twofold: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway.[17][18][19] Activation of α2-adrenergic receptors in the ciliary body leads to a decrease in cyclic AMP (cAMP) levels, which in turn reduces aqueous humor secretion.
Alpha-2 Adrenergic Receptor Signaling in Glaucoma:
Caption: Brimonidine lowers intraocular pressure by activating α2-adrenergic receptors.
Approved Drugs Featuring the Quinoxaline Scaffold
The therapeutic success of the quinoxaline scaffold is underscored by the number of drugs that have received regulatory approval. The following table provides a non-exhaustive list of such drugs.
| Drug Name | Brand Name(s) | Company | Year of Approval (First) | Therapeutic Area |
| Erdafitinib | Balversa | Janssen | 2019 | Oncology (Urothelial Carcinoma) |
| Glecaprevir | Mavyret (in combination with pibrentasvir) | AbbVie | 2017 | Infectious Disease (Hepatitis C) |
| Brimonidine | Alphagan, Lumify | AbbVie | 1996 | Ophthalmology (Glaucoma, Ocular Hypertension) |
| Carbadox | Mecadox | Phibro Animal Health | 1972 | Veterinary Medicine (Antibacterial) |
| Dioxidine | Antibacterial | |||
| Echinomycin | Antibiotic, Antineoplastic |
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research into quinoxaline derivatives has generated a wealth of structure-activity relationship (SAR) data, providing crucial insights for the design of more potent and selective therapeutic agents. For instance, in the realm of anticancer research, substitutions at the 2, 3, 6, and 7 positions of the quinoxaline ring have been shown to significantly influence cytotoxic activity. The introduction of bulky aromatic or heteroaromatic groups at the 2 and 3 positions, for example, has often been associated with enhanced potency.
The future of quinoxaline-based drug discovery remains bright. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular targets and signaling pathways, will undoubtedly lead to the development of next-generation therapeutics. The inherent versatility of the quinoxaline scaffold ensures its enduring legacy as a privileged structure in the ongoing quest for innovative medicines to address unmet medical needs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Role of alpha-2 adrenergic receptors in neuroprotection and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Localization of alpha 2 receptors in ocular tissues | Visual Neuroscience | Cambridge Core [cambridge.org]
- 19. aoa.org [aoa.org]
The Architecture of Discovery: An In-Silico Technical Guide to Quinoxaline Sulfonamide Derivatives
Foreword: The Convergence of Silicon and Life Science
In the modern era of drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is increasingly navigated through the digital realm. In-silico methodologies have transcended their initial role as mere screening tools to become indispensable components of the research and development pipeline, offering predictive power that saves invaluable time and resources. This guide is dedicated to a particularly compelling class of compounds: the quinoxaline sulfonamide derivatives. By marrying the privileged quinoxaline core with the versatile sulfonamide moiety, medicinal chemists have unlocked a treasure trove of pharmacological potential.[1][2] This document provides a comprehensive, in-depth exploration of the in-silico strategies employed to investigate, predict, and optimize the therapeutic efficacy of these derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery programs.
The Quinoxaline Sulfonamide Scaffold: A Privileged Pharmacophore
The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] When functionalized with a sulfonamide group, the resulting derivatives exhibit enhanced therapeutic potential, with demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3] The sulfonamide moiety, a key component in many clinically approved drugs, imparts favorable pharmacokinetic properties and provides additional vectors for molecular interactions with biological targets.[4] This synergistic combination makes the quinoxaline sulfonamide scaffold a fertile ground for the design of novel therapeutics.
The In-Silico Triad: Guiding the Path to Potency and Specificity
Our exploration of in-silico methodologies will focus on a triad of core techniques that form the foundation of modern computational drug design: Molecular Docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction, and Quantitative Structure-Activity Relationship (QSAR) analysis. The strategic application of these methods allows for a holistic evaluation of a compound's potential, from its initial interaction with a target protein to its ultimate fate within a biological system.
Visualizing the In-Silico Discovery Workflow
The following diagram illustrates the interconnected nature of these computational techniques in a typical drug discovery cascade.
Caption: A generalized workflow for the in-silico discovery of quinoxaline sulfonamide derivatives.
Molecular Docking: Unveiling the Binding Landscape
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is instrumental in understanding how a ligand, such as a quinoxaline sulfonamide derivative, interacts with the active site of a target protein. This knowledge is crucial for predicting binding affinity and guiding the rational design of more potent and selective inhibitors.
Causality in Protocol Design: A Self-Validating System
A robust molecular docking protocol is not merely a sequence of steps but a self-validating system. The choice of the protein crystal structure, the preparation of both protein and ligand, and the validation of the docking algorithm are all critical decisions that impact the reliability of the results. For instance, redocking a co-crystallized ligand into its original protein structure is a crucial validation step. A root-mean-square deviation (RMSD) of less than 2 Å between the docked pose and the crystallographic pose is generally considered a successful validation, ensuring the docking protocol can reliably reproduce known binding modes.[6]
Experimental Protocol: Molecular Docking of Quinoxaline Sulfonamides against EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinoxaline derivatives have shown promise as EGFR inhibitors.[7][8] The following protocol outlines a typical molecular docking workflow against EGFR.
Step 1: Protein Preparation
-
Retrieve the Crystal Structure: Download the 3D crystal structure of the target protein, EGFR, from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[6]
-
Pre-processing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate charges using a force field such as CHARMM.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the quinoxaline sulfonamide derivatives using chemical drawing software and convert them to 3D structures.
-
Energy Minimization: Minimize the energy of the ligand structures using a suitable force field, for example, MMFF94.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligands to allow for conformational flexibility during the docking process.
Step 3: Grid Generation and Docking
-
Define the Binding Site: Define the active site of the receptor based on the location of the co-crystallized ligand or through literature analysis.
-
Grid Box Generation: Generate a grid box that encompasses the defined active site. The grid parameters define the search space for the docking algorithm.
-
Docking Execution: Perform the docking using a validated algorithm (e.g., AutoDock Vina). The algorithm will explore various conformations and orientations of the ligand within the grid box and score them based on a defined scoring function.
Step 4: Analysis of Results
-
Binding Affinity: Analyze the predicted binding affinities (often expressed in kcal/mol) to rank the compounds. More negative values typically indicate stronger binding.
-
Interaction Analysis: Visualize the docked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
Visualizing the Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a molecular docking study.
Quantitative Data Summary: Docking Studies of Quinoxaline Sulfonamides
| Compound ID | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Compound 12 | Bcl-2 | 4AQ3 | -8.5 | Not Specified | [7] |
| Compound 12 | EGFR | 1M17 | -9.2 | Not Specified | [7] |
| Compound 12 | VEGFR | 4ASD | -7.9 | Not Specified | [7] |
| Compound 5k | EGFR | 4HJO | Not Specified | Strong Binding | [8] |
| Compound 7g | Carbonic Anhydrase IX | 5SZ5 | Not Specified | Good Affinity | [9] |
ADMET Prediction: Foreseeing the Pharmacokinetic Fate
A compound's journey to becoming a successful drug is not solely dependent on its ability to bind to a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. In-silico ADMET prediction models provide early insights into a compound's likely pharmacokinetic and safety profile, helping to identify potential liabilities before significant resources are invested in experimental studies.[3][10]
Experimental Protocol: In-Silico ADMET Profiling
Various online tools and software packages (e.g., SwissADME, pkCSM) can be used for ADMET prediction. The general workflow is as follows:
-
Input Compound Structures: Provide the 2D or 3D structures of the quinoxaline sulfonamide derivatives as input.
-
Select Properties for Prediction: Choose a range of ADMET properties to predict, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Run Prediction: Execute the prediction models.
-
Analyze and Interpret Results: Evaluate the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
Visualizing the ADMET Prediction Process
Caption: A simplified representation of the in-silico ADMET prediction workflow.
Quantitative Data Summary: Predicted ADMET Properties
| Property | Desirable Range | Significance |
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability |
| Human Intestinal Absorption | > 80% | Efficient absorption from the gut |
| BBB Permeability | LogBB > 0.3 (for CNS drugs) or < -1.0 (for non-CNS drugs) | Ability to cross the blood-brain barrier |
| CYP Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions |
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Note: Specific predicted values for individual quinoxaline sulfonamide derivatives can be obtained from dedicated studies.[3][10]
QSAR: Decoding the Structure-Activity Relationship
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[11] By identifying the physicochemical properties (descriptors) that are most influential in determining activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective derivatives.
Experimental Protocol: 2D-QSAR Modeling
-
Data Set Preparation: Compile a dataset of quinoxaline sulfonamide derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
-
Variable Selection: Employ statistical methods, such as genetic algorithms or simulated annealing, to select a subset of descriptors that are most relevant to the biological activity.[11]
-
Model Development: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using both internal (e.g., cross-validation) and external (i.e., a separate test set of compounds) validation techniques. A high correlation coefficient (r²) and predictive r² (pred_r²) are indicative of a robust model.[12]
Visualizing the QSAR Modeling Workflow
Caption: The sequential process of developing and validating a QSAR model.
Conclusion: A Synergy of Disciplines
The in-silico exploration of quinoxaline sulfonamide derivatives represents a powerful synergy between computational chemistry and traditional medicinal chemistry. The methodologies outlined in this guide—molecular docking, ADMET prediction, and QSAR analysis—provide a robust framework for the rational design and optimization of novel therapeutic agents. By embracing these computational tools, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success. The continued evolution of in-silico techniques promises to further accelerate the translation of promising chemical scaffolds, like the quinoxaline sulfonamides, into life-changing medicines.
References
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 3. Explore new quinoxaline pharmacophore tethered sulfonamide fragments as in vitro α-glucosidase, α-amylase, and acetylcholinesterase inhibitors with ADMET and molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Quinoxaline-6-sulfonyl Chloride from o-Phenylenediamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of quinoxaline-6-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The protocol details a two-step synthetic route commencing with the condensation of o-phenylenediamine and glyoxal to form quinoxaline, followed by chlorosulfonation to yield the target compound. This application note emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and outlines critical safety considerations, particularly for the handling of chlorosulfonic acid. The information presented is intended to equip researchers with the necessary knowledge for the safe and efficient synthesis of this important building block.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, including antiviral, antibacterial, and antitumor properties.[1] The quinoxaline scaffold is a privileged structure in medicinal chemistry, making the synthesis of its derivatives a significant focus in drug discovery.[1] this compound is a versatile intermediate, enabling the introduction of a sulfonyl group at the 6-position of the quinoxaline ring. This functional group can be readily converted into a variety of sulfonamides and other derivatives, which are known to possess diverse pharmacological activities, including inhibition of enzymes like carbonic anhydrases and kinases.[2][3]
The synthesis described herein involves a classical and efficient approach. The initial step is the condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, glyoxal, to form the quinoxaline ring system.[4][5][6][7] This is followed by an electrophilic aromatic substitution, specifically chlorosulfonation, using chlorosulfonic acid to introduce the sulfonyl chloride moiety onto the quinoxaline core.[3]
Reaction Scheme
The overall synthetic pathway can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Part 1: Synthesis of Quinoxaline
Principle and Mechanistic Insights
The formation of the quinoxaline ring occurs through a cyclocondensation reaction. The two amino groups of o-phenylenediamine act as nucleophiles, attacking the two electrophilic carbonyl carbons of glyoxal. This is followed by a dehydration step to yield the stable aromatic quinoxaline ring. The reaction is typically carried out in a suitable solvent and can be catalyzed by acids.[8][9]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.8 g (0.1 mol) | >98% |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 14.5 mL (0.1 mol) | 40% |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | 95% |
| Activated Charcoal | C | 12.01 | ~1 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 100 mL of 95% ethanol.
-
Warm the solution gently to ensure complete dissolution of the diamine.
-
Slowly add 14.5 mL (0.1 mol) of a 40% aqueous solution of glyoxal to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add approximately 1 g of activated charcoal to the solution and stir for 15 minutes to decolorize the solution.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Cool the filtrate in an ice bath to induce crystallization of the quinoxaline product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Yield: 80-90% Characterization: The product can be characterized by its melting point and spectroscopic methods such as ¹H NMR and ¹³C NMR.
Part 2: Synthesis of this compound
Principle and Mechanistic Insights
The second step is an electrophilic aromatic substitution reaction. Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The sulfur trioxide (SO₃) in chlorosulfonic acid acts as the electrophile, which attacks the electron-rich benzene ring of the quinoxaline. The sulfonyl group is introduced predominantly at the 6-position due to the directing effects of the heterocyclic ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity |
| Quinoxaline | C₈H₆N₂ | 130.15 | 13.0 g (0.1 mol) | >98% |
| Chlorosulfonic acid | HSO₃Cl | 116.52 | ~40 mL (excess) | >99% |
| Crushed Ice | H₂O | 18.02 | ~500 g | - |
Procedure:
-
CRITICAL SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive, reacts violently with water, and is a strong irritant to the respiratory system and skin.[10][11][12][13] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.[12][13]
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place 13.0 g (0.1 mol) of finely powdered quinoxaline.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add excess chlorosulfonic acid (~40 mL) dropwise from the dropping funnel to the quinoxaline with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours, then heat the mixture to 60-70 °C and maintain for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
CAUTION: The following step involves the quenching of a large excess of chlorosulfonic acid and should be performed with extreme care.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (at least 2 L), place a large amount of crushed ice (~500 g).
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This will result in the evolution of HCl gas, so ensure adequate ventilation.
-
The solid this compound will precipitate out.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide.
Expected Yield: 70-85% Characterization: The final product can be characterized by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Chlorosulfonic Acid:
-
Hazards: Highly corrosive, causes severe burns to skin and eyes.[12] Reacts violently with water, releasing heat and toxic gases (HCl and H₂SO₄ fumes).[10] Inhalation of vapors can cause severe respiratory irritation and delayed lung damage.[10]
-
Handling: Always handle in a chemical fume hood with proper ventilation.[12] Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[10] Have an emergency shower and eyewash station readily accessible.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from water, bases, and organic materials.[12] Keep containers tightly closed.
-
Spills: In case of a spill, evacuate the area.[11] Do NOT use water.[13] Absorb with an inert, dry material like sand or vermiculite and collect in a sealed container for disposal as hazardous waste.[13]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][14] If inhaled, move to fresh air and seek medical attention.[10]
Conclusion
The synthesis of this compound from o-phenylenediamine is a robust and scalable two-step process. This guide provides a detailed protocol with an emphasis on the underlying chemical principles and critical safety considerations. By following these procedures, researchers can safely and efficiently produce this valuable intermediate for applications in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrar.org [ijrar.org]
- 10. macro.lsu.edu [macro.lsu.edu]
- 11. echemi.com [echemi.com]
- 12. slideserve.com [slideserve.com]
- 13. nj.gov [nj.gov]
- 14. lobachemie.com [lobachemie.com]
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
An Application Guide for the Synthesis of Quinoxaline-6-Sulfonamides
In the landscape of drug discovery, the quinoxaline heterocycle stands out as a "privileged scaffold," a molecular framework consistently found in pharmacologically active compounds.[1] Quinoxalines are known for a vast array of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, present in drugs ranging from antibacterial agents to diuretics and anticancer therapies.[4][5]
The strategic combination of these two pharmacophores into a single molecular entity—the quinoxaline sulfonamide—has yielded compounds with significant therapeutic potential.[2][4] These hybrid structures are of high interest to researchers in medicinal chemistry for developing novel therapeutic agents against a multitude of diseases. This guide provides a detailed, experience-driven protocol for the synthesis of N-substituted quinoxaline-6-sulfonamides, starting from the key intermediate, quinoxaline-6-sulfonyl chloride. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying chemical logic to empower effective synthesis, optimization, and troubleshooting.
Chemical Principles: The Sulfonylation of Amines
The core reaction for forming a sulfonamide is the nucleophilic substitution at the sulfur atom of a sulfonyl chloride.[5] This process is a robust and widely utilized transformation in organic synthesis.
The Mechanism:
-
Nucleophilic Attack: The synthesis begins with the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of this compound. The lone pair of electrons on the nitrogen atom initiates the bond formation.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting ammonium species is deprotonated to yield the final, neutral sulfonamide product. This step generates one equivalent of hydrochloric acid (HCl).
The Role of a Base: The reaction produces HCl as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic base is typically added. Pyridine is a common choice as it acts as an effective HCl scavenger, forming a pyridinium hydrochloride salt that often precipitates or can be easily removed during workup.[6][7]
Experimental Guide: From Precursor to Product
This protocol is divided into two main stages: the synthesis of the crucial this compound intermediate and its subsequent reaction with an amine to form the target sulfonamide.
Stage 1: Synthesis of this compound
The most direct method for preparing aryl sulfonyl chlorides is through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).[2][8] This powerful reagent reacts with the quinoxaline core to install the -SO₂Cl group.
Workflow for Precursor Synthesis
Caption: General workflow for synthesizing the sulfonyl chloride intermediate.
Materials and Equipment
| Item | Specification |
| Reagents | |
| Quinoxaline Precursor | e.g., 2,3-Diphenylquinoxaline, Quinoxaline-2,3-dione |
| Chlorosulfonic Acid (ClSO₃H) | Reagent Grade, ≥99% |
| Crushed Ice / Deionized Water | |
| Equipment | |
| Round-bottom flask | Appropriate size, with stir bar |
| Ice bath | |
| Dropping funnel | |
| Magnetic stirrer | |
| Buchner funnel & filter flask | |
| Vacuum source |
Step-by-Step Protocol: Synthesis of 2,3-Diphenylthis compound
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 2,3-diphenylquinoxaline (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Cautiously add chlorosulfonic acid (approx. 5-10 eq) dropwise to the cooled flask with vigorous stirring. Causality Note: Chlorosulfonic acid reacts violently with water. Ensure all glassware is perfectly dry. The reaction is highly exothermic, and slow, controlled addition at low temperature is critical to prevent uncontrolled side reactions and degradation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Workup: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with continuous stirring. This step quenches the excess chlorosulfonic acid and precipitates the sulfonyl chloride product. Causality Note: This quench must be done slowly as the reaction of ClSO₃H with water is extremely exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the isolated solid under vacuum to yield the crude this compound, which can often be used in the next step without further purification.
Stage 2: Synthesis of N-Substituted Quinoxaline-6-Sulfonamide
This stage involves the core sulfonamide-forming reaction between the synthesized sulfonyl chloride and a selected amine.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of quinoxaline sulfonamides.
Materials and Equipment
| Item | Specification |
| Reagents | |
| This compound | From Stage 1 |
| Primary or Secondary Amine | 1.0 - 1.2 eq |
| Solvent | Anhydrous Pyridine, Acetone, or DMF |
| Crushed Ice / Deionized Water | |
| Recrystallization Solvent | e.g., Ethanol, DMF/Water mixture |
| Equipment | |
| Round-bottom flask | Appropriate size, with stir bar & reflux condenser |
| Heating mantle / Stir plate | |
| Buchner funnel & filter flask | |
| Standard glassware | Beakers, flasks, etc. |
Step-by-Step Protocol
-
Setup: Dissolve the this compound (1.0 eq) in a suitable solvent (e.g., anhydrous acetone or pyridine) in a round-bottom flask.[2]
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If not using pyridine as the solvent, add a catalytic amount of pyridine (0.1-0.5 eq) to act as the base.[6]
-
Reaction: Stir the mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: Heating is often required to drive the reaction to completion, especially with less nucleophilic amines (e.g., anilines with electron-withdrawing groups). The choice between room temperature and reflux depends on the amine's reactivity.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water. Stir until a solid precipitate forms.[9]
-
Isolation: Collect the crude sulfonamide product by vacuum filtration. Wash the solid with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or a DMF/water mixture, to obtain the pure N-substituted quinoxaline-6-sulfonamide.[9]
Process Optimization and Troubleshooting
Achieving a high yield of a pure product requires understanding the key variables and potential pitfalls of the synthesis.
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pjsir.org [pjsir.org]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
Application Notes & Protocols: Quinoxaline-6-sulfonyl Chloride as a Pivotal Intermediate in Drug Discovery
Introduction: The Strategic Convergence of Quinoxalines and Sulfonamides
In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure."[1][2] This fused bicyclic heterocycle, comprising a benzene ring and a pyrazine ring, is a cornerstone in a multitude of pharmacologically active compounds.[3][4] Its structural rigidity and versatile substitution points have led to the development of agents with a vast array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6][7] Notable drugs and clinical candidates feature this core, underscoring its significance in modern drug design.[1][8][9]
Concurrently, the sulfonamide functional group (-SO₂NH-) is a celebrated pharmacophore and a classic bioisostere of the amide bond.[10] Its incorporation into molecular frameworks can significantly enhance therapeutic potential by improving physicochemical properties such as metabolic stability, binding affinity through additional hydrogen bond acceptance, and polarity.[10][11][12]
Quinoxaline-6-sulfonyl chloride emerges as a uniquely valuable intermediate that strategically bridges these two domains. It provides a direct and efficient means to conjugate the desirable quinoxaline nucleus with a diverse range of amino compounds, generating libraries of novel quinoxaline-sulfonamide derivatives.[11] This application note provides a comprehensive guide for researchers, detailing the synthesis, handling, and application of this key building block in the rational design of next-generation therapeutic agents.
Synthesis and Physicochemical Properties of this compound
The most common and direct route to this compound is the electrophilic chlorosulfonation of a quinoxaline precursor. This reaction leverages a potent sulfonating agent to directly install the sulfonyl chloride moiety onto the benzene ring of the quinoxaline core.
Synthesis Protocol: Chlorosulfonation of Quinoxaline
Causality Behind the Method: This protocol employs chlorosulfonic acid, a highly reactive and powerful electrophile. The reaction is typically conducted at low temperatures (0 °C) to control the exothermicity and minimize potential side reactions, such as polysulfonation or degradation of the quinoxaline ring. The mechanism involves the electrophilic attack of the chlorosulfonyl group (SO₂Cl⁺) onto the electron-rich quinoxaline ring system. Pouring the reaction mixture onto ice serves both to quench the excess chlorosulfonic acid and to precipitate the sulfonyl chloride product, which is typically insoluble in the resulting aqueous acidic medium.
Materials:
-
Quinoxaline (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (≥4.0 eq)
-
Crushed ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Add Quinoxaline (1.0 eq) to the flask and cool it to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (≥4.0 eq) dropwise via the dropping funnel to the cooled quinoxaline with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.[13]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step is highly exothermic and should be performed with caution.
-
The solid precipitate of this compound will form. Stir the mixture for 30 minutes to ensure complete precipitation and quenching.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound. The product should be used immediately or stored under an inert atmosphere due to its moisture sensitivity.
Physicochemical Data
| Property | Data |
| Molecular Formula | C₈H₅ClN₂O₂S |
| Molecular Weight | 228.66 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in DCM, Chloroform, DMF, DMSO. Reacts with protic solvents (water, alcohols). |
| Reactivity | Moisture-sensitive; reacts with nucleophiles (amines, alcohols, water). |
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Core Application: Protocol for Sulfonamide Synthesis
The primary utility of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone for building molecular diversity.
Causality Behind the Method: The protocol is based on a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[12] The chloride ion is displaced as a leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the hydrogen chloride (HCl) generated in situ.[12] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid, which is unreactive towards amines.
General Protocol for N-Substituted Quinoxaline-6-sulfonamide Synthesis
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).
Procedure:
-
Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[12]
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR Spectroscopy.[12]
Visualization of Library Synthesis Workflow
Caption: General workflow for creating a sulfonamide library.
Case Studies in Drug Discovery
The versatility of this compound is best demonstrated through its application in synthesizing compounds with proven biological activity. Several studies have utilized this or closely related intermediates to develop potent therapeutic candidates.
Case Study 1: Antibacterial and Antifungal Agents
Researchers have synthesized series of quinoxaline sulfonamides and evaluated their antimicrobial properties.[11][14] The general synthetic scheme described above was employed to couple the quinoxaline sulfonyl chloride core with various aromatic and heterocyclic amines. The resulting compounds were then tested against a panel of bacterial and fungal strains.
-
Therapeutic Goal: Development of novel antimicrobial agents to combat drug-resistant pathogens.
-
Key Finding: The nature of the substituent on the sulfonamide nitrogen was found to be critical for activity. For instance, certain derivatives showed potent activity against strains like S. aureus, B. pimilis, and E. coli.[11] The incorporation of the sulfonamide moiety was shown to significantly enhance the antimicrobial effects compared to the parent quinoxaline scaffold.[15]
Table of Representative Antibacterial Activity:
| Compound ID | Amine Substituent (R-group) | Activity vs. S. aureus (Zone of Inhibition, mm)[11] | Activity vs. E. coli (Zone of Inhibition, mm)[11] |
|---|---|---|---|
| 67a | 4-Methylphenyl | 14 | 16 |
| 67b | 4-Chlorophenyl | 13 | 15 |
| 68c | N-benzyl | 13 | 15 |
Case Study 2: Carbonic Anhydrase Inhibitors for Anticancer Therapy
Quinoxaline-1,4-dioxide sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[16] CA IX is a key enzyme involved in tumor progression and metastasis, making it a validated anticancer target. The synthesis involved preparing a 6-sulfonamido-substituted quinoxaline 1,4-dioxide scaffold.
-
Therapeutic Goal: To develop selective inhibitors of tumor-associated carbonic anhydrase IX.
-
Key Finding: Several synthesized compounds demonstrated potent inhibition of CA IX, with Ki values in the nanomolar range. The study highlighted that the substitution pattern on the quinoxaline ring and the sulfonamide group directly influences both potency and isoform selectivity.[16]
Visualization of a Specific Synthesis Pathway
Caption: Synthesis of a specific quinoxaline-sulfonamide antimicrobial agent.
Safety and Handling Precautions
This compound and related sulfonyl chlorides are reactive chemicals that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17][18]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[17]
-
Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to release corrosive HCl gas.[19][20] Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (nitrogen or argon).
-
Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[17]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator under an inert atmosphere.[17]
-
Disposal: Quench excess reagent carefully with a non-nucleophilic solvent and then slowly with a basic solution (e.g., sodium bicarbonate) before disposing of it according to institutional guidelines.
Conclusion
This compound is a powerful and versatile intermediate in drug discovery. It provides a reliable and efficient platform for synthesizing diverse libraries of quinoxaline-sulfonamide derivatives. By enabling the combination of two pharmacologically significant scaffolds, this building block empowers medicinal chemists to rapidly generate novel chemical entities with a high potential for therapeutic activity across a wide range of disease areas, from infectious diseases to oncology. The straightforward protocols and predictable reactivity outlined in this guide provide a solid foundation for researchers to leverage this key intermediate in their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline as a potent heterocyclic moiety | PDF [slideshare.net]
- 5. An insight into medicinal chemistry of anticancer quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journaljpri.com [journaljpri.com]
- 15. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 20. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Use of Quinoxaline-6-sulfonyl chloride for the Development of Potent Kinase Inhibitors
Introduction: The Strategic Value of the Quinoxaline Scaffold
In the landscape of modern drug discovery, protein kinases remain a paramount target class, primarily due to their central role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[1][2] Within the vast chemical space of potential inhibitors, the quinoxaline scaffold has emerged as a "privileged structure."[3][4] This bicyclic heteroaromatic system, formed by the fusion of a benzene and a pyrazine ring, offers a rigid and versatile framework capable of interacting with the ATP-binding site of various kinases.[2][5] Its unique electronic properties and the ability to be extensively functionalized allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]
This guide focuses on a specific and highly effective building block: Quinoxaline-6-sulfonyl chloride . This reagent enables the direct and efficient synthesis of quinoxaline-6-sulfonamides, a class of compounds that has shown significant promise as potent inhibitors of several key kinases, including c-Met, Janus Kinase (JAK), and Apoptosis signal-regulated kinase 1 (ASK1).[7][8][9] We will explore the rationale behind its use, provide detailed, field-proven protocols for synthesis and evaluation, and discuss the critical aspects of data interpretation.
Reagent Profile: this compound
Understanding the starting material is fundamental to successful synthesis. This compound is a reactive intermediate designed for the facile introduction of the quinoxaline-6-sulfonyl moiety onto nucleophiles, primarily amines.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 692737-70-5 | [10] |
| Molecular Formula | C₈H₅ClN₂O₂S | |
| Molecular Weight | 228.66 g/mol | [11] |
| IUPAC Name | This compound | |
| Appearance | Typically an off-white to yellow solid | N/A |
| Reactivity | The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, readily reacting with primary and secondary amines to form stable sulfonamide bonds. It is sensitive to moisture and strong bases.[12][13] | N/A |
Safety and Handling
Sulfonyl chlorides are hazardous reagents that require careful handling to ensure operator safety and reaction integrity.
-
Corrosive: Causes severe skin burns and eye damage.[13][14] Vapors can cause respiratory tract irritation.[13][15]
-
Moisture Sensitive: Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[13] All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like water, strong bases, and alcohols.[16]
Design Rationale and Mechanism of Kinase Inhibition
The design of kinase inhibitors based on the quinoxaline-6-sulfonamide scaffold is a classic example of structure-based drug design. These molecules typically function as ATP-competitive inhibitors.
-
Hinge-Binding Motif: The nitrogen atoms within the quinoxaline ring system are crucial for forming one or more hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction is a primary anchor for the inhibitor.[2][7]
-
Hydrophobic Pockets: The bicyclic aromatic structure of the quinoxaline core effectively occupies adjacent hydrophobic pockets within the active site.
-
Vector for Specificity: The sulfonamide linker and its appended R-group (derived from the amine used in synthesis) project out of the core binding region towards the more solvent-exposed area of the active site. This "R-group" is the primary point of modification to achieve selectivity for the target kinase and to modulate physicochemical properties like solubility and metabolic stability.[12][17]
Caption: General binding mode of a quinoxaline-sulfonamide inhibitor in a kinase active site.
Experimental Protocols
The following protocols provide a robust framework for the synthesis and biochemical evaluation of novel kinase inhibitors using this compound.
Protocol 1: Synthesis of a Representative N-aryl-Quinoxaline-6-sulfonamide
This protocol details the reaction of this compound with a generic arylamine. The choice of arylamine is critical and should be guided by the specific kinase target and desired structure-activity relationship (SAR) exploration.[17][18]
Objective: To synthesize an N-aryl-quinoxaline-6-sulfonamide via sulfonylation of an arylamine.
Materials:
-
This compound (1.0 eq)
-
Substituted Arylamine (e.g., 4-fluoroaniline) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the selected arylamine (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.[13] Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM dropwise over 10-15 minutes.
-
Rationale: Slow, cooled addition helps to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Rationale: The acidic wash removes the basic catalyst, while the bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to afford the pure N-aryl-quinoxaline-6-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of N-aryl-quinoxaline-6-sulfonamides.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the potency (IC₅₀) of a synthesized inhibitor against a target kinase. The ADP-Glo™ assay is a luminescence-based assay that measures ADP produced by the kinase reaction.[19]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Purified, active kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized quinoxaline inhibitor (test compound)
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, then dilute into the kinase reaction buffer. A typical starting concentration is 10 mM in DMSO, serially diluted for a 10-point dose-response curve.
-
Rationale: A dose-response curve is essential for accurate IC₅₀ determination. DMSO concentration must be kept constant (typically ≤1%) across all wells to avoid solvent-induced artifacts.[20]
-
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound at various concentrations.
-
Kinase and its specific substrate.
-
Controls: Include "no inhibitor" (positive control for activity) and "no kinase" (background) wells.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.
-
Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
First Detection Step: Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Rationale: Removing the remaining ATP is crucial because its high concentration would interfere with the subsequent light-producing reaction.
-
-
Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal ("no kinase" control) from all other measurements.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Caption: Workflow for a biochemical kinase assay using the ADP-Glo™ format.
Conclusion and Future Outlook
This compound is a powerful and efficient chemical tool for medicinal chemists aiming to develop novel kinase inhibitors. It provides a direct entry into the quinoxaline-6-sulfonamide class of compounds, whose members have demonstrated significant therapeutic potential.[12] The protocols outlined here offer a standardized workflow from synthesis to biochemical validation. The true power of this approach lies in the systematic exploration of the amine component, allowing researchers to build a diverse chemical library and conduct thorough SAR studies to optimize potency, selectivity, and drug-like properties.[18][21] As our understanding of the kinome deepens, scaffolds like quinoxaline will continue to be invaluable in the pursuit of next-generation targeted therapies.[22]
References
- 1. geneonline.com [geneonline.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 692737-70-5 [chemicalbook.com]
- 11. This compound-Molbase [molbase.com]
- 12. mdpi.com [mdpi.com]
- 13. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. nj.gov [nj.gov]
- 17. Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chlorosulfonation of Quinoxalines
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Quinoxaline Sulfonyl Chlorides
Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a sulfonyl chloride moiety onto the quinoxaline scaffold unlocks a versatile synthetic handle for the creation of diverse sulfonamide libraries, a chemical class renowned for its therapeutic significance.[1] Quinoxaline sulfonyl chlorides are pivotal intermediates, enabling the facile introduction of various functionalities through nucleophilic substitution at the sulfonyl group, thereby allowing for the systematic exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of the experimental procedure for the chlorosulfonation of quinoxalines, emphasizing the underlying chemical principles, safety protocols, and practical execution.
Reaction Mechanism and Scientific Rationale
The chlorosulfonation of quinoxalines is a classic electrophilic aromatic substitution reaction. The potent electrophile is generated in situ from chlorosulfonic acid. The quinoxaline ring, being an electron-rich aromatic system, is susceptible to attack by this electrophile. The reaction typically proceeds with substitution at the 6-position of the quinoxaline ring, driven by the directing effects of the heterocyclic nitrogen atoms.
The choice of chlorosulfonic acid as the reagent is critical. It serves as both the sulfonating agent and the solvent in many procedures, offering a direct and efficient route to the desired sulfonyl chloride.[1][2][3] The reaction is often performed at controlled, low temperatures to manage the exothermic nature of the reaction and to minimize potential side reactions.
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride
This protocol details a representative procedure for the chlorosulfonation of a substituted quinoxaline, 2,3-diphenylquinoxaline, a common starting material in the synthesis of bioactive molecules.[1]
Materials and Reagents:
-
2,3-Diphenylquinoxaline
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Workflow for the chlorosulfonation of 2,3-diphenylquinoxaline.
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, place 2,3-diphenylquinoxaline (1.0 equivalent) into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice bath to 0°C. Slowly add chlorosulfonic acid (typically 5-10 equivalents) dropwise to the flask using a dropping funnel over a period of 30-60 minutes.[4] Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (typically 2-4 hours, monitor by TLC).[1]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice with constant stirring. This step is highly exothermic and should be performed with caution.
-
Isolation: The solid product, 2,3-diphenylthis compound, will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any residual acid.
-
Drying: Dry the crude product in a desiccator or under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2,3-diphenylthis compound.[4]
Quantitative Data Summary:
| Starting Material | Reagent | Reaction Conditions | Yield | Reference |
| 2-(4-methoxyphenyl)quinoxaline | Chlorosulfonic acid | Not specified | 85% | [1][2] |
| 2,3-Diphenylquinoxaline | Chlorosulfonic acid | Room temperature | 76% | [1] |
| 2,3-quinoxalinedione | Chlorosulfonic acid | Not specified | 88% | [1] |
Safety Precautions: Handling Chlorosulfonic Acid
Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5] Work in a well-ventilated fume hood is mandatory.
-
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfuric acid.[8] Ensure all glassware is scrupulously dry. Never add water directly to chlorosulfonic acid.[5]
-
Handling and Storage: Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[5][6]
-
Spill and Emergency Procedures: In case of a spill, evacuate the area. Small spills can be cautiously neutralized with an alkaline material like sodium bicarbonate.[6] For skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[7][9]
Characterization of the Product
The successful synthesis of the quinoxaline sulfonyl chloride can be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the structure and substitution pattern.
-
FT-IR: To identify the characteristic S=O stretching vibrations of the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹).
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature (with caution). |
| Starting material is not sufficiently activated | Consider using a more substituted, electron-rich quinoxaline. | |
| Loss of product during work-up | Ensure the quenching step is done at a low temperature to minimize hydrolysis of the sulfonyl chloride. | |
| Dark-colored product | Side reactions or decomposition | Perform the reaction at a lower temperature and ensure slow addition of chlorosulfonic acid. |
| Oily product instead of solid | Impurities or incomplete reaction | Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification. Purify by column chromatography if necessary. |
Conclusion
The chlorosulfonation of quinoxalines is a robust and valuable transformation in synthetic organic and medicinal chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably synthesize quinoxaline sulfonyl chlorides as key building blocks for the development of novel therapeutic agents and other functional molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. macro.lsu.edu [macro.lsu.edu]
Application Notes & Protocols: Quinoxaline-6-sulfonyl Chloride in the Synthesis of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Antibacterial Drug Discovery
The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][3][4] The incorporation of a sulfonamide moiety (-SO₂NH₂) into the quinoxaline nucleus often enhances its therapeutic potential, leading to the development of potent antibacterial agents.[1] This guide focuses on the strategic use of a key intermediate, quinoxaline-6-sulfonyl chloride , in the synthesis of novel quinoxaline-based sulfonamides with promising antibacterial activity.
This compound: Properties and Handling
This compound is a reactive intermediate crucial for introducing the sulfonyl group at the 6-position of the quinoxaline ring.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂S |
| Molecular Weight | 228.66 g/mol |
| Appearance | Typically a solid |
| Reactivity | Highly reactive towards nucleophiles |
Handling and Storage:
Due to its reactivity, this compound should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Synthetic Pathways to Quinoxaline-Based Antibacterial Agents
The primary synthetic route involving this compound is its reaction with various primary and secondary amines to yield a diverse library of N-substituted quinoxaline-6-sulfonamides.
General Reaction Scheme:
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond.
Caption: General synthesis of quinoxaline sulfonamides.
Protocol 1: Synthesis of this compound
This protocol outlines the preparation of the key intermediate, this compound, from a precursor quinoxaline derivative.
Principle:
The sulfonyl chloride is typically synthesized by the electrophilic substitution reaction of a suitable quinoxaline precursor with chlorosulfonic acid.[1]
Materials:
-
2,3-Diphenylquinoxaline (or other suitable quinoxaline precursor)
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Dry glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the starting quinoxaline derivative.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled and stirred quinoxaline derivative. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).[1]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum. The product is often used in the next step without further purification.
Protocol 2: General Synthesis of N-Substituted Quinoxaline-6-sulfonamides
This protocol details the synthesis of a library of quinoxaline sulfonamides by reacting this compound with various amines.
Principle:
The sulfonyl chloride group readily reacts with primary or secondary amines in the presence of a base to form the corresponding sulfonamide.[1] The base is crucial to neutralize the hydrochloric acid generated during the reaction.
Materials:
-
This compound
-
Substituted primary or secondary amine
-
Anhydrous solvent (e.g., pyridine, acetone, DMF)[1]
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Dissolve this compound in a suitable anhydrous solvent in a round-bottom flask.
-
Add the desired amine to the solution, followed by the addition of a base (if not using pyridine as the solvent).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure N-substituted quinoxaline-6-sulfonamide.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., S=O stretching of the sulfonamide).
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of quinoxaline sulfonamides is significantly influenced by the nature of the substituent on the sulfonamide nitrogen.
Caption: Key structural elements influencing antibacterial activity.
-
Electron-withdrawing vs. Electron-donating groups: Studies have shown that the presence of specific substituents on the phenyl ring attached to the sulfonamide nitrogen can modulate antibacterial activity. For instance, an ortho-hydroxyl group on the phenylsulfonamide moiety has been shown to increase antibacterial activity.[1]
-
Heterocyclic moieties: Incorporation of other heterocyclic rings can also impact the biological profile of the resulting compounds.
-
Lipophilicity and steric factors: The size and lipophilicity of the substituent can affect the compound's ability to penetrate bacterial cell membranes.
Mechanism of Action of Quinoxaline-Based Antibacterial Agents
While the exact mechanism can vary depending on the specific derivative, quinoxaline compounds, particularly quinoxaline 1,4-di-N-oxides, are known to exert their antibacterial effects through several mechanisms.[5][6]
A key mechanism involves the generation of reactive oxygen species (ROS) and hydroxyl radicals through the metabolic reduction of the quinoxaline ring within the bacterial cell, especially under anaerobic conditions.[5] This leads to oxidative damage to crucial cellular components.
Caption: Proposed mechanism of antibacterial action.
The resulting oxidative stress can cause:
-
DNA Damage: Degradation of chromosomal DNA.[5]
-
Cell Wall and Membrane Damage: Leading to cell lysis and loss of cytoplasmic material.[5]
Screening for Antibacterial Activity
Synthesized quinoxaline sulfonamides should be evaluated for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Standard Protocols:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.[7][8]
-
Agar Disk Diffusion Method: To assess the zone of inhibition around a disk impregnated with the test compound.[1]
Typical Bacterial Strains for Screening:
| Gram-Positive | Gram-Negative |
| Staphylococcus aureus | Escherichia coli |
| Bacillus subtilis | Pseudomonas aeruginosa |
| Enterococcus faecalis | Klebsiella pneumoniae |
Conclusion
This compound serves as a versatile and indispensable building block in the synthesis of novel quinoxaline-based sulfonamides. The straightforward and efficient synthetic protocols, coupled with the potential for diverse structural modifications, make this an attractive strategy for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. The insights into the structure-activity relationships and mechanisms of action provide a rational basis for the design of more potent and selective quinoxaline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paperso.journal7publish.com [paperso.journal7publish.com]
- 8. journaljpri.com [journaljpri.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinoxaline Sulfonamides
Abstract
This comprehensive guide details the application of Microwave-Assisted Organic Synthesis (MAOS) for the efficient and rapid production of quinoxaline sulfonamides. These heterocyclic compounds are of significant interest in medicinal chemistry due to their broad-spectrum pharmacological activities.[1][2] By leveraging microwave technology, the synthesis protocols outlined herein offer dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.[3][4] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed step-by-step protocols, and practical insights required to successfully implement this green chemistry approach.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technology
Quinoxaline, a fused heterocyclic system of benzene and pyrazine rings, is considered a "privileged scaffold" in drug discovery. Its derivatives exhibit a remarkable range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3][5] When combined with the sulfonamide moiety—a cornerstone of medicinal chemistry renowned for its therapeutic applications—the resulting quinoxaline sulfonamide hybrids become highly promising candidates for novel drug development.[1]
Traditionally, the synthesis of these complex molecules involves multi-step processes requiring long reaction times and often harsh conditions. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[6] MAOS utilizes microwave energy to directly and efficiently heat reactants, leading to a significant acceleration of chemical reactions.[7] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[7][8][9]
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Rates: Reaction times are often reduced from hours or days to mere minutes.[4][10]
-
Higher Yields & Purity: Localized, uniform heating minimizes the formation of side products, leading to cleaner reactions and improved yields.[4][10]
-
Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, resulting in significant energy savings.[4][9]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[11]
The Principle of Microwave Heating: A Molecular Perspective
Unlike conventional conductive heating where heat is transferred inefficiently from an external source through the vessel walls, microwave heating generates thermal energy within the reaction mixture itself.[6][12] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation (typically 2.45 GHz).[13][7] This rapid molecular rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the sample.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[13][12]
This direct energy transfer allows for rapid temperature elevation to points well above the solvent's boiling point in sealed, pressurized vessels, dramatically accelerating reaction kinetics.[6]
Caption: Conventional vs. Microwave Heating Mechanisms.
General Synthetic Strategy
The microwave-assisted synthesis of quinoxaline sulfonamides is typically a multi-step process. A common and effective route involves the initial formation of a quinoxaline core, followed by the introduction of the sulfonamide group.
-
Step A: Synthesis of the Quinoxaline Core. This is generally achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., oxalic acid, benzil). Microwave irradiation dramatically accelerates this cyclization step.[3][14]
-
Step B: Chlorosulfonation. The pre-formed quinoxaline is treated with chlorosulfonic acid to generate a quinoxaline sulfonyl chloride intermediate. This is a highly reactive step and requires careful handling.
-
Step C: Amination. The reactive quinoxaline sulfonyl chloride is then coupled with a desired primary or secondary amine under microwave irradiation to yield the final quinoxaline sulfonamide product.[1]
Caption: General workflow for quinoxaline sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a representative two-step synthesis of a quinoxaline-dione sulfonamide derivative.
Materials and Equipment
-
Reagents: 4,5-dimethyl-1,2-phenylenediamine, oxalic acid dihydrate, chlorosulfonic acid, substituted amine (e.g., dibenzylamine), N,N-dimethylformamide (DMF), ethanol, water (deionized).
-
Equipment: Single-mode microwave synthesizer (e.g., CEM Discovery), 10 mL microwave reaction vials with snap caps, magnetic stir bars, filtration apparatus (Büchner funnel), rotary evaporator, Thin Layer Chromatography (TLC) plates, standard laboratory glassware.
Step 1: Microwave-Assisted Synthesis of 6,7-dimethylquinoxaline-2,3(1H,4H)-dione
This step is adapted from established procedures for quinoxaline-dione synthesis.[1][3]
-
Preparation: Place 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol) into a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Solvent Addition (Optional but Recommended): Add a minimal amount of a high-boiling point, polar solvent like DMF (2-3 mL) to ensure efficient and uniform heating. For a solvent-free approach, ensure the solids are thoroughly mixed.[3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 5-10 minutes with a maximum power of 200 W. Monitor the pressure to ensure it remains within the vessel's limits.
-
Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Add 10 mL of cold water to the reaction mixture.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with additional water (2 x 10 mL) and a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the solid product under vacuum to yield 6,7-dimethylquinoxaline-2,3(1H,4H)-dione as a solid powder. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of Quinoxaline-dione Sulfonamide
This two-part step involves creating the sulfonyl chloride and coupling it with an amine.[1]
Part A: Chlorosulfonation
! CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Setup: In a round-bottom flask cooled in an ice bath (0 °C), slowly add the 6,7-dimethylquinoxaline-2,3(1H,4H)-dione (0.95 g, 5 mmol) in small portions to ice-cold chlorosulfonic acid (3 mL, ~45 mmol) with stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Isolation: Collect the solid sulfonyl chloride intermediate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Part B: Microwave-Assisted Amination
-
Preparation: In a 10 mL microwave vial, combine the dried quinoxaline-sulfonyl chloride intermediate (0.29 g, 1 mmol) and the desired amine (e.g., dibenzylamine, 0.22 g, 1.1 mmol) in anhydrous DMF (3 mL). Add a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 120 °C for 3-5 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL).
-
Purification: Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final quinoxaline sulfonamide.
Expected Results and Data
Microwave-assisted protocols consistently outperform conventional heating methods in both reaction time and yield.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours to days | 5-20 minutes | [4][10] |
| Typical Yield | 50-75% | 75-99% | [3][4][15] |
| Energy Input | High (prolonged heating) | Low (short duration) | [7][9] |
| Product Purity | Moderate (side products) | High (cleaner reactions) | [10][6] |
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., SO₂, N-H).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient microwave power or time.- Low reaction temperature.- Poor coupling of reactants with microwave energy. | - Increase irradiation time or temperature.- Use a more polar solvent to improve microwave absorption.- Ensure efficient stirring. |
| Formation of Byproducts | - Reaction temperature is too high.- Extended reaction time. | - Reduce the reaction temperature.- Optimize the reaction time using TLC monitoring.- Ensure high purity of starting materials. |
| Low Yield in Chlorosulfonation | - Incomplete reaction.- Degradation of the product during workup. | - Ensure anhydrous conditions and low temperature during addition.- Increase stirring time.- Perform the workup quickly and efficiently. |
| Vial Pressure Exceeds Limit | - Temperature setpoint is too high for the solvent.- Formation of gaseous byproducts. | - Lower the reaction temperature.- Reduce the amount of starting material or increase solvent volume. |
Conclusion
The microwave-assisted synthesis of quinoxaline sulfonamides represents a significant advancement over classical synthetic methodologies. The protocols outlined in this guide demonstrate a rapid, efficient, and high-yielding pathway to these medicinally important compounds. By embracing this green technology, research and development laboratories can accelerate the discovery and optimization of new therapeutic agents, moving promising candidates from the bench to clinical trials more quickly and sustainably.[6][11]
References
- 1. mdpi.com [mdpi.com]
- 2. paperso.journal7publish.com [paperso.journal7publish.com]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. ijnrd.org [ijnrd.org]
- 10. epcp.ac.in [epcp.ac.in]
- 11. Synthetic Applications for Microwave Synthesis [cem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols for Green Synthesis of Quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and optoelectronic properties.[1][2] Traditional synthesis routes, however, often rely on harsh reaction conditions, toxic solvents, and expensive metal catalysts, posing significant environmental and economic challenges.[2][3][4] This guide transitions from these classical constraints to modern, sustainable methodologies. We provide an in-depth exploration of green synthesis strategies, including microwave-assisted, ultrasound-promoted, and mechanochemical methods. Each section elucidates the underlying principles, offers a comparative analysis of their efficiencies, and presents detailed, field-tested protocols to facilitate their adoption in the laboratory.
The Imperative for Green Chemistry in Quinoxaline Synthesis
The classical synthesis of quinoxalines, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, has been a reliable method for over a century.[5][6] However, these methods often require prolonged heating, strong acid catalysts, and volatile organic solvents, which contravene the core principles of green chemistry.[7][8] The shift towards green chemistry is not merely an environmental consideration but a strategic necessity to develop more efficient, cost-effective, and safer synthetic processes.[1][9]
Green approaches focus on:
-
Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to drastically reduce reaction times from hours to minutes.[4][10]
-
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses are a prime example.[11]
-
Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with benign alternatives like water, ethanol, or even solvent-free conditions.[6][12][13][14]
-
Catalyst Innovation: Employing recyclable, non-toxic, and highly efficient catalysts, including metal-free organocatalysts, ionic liquids, and nanocatalysts.[2][12]
This guide details practical applications of these principles for the synthesis of quinoxaline scaffolds.
Core Green Synthetic Methodologies & Protocols
We will now explore the most impactful green methodologies, complete with the scientific rationale behind their efficacy and step-by-step protocols.
Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Rationale: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid, uniform heating that bypasses the slower process of conventional thermal conduction. This localized superheating dramatically shortens reaction times, often improves yields, and minimizes side product formation.[15][16] The efficiency of MAOS allows for the use of greener solvents like water and ethanol or even solvent-free conditions.[4][16]
Workflow: Microwave-Assisted Quinoxaline Synthesis
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Microwave-Induced, Iodine-Catalyzed Synthesis in Aqueous Ethanol
This protocol is adapted from a highly efficient method that leverages iodine as a mild Lewis acid catalyst and a green water/ethanol solvent system.[4]
-
Materials & Reagents:
-
Substituted 1,2-diamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (1.0 mmol)
-
Iodine (I₂) (5 mol%, ~0.05 mmol)
-
Ethanol/Water (1:1 mixture, 2 mL)
-
Dichloromethane (DCM)
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
CEM Discover Microwave Synthesizer (or equivalent)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
Preparation: Add the 1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and iodine (5 mol%) to the microwave reaction vessel.
-
Solvent Addition: Add 2 mL of the 1:1 ethanol/water mixture to the vessel. Seal the vessel securely.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture for 1-5 minutes at a set temperature of 50-80°C (power ~300 W). Monitor the reaction progress by TLC.[4]
-
Work-up: After completion, cool the vessel to room temperature. Add DCM (15 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Washing: Wash the organic layer successively with 5% aqueous Na₂S₂O₃ solution (5 mL) to remove residual iodine, followed by brine (5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.[3]
-
Ultrasound-Assisted Synthesis (Sonochemistry)
Expertise & Rationale: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[17] This collapse generates transient "hot spots" with extremely high local temperatures (~5000 K) and pressures (~1000 atm), providing the activation energy for chemical reactions.[17] This method enhances mass transfer and reaction rates, allowing for high yields at ambient bulk temperatures, often without the need for any catalyst.[10][17]
Protocol 2: Catalyst-Free Synthesis of Quinoxalines via Ultrasound Irradiation
This protocol describes a simple and highly efficient catalyst-free condensation reaction accelerated by ultrasound at room temperature.[10]
-
Materials & Reagents:
-
Substituted 1,2-diamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (1.0 mmol)
-
Ethanol (5 mL)
-
Ultrasonic bath/probe sonicator (e.g., 40 kHz frequency)
-
Round-bottom flask or beaker
-
-
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Sonication: Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level outside. Irradiate the mixture with ultrasound at room temperature.
-
Monitoring: Monitor the reaction via TLC. The reaction is typically complete within 30-60 minutes, often indicated by the precipitation of the solid product.[10]
-
Isolation: Upon completion, collect the precipitated solid product by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization. In many cases, the filtered product is of high purity.[10]
-
Mechanochemical Synthesis
Expertise & Rationale: Mechanochemistry harnesses mechanical energy (e.g., grinding, milling, or homogenization) to drive chemical reactions in the solid state or with minimal solvent (liquid-assisted grinding).[5][6] This technique eliminates the need for bulk solvents, which are often the largest source of waste in a chemical process. The high-energy collisions and shearing forces generated during milling can break and form chemical bonds, leading to extremely rapid and efficient transformations with a near-zero environmental factor (E-factor).[5]
Protocol 3: Solvent-Free, Catalyst-Free Synthesis via Homogenization
This protocol is based on a novel mechanochemical method using a cell homogenizer, which achieves quantitative yields in minutes without any solvents or catalysts.[5][6]
-
Materials & Reagents:
-
Substituted 1,2-diamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (1.0 mmol)
-
Mini cell homogenizer or a high-speed ball mill (e.g., mixer mill)
-
Polypropylene vials
-
Stainless steel balls (2-5 mm diameter)
-
-
Step-by-Step Procedure:
-
Charging the Vial: Place the 1,2-diamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and a few stainless steel balls into a polypropylene vial.
-
Homogenization/Milling: Secure the vial in the homogenizer or mill. Agitate the mixture at high speed (e.g., 4000 rpm) for 1-5 minutes.[5]
-
Observation: The reaction is often accompanied by a visible change in the powder's color and texture.
-
Isolation: After the specified time, open the vial (in a fume hood if reactants are volatile). The product is typically formed in a highly pure state.
-
Purification (if necessary): For most reactions, the conversion is quantitative, and no further purification is needed.[5][6] If required, the product can be extracted with a minimal amount of organic solvent, filtered to remove the milling balls, and the solvent evaporated.
-
Comparative Analysis of Green Synthesis Methods
The choice of method depends on the available equipment, substrate scope, and desired scale. The following table summarizes the key parameters of the discussed protocols.
| Method | Energy Source | Typical Catalyst | Solvent | Avg. Time | Avg. Yield | Key Advantages |
| Microwave-Assisted | Microwaves | I₂, MgBr₂·OEt₂[4][18] | H₂O/EtOH, or Solvent-free[4][16] | 1-10 min | 90-98% | Extremely fast, high yields, scalable.[4][15] |
| Ultrasound-Assisted | Ultrasound | Often Catalyst-Free[10] | Ethanol[10] | 30-60 min | 85-99% | Mild conditions (room temp), simple setup, energy efficient.[10][17] |
| Mechanochemical | Mechanical Force | Catalyst-Free[5][6] | Solvent-Free[5][6] | 1-5 min | >95% | No solvent waste, extremely rapid, high purity, near-zero E-factor.[5] |
| Green Catalysis | Thermal (Room Temp) | Ionic Liquids, DABCO[12][19] | Water, Ionic Liquid[12][20] | 15 min - 2 hrs | 90-99% | Recyclable catalysts, mild conditions, avoids toxic metals.[12][20] |
Mechanistic Considerations in Green Synthesis
The fundamental reaction for quinoxaline formation is a double condensation-cyclization. Green catalysts and energy sources facilitate one or more steps in this pathway.
Mechanism: Brønsted Acid Catalysis in Water
Caption: A plausible acid-catalyzed condensation mechanism.
A Brønsted acid catalyst, such as a sulfonic acid-functionalized ionic liquid, protonates a carbonyl group of the 1,2-dicarbonyl compound.[12] This activation enhances its electrophilicity, facilitating nucleophilic attack by one of the amino groups of the o-phenylenediamine. Subsequent dehydration and a second intramolecular cyclization, followed by another dehydration step, yield the stable aromatic quinoxaline ring.[12] Microwave and ultrasound energy sources serve to overcome the activation energy barriers for these steps, particularly dehydration.
Conclusion and Future Outlook
The adoption of green synthesis methods represents a paradigm shift in the production of quinoxaline derivatives. Methodologies based on microwave, ultrasound, and mechanochemistry are not just environmentally conscious alternatives; they are powerful tools that offer superior efficiency, faster reaction times, and higher yields than many classical approaches.[4][5][10] By minimizing waste and avoiding hazardous materials, these protocols align with the goals of sustainable industrial and pharmaceutical development.
Future research will likely focus on integrating these techniques with other green technologies, such as flow chemistry for continuous manufacturing and the development of even more active and recyclable nanocatalysts, further refining the synthesis of these vital heterocyclic compounds.[2]
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. scielo.br [scielo.br]
- 11. ias.ac.in [ias.ac.in]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. benchchem.com [benchchem.com]
- 18. jocpr.com [jocpr.com]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
Application Note: A Comprehensive Guide to the Synthesis of N-Substituted Quinoxaline-6-sulfonamides
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, both the quinoxaline and sulfonamide moieties are independently recognized as "privileged structures" due to their consistent appearance in a wide array of pharmacologically active compounds.[1][2] Quinoxalines, which are benzopyrazine derivatives, form the core of drugs with activities spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications.[1] Similarly, the sulfonamide group is a cornerstone of chemotherapy, found in diuretics, antidiabetic, and antimicrobial agents.[2]
The strategic combination of these two pharmacophores into a single molecular entity—quinoxaline sulfonamides—has yielded novel derivatives with enhanced and diverse biological profiles, including potent neuropharmacological, antitumor, and antimicrobial activities.[1][3] The most direct and common method for creating this linkage is the reaction between a quinoxaline sulfonyl chloride and a primary or secondary amine.[1][4]
This application note provides a detailed, experience-driven guide for researchers engaged in the synthesis of N-substituted quinoxaline-6-sulfonamides. We will explore the underlying reaction mechanism, provide step-by-step protocols for reactions with both primary and secondary amines, discuss critical experimental parameters, and offer practical troubleshooting advice.
Critical Safety Precautions
WARNING: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Quinoxaline-6-sulfonyl Chloride: While specific data for this exact compound is limited, analogous aryl sulfonyl chlorides (e.g., quinoline-8-sulfonyl chloride) are classified as corrosive .[5] They are expected to cause severe skin burns and eye damage. They are also highly reactive with moisture and water, releasing corrosive hydrogen chloride (HCl) gas. Handle with extreme care, preferably in a glove box or under an inert atmosphere.[5]
-
Bases: Pyridine is flammable, toxic, and an irritant. Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are corrosive and flammable. Avoid inhalation and skin contact.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) have specific health and flammability risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to all solvents; consider double-gloving or using thicker gloves like butyl rubber).
The Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: The resulting positively charged sulfonamide intermediate is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct formed from the proton and the expelled chloride ion. The removal of HCl drives the reaction equilibrium towards the product.[6]
Caption: General mechanism for sulfonamide synthesis.
Experimental Guide: Protocols and Workflows
The choice of solvent and base is critical and depends on the reactivity of the amine. For less reactive amines (e.g., anilines with electron-withdrawing groups or sterically hindered secondary amines), a polar aprotic solvent like DMF or heating may be necessary.[1] For more reactive amines, standard conditions using DCM or THF at room temperature are often sufficient.
Caption: Standard workflow for quinoxaline sulfonamide synthesis.
Protocol A: Reaction with a Primary Amine (Model: Aniline)
This protocol is suitable for most primary alkyl and aryl amines.
Materials and Reagents:
| Reagent/Material | Amount | Moles (mmol) | Notes |
|---|---|---|---|
| This compound | 228.6 mg | 1.0 | The limiting reagent. |
| Aniline | 102 µL (93.1 mg) | 1.1 | 1.1 equivalents. |
| Pyridine | 3 mL | - | Acts as both base and solvent. Must be anhydrous. |
| Dichloromethane (DCM) | 15 mL | - | For extraction. |
| 1 M Hydrochloric Acid (HCl) | 10 mL | - | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 10 mL | - | For washing. |
| Brine (Saturated NaCl) | 10 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | - | For drying. |
Step-by-Step Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (1.1 mmol).
-
Dissolution: Add 3 mL of anhydrous pyridine to the flask and stir until the aniline is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add this compound (1.0 mmol) portion-wise over 5 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been consumed. (Typical mobile phase: 30% Ethyl Acetate in Hexanes).
-
Workup: a. Pour the reaction mixture into a separatory funnel containing 15 mL of DCM. b. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove pyridine. Trustworthiness Note: A successful acid wash is often confirmed by testing the aqueous layer with pH paper. c. Wash with saturated NaHCO₃ solution (1 x 10 mL) to remove any residual acid. d. Wash with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Protocol B: Reaction with a Secondary Amine (Model: Dibenzylamine)
This protocol is adapted for potentially less reactive or more sterically hindered secondary amines.
Materials and Reagents:
| Reagent/Material | Amount | Moles (mmol) | Notes |
|---|---|---|---|
| This compound | 228.6 mg | 1.0 | The limiting reagent. |
| Dibenzylamine | 217 µL (197.3 mg) | 1.2 | 1.2 equivalents. |
| Triethylamine (TEA) | 209 µL (151.8 mg) | 1.5 | 1.5 equivalents. Must be anhydrous. |
| Anhydrous Dimethylformamide (DMF) | 5 mL | - | Anhydrous solvent. |
| Ethyl Acetate | 20 mL | - | For extraction. |
| Deionized Water | 20 mL | - | For washing. |
| Brine (Saturated NaCl) | 10 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | - | For drying. |
Step-by-Step Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 mmol).
-
Dissolution: Add 5 mL of anhydrous DMF and stir to dissolve.
-
Amine/Base Addition: In a single portion, add dibenzylamine (1.2 mmol) followed by triethylamine (1.5 mmol). Causality Note: A non-nucleophilic base like TEA is used here to avoid competing with the secondary amine nucleophile. A slight excess ensures complete neutralization of the HCl byproduct.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. If TLC analysis shows a slow reaction, the mixture can be gently heated to 40-50 °C.[1]
-
Monitoring: Monitor the reaction by TLC as described in Protocol A.
-
Workup: a. Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water. b. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). c. Combine the organic layers and wash with water (2 x 10 mL) and then with brine (1 x 10 mL). Expertise Note: Washing with water is sufficient here as DMF is water-soluble and will be removed, along with the triethylammonium salt.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. High-vacuum may be required to remove residual DMF.
-
Purification: The crude product is best purified by flash column chromatography on silica gel, as secondary amine-derived sulfonamides can be more difficult to recrystallize.
Data Summary & Key Considerations
| Parameter | Protocol A (Primary Amine) | Protocol B (Secondary Amine) | Rationale for Differences |
| Amine Type | Aniline (Primary) | Dibenzylamine (Secondary) | Secondary amines are often more sterically hindered. |
| Base | Pyridine | Triethylamine (TEA) | Pyridine can act as both solvent and base. TEA is a strong, non-nucleophilic base suitable for inert solvents. |
| Solvent | Pyridine | DMF | DMF is a polar aprotic solvent that can facilitate reactions with less reactive nucleophiles. |
| Temperature | 0 °C to Room Temp | Room Temp to 50 °C | Heating may be required to overcome the higher activation energy for sterically hindered amines. |
| Reaction Time | 4 - 6 hours | 12 - 18 hours | Slower reaction rates are common for secondary amines. |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%) | Yields can be lower due to steric effects and potentially longer reaction times.[1] |
| Workup | Acid wash required | Water wash sufficient | The choice of base and solvent dictates the washing procedure. |
Factors Influencing Success:
-
Amine Reactivity: Amines bearing electron-donating groups (e.g., alkyl, methoxy) are more nucleophilic and react faster, while those with electron-withdrawing groups (e.g., nitro, cyano) react much slower.[1]
-
Moisture: The reaction is highly sensitive to moisture. This compound will readily hydrolyze to the corresponding sulfonic acid, which is unreactive. The use of anhydrous solvents and an inert atmosphere is critical for high yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Amine is not nucleophilic enough. | 1. Use fresh sulfonyl chloride; ensure anhydrous conditions.2. Increase the equivalents of base to 1.5-2.0.3. Increase reaction temperature and/or time; switch to a more polar solvent like DMF. |
| Multiple Spots on TLC | 1. Formation of a disulfonated product (if amine has >1 N-H).2. Side reactions due to excess heat.3. Degradation of starting material or product. | 1. Use a 1:1 stoichiometry of amine to sulfonyl chloride.2. Maintain temperature control, especially during addition.3. Ensure the reaction is not running for an excessive amount of time. |
| Difficulty Removing Pyridine/DMF | 1. Pyridine forms a salt that can be soluble in the organic layer.2. DMF has a high boiling point. | 1. Perform multiple, thorough washes with dilute acid (e.g., 1M HCl or 5% CuSO₄).2. After initial evaporation, place the flask on a high-vacuum line for several hours. An azeotrope with heptane can also help. |
Conclusion
The reaction of this compound with primary and secondary amines is a robust and reliable method for the synthesis of novel sulfonamide derivatives. Success hinges on careful control of reaction conditions, particularly the exclusion of moisture and the appropriate choice of base and solvent tailored to the amine's reactivity. The protocols and insights provided in this note serve as a validated starting point for researchers to explore the rich medicinal chemistry of this important class of compounds.
References
Application Note & Protocol: Quinoxaline-6-sulfonyl Chloride for the Synthesis of Novel Fluorescent Probes
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of Quinoxaline-6-sulfonyl chloride as a versatile reagent for creating fluorescent probes. Quinoxaline, a nitrogen-containing heterocyclic fluorophore, serves as an excellent scaffold for developing environmentally sensitive probes.[1][2] The sulfonyl chloride moiety provides a reactive handle for covalent labeling of primary and secondary amines, commonly found in biomolecules like peptides and proteins, to form stable sulfonamide linkages.[3] This guide details the underlying chemistry, provides a robust, step-by-step protocol for peptide labeling, discusses the photophysical properties of the resulting conjugates, and offers expert insights into the practical aspects of the workflow.
Part 1: Scientific Foundation and Rationale
The Quinoxaline Scaffold: A Privileged Fluorophore
Quinoxaline consists of a fused benzene and pyrazine ring system. This aromatic structure is a "privileged pharmacophore" that not only appears in numerous biologically active compounds but also possesses intrinsic fluorescent properties.[3][4][5] The fluorescence of quinoxaline derivatives can be finely tuned by chemical modification, altering their absorption and emission wavelengths.[1] A key feature of many quinoxaline-based dyes is their sensitivity to the local microenvironment, such as solvent polarity, which can result in significant changes in fluorescence intensity and wavelength (solvatochromism).[6][7] This property is highly desirable for probes designed to report on binding events or conformational changes in biological systems.
This compound: A Chemoselective Labeling Reagent
This compound is an amine-reactive derivative of the quinoxaline core. The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile that readily undergoes nucleophilic substitution with unprotonated primary and secondary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues in peptides and proteins.[8] This reaction forms a highly stable sulfonamide bond, ensuring that the fluorescent tag remains securely attached to the target molecule throughout subsequent experiments.[3] The chemoselectivity towards amines makes it an ideal tool for targeted labeling in complex biological samples.
Part 2: The Chemistry of Sulfonamide Conjugation
The core of the labeling strategy is the reaction between the sulfonyl chloride and an amine. This process is highly dependent on reaction conditions, which must be carefully controlled to maximize labeling efficiency while minimizing side reactions.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons from the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide conjugate and hydrochloric acid. A non-nucleophilic base is added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion.
Caption: Reaction of this compound with a primary amine.
Critical Reaction Parameters: A Scientist's Perspective
Simply mixing the reagents is insufficient; success hinges on understanding the causality behind each parameter:
-
pH Control: The labeling reaction is strongly pH-dependent. The target amine must be in its unprotonated, nucleophilic state (R-NH₂). This requires a pH above the pKa of the amine (typically 8.5-9.5 for N-termini and lysine). However, sulfonyl chlorides are susceptible to hydrolysis, a competing reaction that increases at higher pH. Therefore, a careful balance must be struck. A pH of 9.0 is often a robust starting point.[8]
-
Solvent Choice: Sulfonyl chlorides are moisture-sensitive and hydrophobic. They should be dissolved in an anhydrous polar aprotic solvent like dimethylformamide (DMF) immediately before use. Crucially, never use dimethyl sulfoxide (DMSO) , as it can degrade sulfonyl chlorides.[8]
-
Temperature Management: The reaction is often performed at a reduced temperature (4°C) or room temperature. Lower temperatures help to control the reactivity of the sulfonyl chloride, minimizing the rate of hydrolysis and other potential side reactions, thereby favoring the desired amine labeling.[8]
-
Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to scavenge the HCl produced during the reaction. This prevents the protonation of other amine groups on the target molecule, ensuring they remain available for labeling.
Part 3: Detailed Experimental Protocol
This protocol describes a validated method for labeling a model peptide containing a primary amine with this compound.
Workflow Overview
Caption: Experimental workflow for peptide labeling and analysis.
Materials & Reagents
-
This compound
-
Peptide of interest (e.g., a custom peptide with a Lysine residue or a free N-terminus)
-
Anhydrous Dimethylformamide (DMF), synthesis grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Diisopropylethylamine (DIPEA)
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (1.0 M, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Reverse-Phase HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
-
Fluorescence Spectrophotometer
Step-by-Step Methodology
Step 1: Reagent Preparation (Time-Critical)
-
Peptide Stock: Prepare a 10 mM stock solution of the peptide in the 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Dye Stock: Perform this step immediately before use. Prepare a 50 mM stock solution of this compound in anhydrous DMF. Cap the vial tightly and protect from light. The reagent is susceptible to hydrolysis and should not be stored in solution.
Step 2: The Labeling Reaction
-
In a microcentrifuge tube, add 100 µL of the peptide stock solution (1 µmol).
-
Add 2 µL of DIPEA to the peptide solution.
-
While gently vortexing, add 30 µL of the this compound stock solution (1.5 µmol, a 1.5-fold molar excess). The molar excess ensures efficient labeling but may need optimization depending on the peptide.
-
Wrap the tube in aluminum foil to protect it from light and incubate for 2 hours at room temperature on a shaker.
Step 3: Reaction Quenching (Self-Validation Checkpoint 1)
-
To stop the reaction and consume any unreacted sulfonyl chloride, add 10 µL of 1.0 M Tris buffer.
-
Incubate for an additional 30 minutes at room temperature. This step is crucial to prevent modification of the purification column matrix.
Step 4: Purification of the Labeled Peptide
-
Acidify the reaction mixture by adding 5 µL of 10% TFA in water to ensure protonation for good binding to the C18 column.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.
-
Inject the supernatant onto a semi-preparative C18 HPLC column.
-
Elute the product using a linear gradient of 0-70% Acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at a wavelength relevant to the quinoxaline core (e.g., ~340 nm) and collect the fluorescent peak, which should elute later than the unlabeled peptide due to increased hydrophobicity.
Step 5: Validation and Characterization (Self-Validation Checkpoint 2)
-
Mass Spectrometry: Analyze the collected HPLC fraction via ESI-MS. A successful conjugation will show a mass increase corresponding to the addition of the quinoxaline-6-sulfonyl moiety (C₈H₅N₂O₂S), which has a monoisotopic mass of approximately 193.01 Da.
-
Fluorescence Spectroscopy: Dilute the purified, labeled peptide in a suitable buffer (e.g., PBS). Scan the excitation and emission spectra to determine the photophysical properties. Record the excitation maximum (λex) and emission maximum (λem).
Part 4: Properties & Data Presentation
The photophysical properties of quinoxaline-sulfonamide probes are highly dependent on their immediate chemical environment. The data below are representative and should be determined empirically for each new conjugate.
Table 1: Representative Photophysical Properties of Quinoxaline-Based Probes
| Property | Typical Value Range | Causality & Expert Insight |
| Excitation Max (λex) | 340 - 380 nm | This value is primarily dictated by the core quinoxaline structure. Substitutions on the ring can shift this wavelength. |
| Emission Max (λem) | 430 - 550 nm | Highly sensitive to solvent polarity. A red-shift (longer wavelength) is often observed in more polar solvents, a hallmark of a good environmental probe.[6] |
| Stokes Shift | 90 - 170 nm | A large Stokes shift is advantageous as it minimizes self-quenching and simplifies detection by reducing spectral overlap between excitation and emission light.[9] |
| Quantum Yield | Variable (0.1 - 0.7) | This is a measure of fluorescence efficiency. It can be influenced by the conjugation partner and the local environment. Aggregation can sometimes lead to an increase in fluorescence (Aggregation-Induced Emission).[10] |
Part 5: Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Yield | 1. Hydrolyzed sulfonyl chloride reagent.2. Incorrect reaction pH (too low).3. Insufficient molar excess of the dye. | 1. Use a fresh bottle of reagent and prepare the stock solution in anhydrous DMF immediately before use.2. Verify the pH of the reaction buffer is between 8.5 and 9.5.3. Increase the molar excess of the dye to 3-5 fold and re-optimize. |
| Multiple Peaks in HPLC | 1. Labeling at multiple sites (e.g., N-terminus and multiple lysines).2. Presence of hydrolyzed dye.3. Peptide degradation. | 1. Reduce the molar excess of the dye or shorten the reaction time. For proteins, consider site-specific labeling strategies.2. Ensure the quenching step is effective. The hydrolyzed dye peak should be well-resolved.3. Check the stability of your peptide at high pH. |
| Product Precipitation | The quinoxaline moiety is hydrophobic and can reduce the solubility of the final conjugate. | Add a small percentage (5-10%) of an organic co-solvent like DMF or acetonitrile to the reaction mixture. Purify the product promptly after the reaction. |
References
- 1. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protecting Group Strategies in Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Intricacies of Quinoxaline Synthesis
Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications ranging from anticancer to antiviral and antimicrobial agents.[1][2] The most classical and widely adopted method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] While seemingly straightforward, this approach presents significant challenges when synthesizing complex, unsymmetrically substituted, or highly functionalized quinoxalines. The indiscriminate reactivity of the precursor functional groups can lead to a lack of regioselectivity, unwanted side reactions, and overall diminished yields.
This technical guide provides an in-depth exploration of protecting group strategies to overcome these synthetic hurdles. We will delve into the rationale behind employing protecting groups, offering detailed, field-proven protocols for their application in achieving regiocontrol and preserving sensitive functionalities during quinoxaline synthesis.
The Rationale for Protecting Groups in Quinoxaline Synthesis
The necessity for protecting groups in the synthesis of complex quinoxalines arises from two primary challenges:
-
Regioselectivity Control: When an unsymmetrically substituted o-phenylenediamine reacts with an unsymmetrical 1,2-dicarbonyl compound, a mixture of two regioisomers can be formed. This complicates purification and reduces the yield of the desired product. By temporarily protecting one of the two amino groups of the diamine, the condensation can be directed to occur at a specific nitrogen atom, thus ensuring the regioselective formation of a single quinoxaline isomer.
-
Functional Group Tolerance: Many quinoxaline-based drug candidates and molecular probes are adorned with various functional groups, such as hydroxyls, amines, or carboxylic acids. These groups can be sensitive to the reaction conditions employed during the quinoxaline ring formation, which can range from acidic to basic and may involve heating.[3] Protecting these sensitive moieties ensures their integrity throughout the synthesis, allowing for their deprotection at a later stage to yield the desired functionalized quinoxaline.
I. Regiocontrol in the Synthesis of Unsymmetrical Quinoxalines: The Mono-N-Protection Strategy
A powerful strategy to control the regioselectivity of the condensation reaction is the temporary protection of one of the amino groups of the o-phenylenediamine. This renders the protected amino group significantly less nucleophilic, directing the initial condensation to the unprotected amino group. The choice of the protecting group is critical and depends on its stability during the condensation reaction and the ease of its subsequent removal.
The Acetyl (Ac) Group: A Classic and Effective Choice
The acetyl group is a simple and effective protecting group for amines. It can be readily introduced and later removed under basic conditions.
Experimental Protocol: Synthesis of 6-Chloro-7-fluoroquinoxalines using an Acetyl Protecting Group Strategy [4]
This protocol illustrates how a protecting group strategy can be instrumental in a multi-step synthesis to control the regiochemistry of substitution on the benzene ring prior to quinoxaline formation.
Step 1: Protection of the Amino Group
-
Dissolve 3-chloro-4-fluoro benzamine (1.0 eq) in a suitable solvent like acetic anhydride.
-
Heat the reaction mixture to reflux for a specified time until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(3-chloro-4-fluorophenyl)acetamide.
Step 2: Regioselective Nitration
-
Dissolve the N-(3-chloro-4-fluorophenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for the required duration.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter , wash with water, and dry to yield N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide. The acetyl group directs the nitration to the ortho position.
Step 3: Deprotection and Reduction
-
Suspend the nitrated acetamide in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux. The iron will reduce the nitro group to an amine, and the reaction conditions will also hydrolyze the acetyl group.
-
Filter the hot reaction mixture through celite to remove the iron residues.
-
Evaporate the solvent to obtain 1,2-diamino-4-chloro-4-fluorobenzene.
Step 4: Quinoxaline Formation
-
Dissolve the resulting diamine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired 6-chloro-7-fluoroquinoxaline derivative.
Diagram of the Acetyl-Protected Regioselective Synthesis
Caption: Workflow for the regioselective synthesis of a functionalized quinoxaline.
II. Protecting Sensitive Functional Groups
When the starting materials bear functional groups that are incompatible with the condensation conditions, a protection-deprotection sequence is necessary.
The tert-Butoxycarbonyl (Boc) Group: Versatility in Protection
The Boc group is an acid-labile protecting group widely used for amines.[5][6] Its ease of introduction and clean, acidic removal make it an excellent choice for many synthetic routes. A one-pot Boc-deprotection and quinoxaline formation has been reported, showcasing an efficient synthetic strategy.[1]
Experimental Protocol: One-Pot Boc-Deprotection–Quinoxaline Formation
This protocol is adapted from a hydrothermal synthesis approach, which highlights a green chemistry perspective.[1]
Step 1: Boc Protection of o-Phenylenediamine (if not commercially available)
-
Dissolve the o-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 2.2 eq, depending on whether mono- or di-protection is desired) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography to obtain the Boc-protected o-phenylenediamine.
Step 2: One-Pot Deprotection and Quinoxaline Synthesis
-
Combine the N-Boc-protected o-phenylenediamine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in a high-pressure reaction vessel.
-
Add water as the solvent. The acidic conditions generated in water at high temperatures are sufficient to cleave the Boc group.
-
Heat the mixture to a high temperature (e.g., 200-250 °C) for a short duration (10-30 minutes). The reaction is typically carried out in a sealed vessel to reach the required pressure.
-
Cool the reaction vessel. The quinoxaline product often precipitates from the aqueous medium.
-
Isolate the product by filtration, wash with water, and dry.
Diagram of the One-Pot Boc-Deprotection/Condensation
Caption: Conceptual workflow for the one-pot Boc-deprotection and quinoxaline synthesis.
III. Orthogonal Protecting Group Strategies in Complex Quinoxaline Synthesis
In the synthesis of highly complex molecules, such as quinoxaline-based peptidomimetics, multiple functional groups may need to be protected and deprotected selectively at different stages. This necessitates the use of an orthogonal protecting group strategy , where each protecting group can be removed under specific conditions without affecting the others.[7][8]
A common orthogonal pairing in peptide synthesis that can be applied to quinoxaline chemistry is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Boc group.
Conceptual Application: Synthesis of a Quinoxaline-Amino Acid Conjugate
This conceptual protocol outlines the strategy for conjugating a quinoxaline carboxylic acid to the side chain of an amino acid within a peptide, using an orthogonal protecting group approach.
Strategy Overview:
-
The N-terminus of the peptide is protected with an Fmoc group.
-
The side chain of a diaminopropionic acid residue is protected with a Boc group.
-
The quinoxaline moiety is introduced as a carboxylic acid.
Synthetic Sequence:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry. The amino acid with the Boc-protected side chain is incorporated at the desired position.
-
Selective Boc Deprotection: The resin-bound peptide is treated with an acid, such as trifluoroacetic acid (TFA), to selectively remove the Boc group from the side chain, leaving the N-terminal Fmoc group intact.
-
Quinoxaline Coupling: The quinoxaline-2-carboxylic acid is activated with a coupling reagent (e.g., HATU) and reacted with the deprotected side-chain amine.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed with a base, typically a solution of piperidine in DMF.
-
Cleavage and Final Deprotection: The peptide is cleaved from the solid support using a strong acid cocktail, which also removes any remaining acid-labile side-chain protecting groups.
Diagram of an Orthogonal Strategy in Quinoxaline Peptidomimetic Synthesis
Caption: Orthogonal protecting group strategy for quinoxaline-peptide conjugate synthesis.
Data Summary: Common Protecting Groups in Quinoxaline Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Protection Conditions | Deprotection Conditions |
| Acetyl | Ac | Amine | Acetic anhydride, heat | Basic hydrolysis (e.g., NaOH) or acidic hydrolysis |
| tert-Butoxycarbonyl | Boc | Amine | (Boc)₂O, base (e.g., Et₃N, NaHCO₃) | Strong acid (e.g., TFA, HCl)[6] |
| Benzyloxycarbonyl | Cbz, Z | Amine | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF) |
| Benzyl | Bn | Hydroxyl, Carboxylic Acid | Benzyl bromide (BnBr), base | Catalytic hydrogenation (H₂, Pd/C) |
| Methoxymethyl ether | MOM | Hydroxyl | MOM-Cl, base (e.g., DIPEA) | Acidic hydrolysis |
Conclusion
The strategic use of protecting groups is an indispensable tool in modern organic synthesis, and its application to the construction of complex quinoxaline derivatives is no exception. By carefully selecting and implementing protecting group strategies, researchers can overcome challenges of regioselectivity and functional group compatibility, thereby enabling the efficient and controlled synthesis of novel quinoxaline-based compounds for drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for scientists to design and execute their own syntheses of complex quinoxaline targets.
References
- 1. A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,3-dichloroquinoxaline-6-sulfonyl chloride
Introduction
2,3-dichloroquinoxaline-6-sulfonyl chloride is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] The presence of two reactive chlorine atoms at the 2 and 3 positions, coupled with a sulfonyl chloride group at the 6 position, makes it a versatile building block for the synthesis of novel quinoxaline derivatives.[1][3] These derivatives have shown a wide range of biological activities, including potential as antibacterial, antifungal, and anticancer agents.[2][3] This document provides a detailed guide for the synthesis of 2,3-dichlorothis compound, intended for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis
The synthesis of 2,3-dichlorothis compound is a multi-step process that requires careful control of reaction conditions and handling of hazardous reagents. The overall strategy involves two main stages:
-
Formation of the Quinoxaline Ring System: This typically involves the condensation of an appropriately substituted o-phenylenediamine with oxalic acid to form the corresponding quinoxaline-2,3-dione.
-
Chlorination and Sulfonylation: The quinoxaline-2,3-dione intermediate is then subjected to chlorination to introduce the chloro groups at the 2 and 3 positions, followed by chlorosulfonylation to install the sulfonyl chloride group at the 6 position.
This guide will focus on a reliable and well-documented synthetic route, providing detailed protocols and explaining the rationale behind the chosen reagents and conditions.
Reaction Pathway Overview
Caption: Synthetic pathway for 2,3-dichlorothis compound.
Experimental Protocols
PART 1: Synthesis of 2,3-dioxo-1,2,3,4-tetrahydrothis compound
This initial phase focuses on constructing the core quinoxaline structure and introducing the sulfonyl chloride functional group.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Notes |
| 4-amino-3-nitrobenzenesulfonamide | 616-93-3 | 217.20 | 10 g | Starting material |
| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 | 50 g | Reducing agent |
| Oxalic Acid | 144-62-7 | 90.03 | 10 g | For condensation |
| Chlorosulfonic Acid (ClSO₃H) | 7790-94-5 | 116.52 | 50 mL | Chlorosulfonylating agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | For pH adjustment |
| Deionized Water | - | 18.02 | As needed | Solvent |
| Ethanol | 64-17-5 | 46.07 | As needed | For washing |
Protocol 1: Reduction of 4-amino-3-nitrobenzenesulfonamide
-
Dissolution: In a 500 mL round-bottom flask, suspend 4-amino-3-nitrobenzenesulfonamide (10 g) in 200 mL of deionized water.
-
Reduction: While stirring vigorously, add sodium dithionite (50 g) portion-wise to the suspension. The temperature of the reaction mixture will likely increase. Maintain the temperature below 50°C using an ice bath if necessary.
-
Reaction Monitoring: Continue stirring for 2-3 hours at room temperature. The color of the suspension should change, indicating the reduction of the nitro group. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath and filter the resulting precipitate.
-
Washing: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the product, 1,2-diaminobenzene-4-sulfonamide, under vacuum.
Protocol 2: Condensation with Oxalic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the dried 1,2-diaminobenzene-4-sulfonamide (from the previous step) and oxalic acid (10 g).
-
Acidification: Add 100 mL of 4M hydrochloric acid to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product, quinoxaline-2,3(1H,4H)-dione-6-sulfonamide, will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven.
Protocol 3: Chlorosulfonylation
CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, must be worn.[4]
-
Reaction Setup: In a dry 250 mL round-bottom flask, place the dried quinoxaline-2,3(1H,4H)-dione-6-sulfonamide (from the previous step).
-
Addition of Chlorosulfonic Acid: Slowly and carefully add chlorosulfonic acid (50 mL) to the flask while cooling in an ice bath.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-3 hours.
-
Quenching: EXTREME CAUTION IS ADVISED FOR THIS STEP. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This will generate a significant amount of HCl gas.
-
Isolation: The solid product, 2,3-dioxo-1,2,3,4-tetrahydrothis compound, will precipitate. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the product thoroughly with cold deionized water and dry it under vacuum.
PART 2: Synthesis of 2,3-dichlorothis compound
This final stage involves the chlorination of the quinoxaline-2,3-dione intermediate to yield the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Notes |
| 2,3-dioxo-1,2,3,4-tetrahydrothis compound | - | 278.66 | 5 g | Starting material from Part 1 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 25 mL | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2 mL | Catalyst |
| Ice | - | 18.02 | As needed | For quenching |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | As needed | Extraction solvent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | Drying agent |
Protocol 4: Chlorination
CAUTION: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[5][6][7] This procedure must be performed in a well-ventilated fume hood with appropriate PPE.[5][6][7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 2,3-dioxo-1,2,3,4-tetrahydrothis compound (5 g).
-
Addition of Reagents: Carefully add phosphorus oxychloride (25 mL) to the flask, followed by the dropwise addition of N,N-dimethylformamide (2 mL) while stirring.
-
Heating: Heat the reaction mixture to 80°C and maintain for 6 hours.[8] The reaction should be monitored by TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. WITH EXTREME CAUTION , slowly pour the reaction mixture onto crushed ice in a large beaker in a fume hood.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2,3-dichlorothis compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of the target compound.
Safety and Handling
The synthesis of 2,3-dichlorothis compound involves the use of several hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood and that appropriate personal protective equipment is worn at all times.
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[4] Avoid contact with skin and eyes, and do not inhale fumes.[4]
-
Phosphorus Oxychloride: Toxic, corrosive, and reacts violently with water.[5][6][7] Handle with extreme care and avoid inhalation of vapors.[5][7][9]
-
Hydrochloric Acid: Corrosive and can cause severe burns. Handle with appropriate care.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][6]
Characterization
The identity and purity of the synthesized 2,3-dichlorothis compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Conclusion
This document provides a comprehensive and detailed guide for the synthesis of 2,3-dichlorothis compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for further use in the development of novel chemical entities. The successful synthesis of this compound opens up avenues for the exploration of new quinoxaline-based derivatives with potential applications in various scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. slideserve.com [slideserve.com]
- 5. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Quinoxaline-6-sulfonyl chloride Synthesis
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of Quinoxaline-6-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. We understand that while the chlorosulfonation of quinoxaline is a foundational reaction, achieving consistently high yields requires careful attention to detail. This guide consolidates our field-proven insights and troubleshooting experience to help you navigate the common challenges and optimize your synthetic protocol.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis. We focus on the causality behind each issue and provide actionable, step-by-step solutions.
Question 1: My yield of this compound is consistently low (<50%). What are the most likely causes?
Answer: Low yield is the most common issue and almost always traces back to one of two culprits: incomplete reaction or product degradation during workup, primarily through hydrolysis.
-
Causality - Hydrolysis: this compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis, which converts it to the corresponding water-soluble quinoxaline-6-sulfonic acid.[1][2] This can occur due to atmospheric moisture, wet reagents, or, most commonly, during the aqueous workup procedure if not performed correctly.[3][4] The reaction between sulfonyl chlorides and water can be rapid, especially at elevated temperatures.[5]
-
Causality - Incomplete Reaction: The chlorosulfonation of the quinoxaline ring is an electrophilic aromatic substitution. If the reaction conditions (time, temperature, reagent stoichiometry) are insufficient, you will be left with unreacted starting material, which can be lost during workup.
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions:
-
Use a flame-dried or oven-dried flask equipped with a drying tube or inert gas (N₂ or Ar) atmosphere.
-
Use fresh, high-quality chlorosulfonic acid.[6] Old bottles may have absorbed atmospheric moisture.
-
Ensure your quinoxaline starting material is completely dry.
-
-
Optimize Reagent Stoichiometry:
-
Controlled Workup is Critical:
-
The quenching step is where most product is lost. The reaction mixture must be quenched by adding it slowly and portion-wise to a vigorously stirred slurry of crushed ice. Never add water to the reaction mixture, as this will generate a violent exotherm and instantly hydrolyze the product.
-
The goal is to keep the temperature of the quench mixture at or below 0-5 °C. This rapidly precipitates the water-insoluble sulfonyl chloride while minimizing its hydrolysis.[4]
-
Filter the resulting solid product immediately using a Büchner funnel. Do not allow the product to sit in the acidic aqueous mixture.
-
Wash the collected solid with copious amounts of ice-cold water to remove residual acids.
-
Question 2: My final product is a dark, oily substance or a tacky solid, not the expected crystalline powder. What went wrong?
Answer: The formation of an oil or a discolored product typically points to side reactions caused by excessive temperatures during the reaction or workup.
-
Causality - Thermal Degradation: The reaction with chlorosulfonic acid is highly exothermic. While some protocols call for gentle heating to initiate or complete the reaction, uncontrolled temperatures can lead to charring and the formation of polymeric byproducts. The quinoxaline ring system can be sensitive to aggressive reaction conditions.
Solutions & Protocol Adjustments:
-
Strict Temperature Control:
-
Begin the reaction by adding the quinoxaline starting material portion-wise to the chlorosulfonic acid in an ice bath (0-5 °C).
-
After the initial addition, allow the reaction to warm to room temperature slowly. Some substrates may require gentle heating (e.g., 40-60 °C) for the reaction to proceed, but this should be monitored carefully with a thermometer and an oil bath.[9] Do not exceed the recommended temperature for your specific quinoxaline derivative.
-
-
Purification:
-
If you obtain an impure solid, recrystallization can be effective. Suitable solvents include mixtures of chloroform and hexane or ethyl acetate and hexane. However, be aware that the presence of nucleophilic solvents (like ethanol or methanol) can lead to the formation of the corresponding sulfonate esters.
-
Question 3: I'm observing unreacted starting material in my crude product analysis (TLC, NMR). How can I drive the reaction to completion?
Answer: Seeing leftover starting material is a clear indication of insufficient reaction time, temperature, or reagent activity.
-
Causality - Reaction Kinetics: The electrophilicity of chlorosulfonic acid and the nucleophilicity of the quinoxaline ring dictate the reaction rate. Electron-withdrawing groups on the quinoxaline ring will deactivate it, requiring more forcing conditions.
Solutions & Protocol Adjustments:
-
Increase Reaction Time: Monitor the reaction by TLC. Take a small aliquot, quench it carefully in ice-water, extract with a solvent like dichloromethane, and spot on a TLC plate. If starting material is still present, extend the reaction time.
-
Increase Temperature (Cautiously): As mentioned, a modest increase in temperature can significantly increase the reaction rate. See the table below for typical starting points.
-
Confirm Reagent Quality: Ensure your chlorosulfonic acid is active and has not been compromised by moisture.
Table 1: Recommended Starting Conditions for Chlorosulfonation
| Starting Material | Molar Eq. of ClSO₃H | Temperature | Typical Time | Reported Yield | Reference |
| 2,3-Diphenylquinoxaline | 5-6 eq. | Room Temp → 50°C | 2-4 h | 76% | [10] |
| 2-(4-Methoxyphenyl)quinoxaline | ~5 eq. (used as solvent) | 0°C → Room Temp | 1-2 h | 85% | [10][11] |
| Quinoxaline-2,3-dione | ~4 eq. | Room Temp → 60°C | 3 h | 88% | [10] |
Note: These are starting points. Optimization is required for each specific substrate.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Diagram 1: General Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. calpaclab.com [calpaclab.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Quinoxaline Sulfonamides
Welcome to the Technical Support Center for the synthesis of quinoxaline sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your synthetic routes and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for quinoxaline sulfonamides, and what are the critical steps?
A1: The most prevalent and modular approach involves a two-stage synthesis.[1][2] First, the quinoxaline core is constructed, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] The second stage involves the introduction of the sulfonamide functionality onto the pre-formed quinoxaline ring system. This is usually achieved by electrophilic aromatic substitution, specifically chlorosulfonation, followed by amination with a desired amine.[1][2]
Critical steps to monitor are:
-
Quinoxaline Formation: The initial condensation reaction is often acid-catalyzed and requires careful temperature control to prevent side reactions.[5]
-
Chlorosulfonation: This step uses harsh reagents like chlorosulfonic acid and is highly sensitive to moisture. Anhydrous conditions are paramount.[1][2]
-
Amination: The reaction of the generated sulfonyl chloride with an amine is typically straightforward but can be affected by the nucleophilicity of the amine and steric hindrance.[6]
Q2: I'm observing a low yield in my initial quinoxaline formation step. What are the likely causes?
A2: Low yields in the quinoxaline synthesis step often stem from a few key areas:
-
Incomplete Reaction: The condensation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a poorly chosen solvent that doesn't fully dissolve the reactants.[4]
-
Starting Material Quality: o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities and reduced yield.[7] Ensure you use high-purity, and preferably freshly purified, starting materials.
-
Side Reactions: Competing side reactions, such as benzimidazole formation, can significantly reduce the yield of the desired quinoxaline.[7]
Q3: My final quinoxaline sulfonamide product is impure, showing multiple spots on TLC. What are the common impurities?
A3: Impurities can arise from both the quinoxaline formation and the sulfonamide installation steps. Common impurities include:
-
Unreacted Starting Materials: Residual o-phenylenediamine, dicarbonyl compound, or the amine used for amination.
-
Hydrolyzed Sulfonyl Chloride: The intermediate quinoxaline sulfonyl chloride is moisture-sensitive and can hydrolyze back to the sulfonic acid, which will not react with the amine.[8]
-
Di-sulfonated Products: Under harsh chlorosulfonation conditions, di-sulfonation of the quinoxaline ring can occur, leading to a mixture of products.
-
Over-oxidation Products: The o-phenylenediamine starting material can be oxidized, leading to colored impurities that can be difficult to remove.[7]
Troubleshooting Guide: Side Reactions and Optimization
This section provides a deeper dive into specific side reactions and offers detailed troubleshooting strategies.
Problem 1: Formation of Benzimidazole Byproducts
Symptoms:
-
You observe an unexpected peak in your NMR or mass spectrum corresponding to a benzimidazole structure.
-
The yield of your desired quinoxaline is significantly lower than expected, especially under acidic conditions.[7]
Causality: Benzimidazole formation is a common side reaction during the acid-catalyzed condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. The reaction mechanism can deviate, leading to a rearrangement and cyclization to form the thermodynamically stable benzimidazole ring system, particularly at elevated temperatures or with prolonged exposure to strong acids.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing benzimidazole formation.
Detailed Protocols:
-
Protocol 1.1: Mild Acid Catalysis
-
Dissolve the o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol.
-
Add a catalytic amount of a milder acid, such as camphorsulfonic acid (CSA) (0.1 eq).[5]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
-
Protocol 1.2: Catalyst-Free Synthesis
-
In a round-bottom flask, combine the o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol.[1]
-
Reflux the mixture and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Problem 2: Hydrolysis of Sulfonyl Chloride and Sulfonamide
Symptoms:
-
Low yield of the final sulfonamide product.
-
Presence of a water-soluble impurity, identified as the corresponding quinoxaline sulfonic acid.
-
During workup, the pH of the aqueous layer becomes acidic.
Causality: Sulfonyl chlorides are highly reactive and readily undergo hydrolysis in the presence of water to form the corresponding sulfonic acids.[8] These sulfonic acids are unreactive towards amines under standard amination conditions. Similarly, the final sulfonamide product can undergo hydrolysis, particularly under acidic conditions and at elevated temperatures, to cleave the S-N bond.[9][10][11] Sulfonamides are generally more stable to hydrolysis under neutral to alkaline conditions.[9]
Preventative Measures and Solutions:
| Stage | Issue | Preventative/Corrective Action |
| Chlorosulfonation | Hydrolysis of sulfonyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Quench the reaction carefully with ice-cold water or a saturated bicarbonate solution. |
| Amination | Incomplete reaction due to hydrolyzed sulfonyl chloride | Ensure the sulfonyl chloride intermediate is dry before proceeding to the amination step. If possible, use the crude, dry sulfonyl chloride immediately after its formation. |
| Purification/Workup | Hydrolysis of the final sulfonamide product | Avoid strongly acidic conditions during workup and purification.[10] Use a biphasic extraction with a mild base (e.g., NaHCO₃) to neutralize any acid. Recrystallization from a suitable solvent is often preferred over column chromatography on silica gel, which can be acidic. |
Problem 3: N-Alkylation of the Sulfonamide
Symptoms:
-
Formation of a byproduct with a higher molecular weight than the expected sulfonamide.
-
The N-H proton signal is absent in the ¹H NMR spectrum of the impurity.
Causality: If alkylating agents (e.g., alkyl halides) are present in the reaction mixture, or if the reaction conditions are conducive (e.g., presence of a strong base and an alcohol solvent), N-alkylation of the sulfonamide can occur.[12][13][14][15][16] This is more prevalent with primary sulfonamides.
Mitigation Strategies:
-
Reagent Purity: Ensure that all solvents and reagents are free from potential alkylating agents.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation of the sulfonamide is required for other transformations.
-
Solvent Selection: Avoid using alcohol solvents in the presence of strong bases and elevated temperatures if N-alkylation is a concern.
Visualizing Key Reaction Mechanisms
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism 1: Quinoxaline Formation
Caption: General mechanism for quinoxaline synthesis.
Mechanism 2: Sulfonamide Formation
Caption: Two-step process for introducing the sulfonamide group.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. ijrar.org [ijrar.org]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 14. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Quinoxaline-6-sulfonyl chloride
Welcome to the technical support center for the purification of Quinoxaline-6-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who handle this critical intermediate. As a moisture-sensitive and reactive compound, the purification of crude this compound presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the common problems encountered during the purification of crude this compound. Each entry details the issue, explores the underlying causes, and provides a validated solution.
Question 1: My final product has a low yield after purification, and TLC analysis shows a new, highly polar spot that wasn't in the initial crude mixture. What is happening?
Answer: This is a classic sign of product hydrolysis. This compound is highly susceptible to hydrolysis, reacting with water to form the corresponding Quinoxaline-6-sulfonic acid.[1][2][3] This sulfonic acid is significantly more polar, non-volatile, and often insoluble in the organic solvents used for extraction or crystallization, leading to its loss in aqueous layers or filtration steps and thereby reducing your isolated yield of the desired product.
Underlying Causes & Solutions:
-
Moisture in Solvents or Glassware: Even trace amounts of water in your workup solvents, chromatography eluents, or on your glassware can cause significant product degradation.
-
Preventative Measure: Always use anhydrous solvents for extraction and chromatography. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.
-
-
Aqueous Workup: Standard aqueous workups can be detrimental. The hydrolysis rate of sulfonyl chlorides is significant in neutral or basic water.[4][5]
-
Optimized Protocol: If an aqueous wash is necessary to remove inorganic salts, perform it with ice-cold, dilute hydrochloric acid (e.g., 1 M HCl). The acidic conditions and low temperature suppress the rate of hydrolysis.[6] Immediately follow with a brine wash to remove bulk water, dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄, and remove the solvent in vacuo without delay.
-
Question 2: The crude product is a dark, oily residue and refuses to crystallize, even after removing all solvent. How can I purify it?
Answer: The failure to crystallize is typically due to the presence of impurities that act as a melting point depressant or inhibit lattice formation. The most common culprit is the sulfonic acid byproduct, but residual solvents or other organic byproducts from the synthesis can also be responsible.
Troubleshooting Workflow:
-
Aqueous Acid Scrub: First, attempt to remove the primary impurity, the sulfonic acid. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the solution with ice-cold 1M HCl as described above.[6] This step protonates and removes any highly polar, acidic impurities.
-
Trituration: After drying and concentrating the organic layer, try triturating the resulting oil. This involves adding a poor solvent (a solvent in which your product is insoluble), such as cold hexanes or pentane, and vigorously scratching the flask's side with a glass rod to induce nucleation and precipitation of the solid product.
-
Flash Column Chromatography: If crystallization and trituration fail, flash column chromatography is the most effective method. It is crucial to use a non-protic mobile phase to prevent hydrolysis on the silica gel stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. Dichloromethane can also be used as a primary eluent.
-
Procedure:
-
Dry-load the crude material onto a small amount of silica gel.
-
Prepare the column using the initial low-polarity eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution, collecting fractions and monitoring by TLC. The desired this compound product is moderately polar and should elute before the highly polar sulfonic acid impurity.
-
Question 3: My purified product is a solid, but it has a persistent yellow or brownish tint. What causes this and how can I remove the color?
Answer: Colored impurities often arise from side reactions during the synthesis, particularly if it involves a Sandmeyer-type reaction where diazonium salt intermediates can form colored byproducts.[7] Oxidation of the quinoxaline ring system can also contribute to color.
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent (one that will be used for recrystallization) at an elevated temperature. Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes, then immediately perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the filtrate to cool slowly to crystallize the decolorized product. Caution: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before adding charcoal.
-
Recrystallization: Often, a careful recrystallization is sufficient. The colored impurities may be more soluble in the mother liquor, leaving behind purer, less colored crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my crude this compound? The most prevalent impurity is Quinoxaline-6-sulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride group.[1][2][7] Its presence can complicate purification and reduce the yield of subsequent reactions.
Q2: How should I properly store purified this compound? Due to its moisture sensitivity, it must be protected from the atmosphere. Store the solid in a tightly sealed container (e.g., a vial with a PTFE-lined cap) under an inert atmosphere of argon or nitrogen. For long-term storage, keeping it in a freezer at -20°C is highly recommended to minimize degradation.[8]
Q3: What are the best analytical methods to confirm the purity of my final product? A multi-technique approach is best for a comprehensive purity assessment.[9]
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural confirmation and impurity identification. | Look for the characteristic aromatic proton signals of the quinoxaline core and the absence of broad peaks that might indicate the sulfonic acid.[10] |
| HPLC | Quantitative purity assessment. | A reverse-phase method can separate the sulfonyl chloride from its more polar sulfonic acid hydrolysis product. Purity is determined by peak area percentage.[11][12] |
| LC-MS | Impurity identification. | Provides the mass of the main peak and any impurity peaks, helping to confirm their identities. Note that sulfonyl chlorides can sometimes degrade in the ion source.[10] |
| Melting Point | Qualitative purity check. | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[10] |
Q4: Can I use a rotary evaporator to dry my product? Yes, but with caution. While this compound is a solid, it can be sensitive to heat. Use a low bath temperature (typically ≤ 40°C) to remove solvents. Avoid prolonged heating, as it can lead to decomposition.
Visualized Workflow: Purification Strategy
The following diagram outlines a logical workflow for the purification of crude this compound, helping you decide the best approach based on the nature of your crude material.
Caption: Decision workflow for purifying crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 692737-70-5 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Catalyst Selection for Quinoxaline Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection in quinoxaline synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the quinoxaline core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely adopted due to its straightforward nature and the commercial availability of the starting materials.[1] However, traditional protocols often require high temperatures and strong acid catalysts, leading to potential challenges.[2]
Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?
Researchers often face several hurdles with classical synthesis protocols, including:
-
Low Yields: The reaction may not proceed to completion, resulting in unsatisfactory product yields.[1]
-
Long Reaction Times: Many traditional methods require extended periods of heating or refluxing to achieve desired conversions.[1]
-
Harsh Reaction Conditions: The use of high temperatures and strong acids can lead to the degradation of sensitive functional groups on the starting materials or the final product.[1][2]
-
Formation of Side Products: Undesirable side reactions can occur, complicating the purification process and reducing the overall yield.[1][2]
-
Use of Toxic Solvents: Many established protocols rely on hazardous organic solvents, which pose environmental and safety concerns.[1]
Q3: How can I significantly improve the yield and efficiency of my quinoxaline synthesis?
Modern synthetic strategies focus on the use of efficient catalysts to overcome the limitations of traditional methods. The selection of an appropriate catalyst is a critical parameter that influences both the reaction yield and time.[2] A wide array of catalysts has been successfully employed, and screening different types is highly recommended. These can be broadly categorized into:
-
Heterogeneous Catalysts: These are often preferred for their ease of separation from the reaction mixture and potential for recyclability.[3] Examples include alumina-supported heteropolyoxometalates, silica nanoparticles, and metal oxides like Al₂O₃–ZrO₂.[2][4][5]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium and can offer high activity and selectivity. Examples include various metal salts and organocatalysts.[6]
-
Nanocatalysts: These materials offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity.[4][7]
-
Green Catalysts: In line with the principles of green chemistry, there is a growing interest in using environmentally benign catalysts such as L-arabinose, citric acid, and reusable solid acids.[7][8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and offers targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Quinoxaline Product | Inefficient Catalyst: The chosen catalyst may not be active enough under the current reaction conditions. | Catalyst Screening: Test a variety of catalysts from different classes (e.g., Lewis acids, Brønsted acids, metal-based catalysts). Consider using more modern and efficient catalysts like nano-BF₃·SiO₂, Al₂O₃–ZrO₂, or organocatalysts.[4][5] Optimize Catalyst Loading: The amount of catalyst can significantly impact the yield. Perform a catalyst loading study to find the optimal concentration.[2][9][10] |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures. | Temperature Optimization: Screen a range of temperatures. Some modern catalytic systems work efficiently at room temperature, which can improve selectivity and reduce energy consumption.[2] | |
| Incorrect Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.[11] | Solvent Screening: Evaluate a range of solvents with varying polarities. Greener solvents like ethanol and water are often effective and environmentally friendly options.[11][12] For some reactions, solvent-free conditions can also be highly effective.[4][11] | |
| Long Reaction Times | Low Catalyst Activity: The catalyst may have low turnover frequency. | Switch to a More Active Catalyst: Nanocatalysts or highly active homogeneous catalysts can significantly reduce reaction times.[4] For instance, using TiO₂-Pr-SO₃H in ethanol can yield the product in as little as 10 minutes.[13][14] |
| Insufficient Mixing: In heterogeneous catalysis, poor mixing can limit the interaction between reactants and the catalyst surface. | Improve Agitation: Ensure vigorous stirring to maximize contact between the reactants and the catalyst. | |
| Formation of Multiple Products/Impurities | Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can promote side reactions. | Milder Conditions: Employ milder reaction conditions by using a more efficient catalyst that operates at lower temperatures.[1] |
| Catalyst-Induced Side Reactions: The catalyst itself may be promoting undesired reaction pathways. | Alternative Catalyst Selection: Switch to a catalyst with higher selectivity. For example, organocatalysts like L-arabinose can offer high selectivity under mild conditions.[8] | |
| Difficulty in Catalyst Removal | Use of Homogeneous Catalysts: Soluble catalysts can be challenging to separate from the product. | Switch to a Heterogeneous Catalyst: Employ a solid-supported catalyst that can be easily removed by filtration at the end of the reaction.[2][3] Many heterogeneous catalysts can also be recycled and reused.[2] |
Catalyst Selection and Performance
The choice of catalyst is paramount for a successful quinoxaline synthesis. Below is a comparative table of various catalytic systems.
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages | Reference |
| Heterogeneous Acid | Al₂O₃–ZrO₂ | DMF, Room Temp. | High yield, reusable, mild conditions | May require specific preparation | [5] |
| Silica Nanoparticles | Solvent-free, Room Temp. | High yield, short reaction time, green | Potential for catalyst deactivation | [4] | |
| Heteropoly Acid | AlCuMoVP | Toluene, Room Temp. | High yield, reusable | Catalyst synthesis can be complex | [2] |
| Homogeneous Metal | CuSO₄·5H₂O | Ethanol, Room Temp. | Readily available, cost-effective | Difficult to remove from product | [6] |
| NiBr₂/1,10-phenanthroline | Toluene | Effective for various substrates | Metal contamination in the final product | [15] | |
| Organocatalyst | L-arabinose | Eco-friendly solvent | Green, sustainable, metal-free | May require higher catalyst loading | [8] |
| Camphor Sulfonic Acid (CSA) | Ethanol, Room Temp. | High yields, metal-free, simple | May not be suitable for all substrates | [16] | |
| Transition-Metal-Free | Iodine | DMSO, 80 °C | Metal-free, good yields | Requires elevated temperature | [17][18] |
Experimental Protocols & Methodologies
General Procedure for Catalyst Screening in Quinoxaline Synthesis
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene, or water), add the catalyst at the desired loading (e.g., 1-20 mol% or a specific weight for heterogeneous catalysts).[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Upon completion, if using a heterogeneous catalyst, separate it by filtration.[1]
-
Work up the reaction mixture. This may involve adding water to precipitate the product or extracting it with an organic solvent.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[1]
Protocol for a Green Synthesis using a Heterogeneous Catalyst (Al₂O₃–ZrO₂)[5]
-
In a 25 mL round-bottom flask, combine the 1,2-diamine (3 mmol), the 1,2-dicarbonyl compound (3 mmol), and the Al₂O₃–ZrO₂ catalyst (50 mg) in 10 mL of dimethylformamide (DMF).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC using an appropriate eluent (e.g., ethyl acetate:petroleum ether 1:9).
-
After the reaction is complete, the catalyst can be separated during the crystallization of the product.
-
Isolate and purify the product as needed.
Visualizing the Workflow and Logic
Catalyst Selection Workflow
Caption: A workflow for systematic catalyst selection and optimization in quinoxaline synthesis.
General Reaction Mechanism (Acid-Catalyzed)
Caption: A plausible mechanism for the acid-catalyzed synthesis of quinoxalines.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quinoxaline synthesis [organic-chemistry.org]
- 16. ijrar.org [ijrar.org]
- 17. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Sulfonyl Chloride Reactions
A Guide to Managing Reaction Temperature for Optimal Synthesis and Safety
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical advice on a critical aspect of working with sulfonyl chlorides: the precise management of reaction temperature. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot issues and optimize your synthetic outcomes.
The Critical Role of Temperature in Sulfonyl Chloride Chemistry
Reactions involving sulfonyl chlorides, particularly their coupling with nucleophiles like amines and alcohols, are fundamental in organic and medicinal chemistry. However, their reactivity is intrinsically linked to thermal conditions. Many of these reactions are highly exothermic, meaning they release significant amounts of heat.[1][2][3] Improper temperature control is a primary cause of low yields, impurity formation, and, most critically, dangerous runaway reactions.[1][4] This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding temperature control in sulfonyl chloride reactions.
Q1: Why is my sulfonyl chloride reaction generating so much heat, and what are the immediate risks?
A1: The reaction between a sulfonyl chloride and a nucleophile (like a primary or secondary amine) to form a sulfonamide is a highly exothermic process.[1][2] The heat is generated from the formation of strong S-N or S-O bonds. The immediate risk is a thermal runaway, where the rate of heat generation surpasses the cooling system's capacity to dissipate it.[4] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail, boiling of solvents, and the release of corrosive and toxic gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2][3][5]
Q2: What is the ideal temperature range for a standard sulfonylation reaction with an amine?
A2: There is no single "ideal" temperature, as it depends on the specific substrates and solvent. However, a common starting point for many sulfonylation reactions is to begin at a low temperature, typically 0 °C, using an ice bath.[6][7] The sulfonyl chloride is then added slowly to the amine solution.[4][8] After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.[7] Some reactions may require even lower temperatures (e.g., -20 °C) to improve selectivity and minimize side products.[2][3][6]
Q3: I'm observing a significant amount of sulfonic acid in my product. Is this related to temperature?
A3: Yes, the formation of sulfonic acid is a common side product resulting from the hydrolysis of the sulfonyl chloride by water.[9][10] While the primary cause is the presence of moisture, higher temperatures can accelerate the rate of this unwanted hydrolysis reaction.[11][12][13] To minimize this, it is crucial to conduct the reaction under anhydrous conditions and to perform any aqueous work-up or quenching at low temperatures (e.g., by pouring the reaction mixture onto ice).
Q4: Can the reaction temperature affect the stability of the sulfonyl chloride itself?
A4: Absolutely. While many common sulfonyl chlorides are stable at room temperature for storage, they can decompose upon heating.[14][15] For instance, sulfuryl chloride (SO₂Cl₂) begins to decompose into sulfur dioxide and chlorine above 100 °C.[14] Some heteroaromatic sulfonyl chlorides are known to be particularly unstable.[16][17] Thermal decomposition can lead to complex reaction mixtures and is another reason why careful temperature control is essential.[18][19]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered during sulfonyl chloride reactions.
Issue 1: Runaway Reaction (Rapid, Uncontrolled Temperature Spike)
A runaway reaction is a serious safety hazard. Your first priority is to ensure your safety and that of those around you.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease adding the sulfonyl chloride.[4]
-
Enhance Cooling: Increase the efficiency of your cooling system. Add more ice/salt to the bath or lower the setpoint on your cryostat.[4]
-
Ensure Vigorous Stirring: Good mixing is critical for dissipating localized hot spots.[4]
-
Emergency Quenching: Only if you have a pre-planned and tested quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[4]
Root Cause Analysis & Prevention:
| Potential Cause | Explanation | Preventative Solution |
| Reagent Addition Too Fast | The rate of heat generation is exceeding the rate of heat removal. This is the most common cause of thermal runaways.[4] | Use a syringe pump or a dropping funnel for slow, controlled addition of the sulfonyl chloride. Monitor the internal temperature closely during addition. |
| Inadequate Cooling | The cooling bath (e.g., a simple ice bath) may not have sufficient capacity for the scale or exothermicity of the reaction.[4] | For larger scale reactions, use a more robust cooling system like a cryostat or a dry ice/acetone bath. Ensure good thermal contact between the flask and the bath. |
| Poor Mixing | Inefficient stirring can create localized areas of high reagent concentration and "hot spots" that can initiate a runaway.[4] | Use an appropriately sized stir bar or an overhead stirrer for viscous mixtures. Ensure the vortex is visible and the mixture is homogeneous. |
| Incorrect Reaction Concentration | A more concentrated reaction mixture will generate more heat per unit volume, increasing the risk of a runaway. | Start with a more dilute solution. While this may slow down the reaction, it provides a larger thermal mass to absorb the heat generated. |
Troubleshooting Workflow: Runaway Reactions
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for the Removal of Unreacted Amines from Sulfonamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical purification step of removing unreacted amines from sulfonamide synthesis. The following sections offer a combination of frequently asked questions for rapid troubleshooting and detailed technical guides for more complex purification challenges.
Introduction: The Challenge of Amine Removal
The synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry, typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] To drive the reaction to completion, an excess of the amine is often employed. However, this stoichiometric imbalance necessitates a robust purification strategy to remove the unreacted, often polar, amine from the final sulfonamide product. The structural similarity and comparable polarity between the starting amine and the product can make this separation a non-trivial challenge. This guide will explore the most effective techniques to achieve high purity for your target sulfonamide.
Frequently Asked Questions (FAQs)
Q1: My TLC shows a spot corresponding to the starting amine co-eluting with my sulfonamide product. What is the quickest way to remove it?
A1: The most straightforward approach is a liquid-liquid extraction with a dilute aqueous acid.[1] Since most amines are basic, they will be protonated by the acid (e.g., 1M HCl) and become water-soluble salts, which will partition into the aqueous phase. Your sulfonamide, being less basic, will remain in the organic layer.
Q2: I've tried an acidic wash, but I'm still seeing residual amine. What's my next step?
A2: If a simple acidic wash is insufficient, consider using a scavenger resin. These are solid-supported reagents designed to react with and "scavenge" specific functional groups from a solution.[3] For amines, isocyanate or sulfonic acid-functionalized resins are highly effective.[4] Simply stirring the crude reaction mixture with the resin, followed by filtration, can efficiently remove the excess amine.[3]
Q3: Can I use column chromatography to separate the unreacted amine from my sulfonamide?
A3: Yes, column chromatography is a viable, albeit sometimes challenging, option. The key is to optimize your mobile phase. For basic amines, which can interact strongly with the acidic silica gel, adding a small amount of a competing amine like triethylamine (typically 0.1-1%) to your eluent can significantly improve the separation by neutralizing the acidic sites on the silica.[5]
Q4: Are there any alternatives to traditional liquid-liquid extraction and chromatography?
A4: Solid-Phase Extraction (SPE) is an excellent alternative.[6][7] SPE cartridges packed with a suitable sorbent can selectively retain either the sulfonamide or the amine, allowing for their separation. This technique is often faster and uses less solvent than traditional column chromatography.[3]
In-Depth Troubleshooting Guides
Issue 1: Persistent Amine Contamination After Acidic Wash
This common issue often arises when the amine is particularly lipophilic or when the sulfonamide has some appreciable water solubility, leading to product loss during extraction.
Root Cause Analysis:
-
Insufficient Protonation: The aqueous acid may not be strong enough or used in sufficient quantity to fully protonate the amine.
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, trapping the organic layer and preventing clean separation.
-
Product Solubility: The sulfonamide product itself may have some acidic or basic character, leading to its partial extraction into the aqueous layer.
Advanced Solutions & Protocols:
Solution A: Salting-Out to Improve Phase Separation
Adding a saturated solution of sodium chloride (brine) during the final aqueous wash can decrease the solubility of the organic product in the aqueous layer, effectively "pushing" it back into the organic phase and breaking up emulsions.
Solution B: Di-tert-butyl Dicarbonate (Boc₂O) Quench
For primary and secondary amines, a chemical quench can be highly effective. Boc-anhydride reacts with the excess amine to form a Boc-protected carbamate, which has significantly different polarity and is easily separated by chromatography.
Protocol 1: Boc₂O Quenching of Excess Amine
-
After the sulfonylation reaction is complete (as monitored by TLC or LC-MS), add di-tert-butyl dicarbonate (1.5 equivalents relative to the excess amine) to the reaction mixture.
-
Add a tertiary amine base, such as triethylamine (2.0 equivalents), to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours.
-
Proceed with a standard aqueous workup. The resulting Boc-protected amine will have a different Rf value and can be easily separated by silica gel chromatography.
Issue 2: Poor Separation on Silica Gel Chromatography
Amines are notorious for causing tailing and streaking on silica gel columns due to their basicity. This can lead to poor resolution and cross-contamination of fractions.
Root Cause Analysis:
-
Strong Amine-Silica Interaction: The lone pair of electrons on the amine's nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Inappropriate Mobile Phase: A purely neutral mobile phase (e.g., hexane/ethyl acetate) does not mitigate this interaction.
Advanced Solutions & Protocols:
Solution A: Amine-Modified Mobile Phase
As mentioned in the FAQs, adding a volatile tertiary amine to the eluent is a standard and effective practice.
Solution B: Use of Alternative Stationary Phases
If modifying the mobile phase is not sufficient, consider using a different stationary phase.[5]
-
Alumina (Al₂O₃): Basic or neutral alumina can be less acidic than silica and may provide better separation for basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica with bonded amine groups provides a basic surface, minimizing unwanted interactions with the analyte.[5]
Decision Workflow for Chromatographic Purification
Caption: Decision tree for optimizing chromatographic purification.
Issue 3: Scalability and Throughput Limitations
For researchers in drug development, traditional purification methods can be a bottleneck when synthesizing libraries of compounds.
Solution: Solid-Phase Amine Scavenging
Scavenger resins offer a highly efficient and scalable solution for parallel synthesis.[8] These are polymer beads functionalized with reactive groups that covalently bind to the excess amine.[3][9]
Table 1: Comparison of Common Amine Scavenger Resins
| Scavenger Resin Type | Functional Group | Mechanism of Action | Advantages | Disadvantages |
| Isocyanate Resin | -NCO | Forms a urea linkage with primary and secondary amines.[4] | High reactivity, effective for a broad range of amines.[9] | Moisture sensitive, can react with other nucleophiles. |
| Sulfonic Acid Resin | -SO₃H | Forms a salt with the amine (ion exchange).[4] | High capacity, regenerable. | Less effective for weakly basic amines (e.g., anilines). |
| Aldehyde Resin | -CHO | Forms an imine with primary amines.[9] | Selective for primary amines.[10] | Less reactive than isocyanate resins. |
Protocol 2: General Procedure for Amine Scavenging
-
To the crude reaction mixture in a suitable solvent (e.g., DCM or THF), add the appropriate scavenger resin (typically 2-3 equivalents relative to the excess amine).
-
Seal the vessel and shake or stir the slurry at room temperature for 2-16 hours. The reaction progress can be monitored by taking small aliquots of the supernatant and analyzing by TLC or LC-MS.
-
Once the starting amine is consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified sulfonamide.
Workflow for Solid-Phase Amine Scavenging
Caption: General workflow for purification using scavenger resins.
Conclusion
The successful synthesis of a sulfonamide is critically dependent on the final purification step. While unreacted amines can present a significant challenge, a systematic approach to their removal will consistently yield high-purity compounds. For initial attempts, a simple acidic wash is often sufficient. For more persistent impurities, the use of scavenger resins or optimized chromatographic conditions provides a robust and reliable solution. By understanding the underlying chemical principles of these techniques, researchers can confidently address purification challenges and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. suprasciences.com [suprasciences.com]
- 5. biotage.com [biotage.com]
- 6. Porous covalent organonitridic frameworks for solid-phase extraction of sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Quinoxaline Sulfonamide Reactions
Welcome to the Technical Support Center for quinoxaline sulfonamide reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the critical post-reaction steps. Moving from a completed reaction to a pure, well-characterized product can be fraught with challenges, from quenching reactive species to eliminating stubborn impurities. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the work-up of quinoxaline sulfonamide reactions.
Q1: What is the first and most critical step in the work-up of a reaction involving a sulfonyl chloride?
A1: The most critical first step is the safe and complete quenching of any unreacted sulfonyl chloride. Sulfonyl chlorides are reactive and corrosive, reacting exothermically with water to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] A controlled quench is paramount for safety and to prevent unwanted side reactions.
Q2: My crude product is an intractable oil or gum after aqueous work-up. What are the likely causes?
A2: This is a frequent issue. Several factors can contribute:
-
Residual Chlorinated Solvents: Solvents like Dichloromethane (DCM) or Dichloroethane (DCE) can be difficult to remove completely and may trap impurities, resulting in an oily product.[2]
-
Formation of Side Products: Over-sulfonation or the formation of oligomeric materials can lead to non-crystalline products.[2]
-
Incomplete Hydrolysis: If the quenching of the sulfonyl chloride is incomplete, the remaining reactive species can lead to complex mixtures. Using a solvent like ether or ethyl acetate during the aqueous workup can help ensure complete hydrolysis due to better mutual solubility.[2]
Q3: I'm observing the hydrolysis of my desired sulfonamide product during the work-up. How can I prevent this?
A3: Sulfonamide hydrolysis is sensitive to pH and temperature. It is generally more pronounced under acidic conditions.[3][4][5] To minimize hydrolysis, work-ups should be performed under neutral or slightly basic conditions and at lower temperatures (e.g., using an ice bath). Avoid prolonged exposure to strong acids.
Q4: After quenching with a bicarbonate solution, a solid precipitate has formed in my organic layer. What is it?
A4: This precipitate could be the sodium salt of the sulfonic acid, formed from the hydrolysis of excess sulfonyl chloride.[1] This salt often has limited solubility in organic solvents. An additional wash with water or brine can help remove it.[1]
Q5: What are the best general strategies for purifying quinoxaline sulfonamides?
A5: The purification strategy depends on the scale and nature of the impurities.
-
Crystallization: This is a powerful technique for obtaining high-purity material. Experiment with various solvents like ethanol, methanol, or solvent pairs such as ethyl acetate/hexane to find optimal conditions.[6]
-
Silica Gel Chromatography: This is the most common method for purifying research-scale quantities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, though more resource-intensive, option.[6]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your work-up procedures.
Problem 1: Vigorous/Uncontrolled Reaction During Quenching
| Potential Cause | Underlying Science | Recommended Solution |
| Rapid addition of reaction mixture to quenching solution. | The hydrolysis of sulfonyl chlorides is exothermic.[1] Rapid addition concentrates the heat generation, potentially causing the solvent to boil and creating an uncontrolled release of HCl and CO₂ gas (if using bicarbonate). | Add the reaction mixture dropwise to a cold (0-5 °C) and vigorously stirred quenching solution (e.g., saturated sodium bicarbonate).[1] This ensures localized heat is dissipated effectively. |
| Insufficient volume or concentration of quenching solution. | If the base is consumed, the solution will become acidic from the generated HCl, stopping the neutralization and potentially promoting acid-catalyzed side reactions or product degradation. | Use a sufficient volume of a saturated or concentrated basic solution (e.g., NaHCO₃, Na₂CO₃) to ensure the aqueous layer remains neutral or slightly basic throughout the quench. Monitor the pH. |
| Quenching at room temperature. | Higher temperatures increase the rate of the exothermic hydrolysis reaction, making it harder to control. | Always perform the quench in an ice bath to manage the exotherm.[1] |
Problem 2: Low Yield of Isolated Product
| Potential Cause | Underlying Science | Recommended Solution |
| Product loss to the aqueous layer. | Quinoxaline sulfonamides can have some water solubility, especially if they possess polar functional groups or if they exist as salts (e.g., protonated amines under acidic conditions or deprotonated sulfonamides under strongly basic conditions). | Ensure the pH of the aqueous layer is adjusted to a point where the product is in its neutral, most non-polar form before extraction. Perform multiple extractions with a suitable organic solvent (e.g., 3x with Ethyl Acetate or DCM) to maximize recovery. A final wash of the combined organic layers with brine can help break emulsions and remove dissolved water. |
| Product hydrolysis during work-up. | As mentioned in the FAQs, sulfonamides can be labile to acid.[3][4] If the work-up involves an acidic wash (e.g., 1M HCl to remove basic impurities), this can cleave the sulfonamide bond. | Minimize contact time with acidic solutions. Perform acid washes at low temperatures. If possible, use a milder acidic wash or an alternative purification method that avoids harsh pH conditions. |
| Incomplete extraction from the organic layer. | The desired product may not be fully extracted from the initial reaction solvent into the work-up solvent. | Choose an extraction solvent in which your product is highly soluble. Sometimes, a solvent switch after quenching and before extraction is beneficial. |
Problem 3: Persistent Impurities in the Final Product
| Potential Cause | Underlying Science | Recommended Solution |
| Unreacted starting amine. | The starting amine (used to form the sulfonamide) is often a major impurity if the reaction did not go to completion. | During the work-up, perform an acidic wash (e.g., with 1M HCl). The amine will form a water-soluble ammonium salt and be extracted into the aqueous layer. Be mindful of potential product hydrolysis.[3][4] |
| Di-sulfonated byproduct. | If the starting quinoxaline has multiple reactive sites, over-sulfonation can occur. | This byproduct is often more polar. Careful column chromatography with a shallow solvent gradient is usually required to separate it from the desired mono-sulfonated product. |
| Quinoxaline N-Oxide formation. | Over-oxidation can occur if the reaction conditions are too harsh or if oxidizing agents are present, leading to the formation of N-oxides.[7] | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation by air, especially at elevated temperatures.[7] |
Experimental Protocols & Visual Guides
Protocol 1: Standard Quenching and Extraction Workflow
This protocol outlines a general and safe method for the work-up of a quinoxaline sulfonamide synthesis reaction where a sulfonyl chloride was used.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, THF).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction solvent (e.g., Ethyl Acetate).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Ice bath, separatory funnel, flasks.
Procedure:
-
Preparation: Prepare a beaker with a sufficient volume of saturated aqueous NaHCO₃ solution. Cool this solution in an ice bath with vigorous stirring.
-
Quenching: Slowly, add the reaction mixture dropwise to the cold NaHCO₃ solution. Vigorous gas evolution (CO₂) is expected.[1] Maintain the temperature below 10 °C.
-
pH Check: After the addition is complete, allow the mixture to stir for 15-20 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), add a sufficient amount of an extraction solvent like ethyl acetate.
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove excess bicarbonate salts).
-
Brine (to remove residual water and help break any emulsions).
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Proceed with purification via crystallization or chromatography.
Workflow Diagrams
A logical workflow is crucial for a successful work-up. The following diagrams illustrate the decision-making process.
References
Technical Support Center: Solvent Effects on the Reactivity of Quinoxaline-6-sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of Quinoxaline-6-sulfonyl chloride in sulfonamide synthesis. Understanding these solvent effects is critical for optimizing reaction outcomes, minimizing side products, and ensuring the efficient development of novel quinoxaline-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis with this compound is giving a low yield. What are the most likely causes related to my choice of solvent?
A1: Low yields in sulfonamide synthesis are a common challenge and can often be traced back to several solvent-related factors.[1] The primary issues to consider are:
-
Hydrolysis of the Sulfonyl Chloride: this compound, like other sulfonyl chlorides, is highly susceptible to hydrolysis by water. The presence of even trace amounts of moisture in your solvent or on your glassware can lead to the formation of the unreactive quinoxaline-6-sulfonic acid, thereby consuming your starting material. It is crucial to use anhydrous solvents and thoroughly dried glassware.
-
Poor Reactivity of the Amine Nucleophile: The nucleophilicity of the amine is a key factor. Solvents can significantly influence this. Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to attack the sulfonyl chloride. This is particularly problematic for less reactive amines.
-
Inadequate Solubility of Reactants: If either the this compound or the amine starting material has poor solubility in the chosen solvent, the reaction will be slow and inefficient due to the limited interaction between reactants.
Q2: Which class of solvents is generally recommended for reacting this compound with amines, and why?
A2: Polar aprotic solvents are generally the preferred choice for sulfonamide synthesis. This class of solvents includes dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM). The rationale for this preference is twofold:
-
They do not deactivate the nucleophile: Unlike protic solvents, aprotic solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine's lone pair of electrons more available for the nucleophilic attack on the sulfonyl chloride.
-
They possess good solvating power: Polar aprotic solvents are effective at dissolving a wide range of organic molecules, including the polar this compound and various amine substrates, ensuring a homogeneous reaction mixture.
In published syntheses of quinoxaline sulfonamides, anhydrous DMF and mixtures of anhydrous acetone and pyridine have been successfully employed.[1]
Q3: I'm observing the formation of significant side products in my reaction. Can the solvent be the culprit?
A3: Absolutely. Aside from the sulfonic acid formed via hydrolysis, your choice of solvent can lead to other side reactions. Protic solvents like alcohols can act as nucleophiles themselves, reacting with the highly electrophilic this compound to form sulfonate esters as unwanted byproducts. This is a competitive reaction that will reduce the yield of your desired sulfonamide. Therefore, it is highly recommended to avoid protic solvents unless the amine is exceptionally reactive.
Q4: How does solvent polarity specifically impact the reaction rate?
A4: The reaction between this compound and an amine proceeds through a transition state with developing charge separation. Polar solvents are better at stabilizing this charged transition state, which lowers the activation energy of the reaction and, consequently, increases the reaction rate. This is why highly polar aprotic solvents like DMF and ACN are often excellent choices for accelerating these reactions. However, a solvent that is too polar might also increase the rate of undesired side reactions, so a balance must be struck.
Troubleshooting Guide
Problem: Slow or Stalled Reaction
If your reaction is proceeding very slowly or appears to have stalled, consider the following troubleshooting steps related to your solvent system.
Troubleshooting Workflow for Slow Reactions
Caption: Troubleshooting workflow for slow reactions.
Problem: Low Yield and Presence of Side Products
Low yields are often accompanied by the formation of side products. The following guide will help you diagnose and address these issues.
Solvent Selection Guide for Optimizing Yield
The selection of an appropriate solvent is a critical parameter in optimizing the yield of sulfonamide synthesis. Below is a table summarizing the characteristics of common solvents and their suitability for reactions with this compound.
| Solvent Class | Example Solvents | Suitability for this compound Reactions | Rationale & Potential Issues |
| Polar Aprotic | DMF, ACN, THF, Dioxane | Highly Recommended | Excellent at dissolving reactants and stabilizing the polar transition state. Does not deactivate the amine nucleophile. Anhydrous conditions are essential. |
| Nonpolar Aprotic | Toluene, Hexane | Not Generally Recommended | Poor solubility of the polar this compound and amine salts will likely lead to a slow, heterogeneous reaction. |
| Polar Protic | Ethanol, Methanol, Water | Strongly Discouraged | Reacts with the sulfonyl chloride to form sulfonate esters. Deactivates the amine nucleophile through hydrogen bonding. Leads to hydrolysis of the starting material. |
| Chlorinated | Dichloromethane (DCM) | Good, often with a co-solvent | Good general-purpose solvent, but may not be polar enough to dissolve all reactants efficiently. Often used in combination with a more polar solvent or with a catalyst like DMAP. |
Experimental Protocol: Solvent Screening for Reaction Optimization
To determine the optimal solvent for your specific amine substrate, a parallel screening experiment is highly recommended.
Objective: To identify the solvent that provides the best balance of reaction rate and yield for the synthesis of a specific quinoxaline sulfonamide.
Materials:
-
This compound
-
Amine of interest
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Anhydrous solvents: DMF, ACN, THF, DCM
-
Small reaction vials with stir bars
-
TLC plates and appropriate eluent system
Procedure:
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, add this compound (1 equivalent) to four separate, dry reaction vials.
-
Solvent Addition: To each vial, add one of the anhydrous solvents (DMF, ACN, THF, DCM) to achieve a consistent concentration (e.g., 0.1 M).
-
Reactant Addition: Prepare a stock solution of your amine (1.1 equivalents) and the base (1.5 equivalents) in a suitable anhydrous solvent. Add the appropriate volume of this stock solution to each of the four reaction vials.
-
Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 24 hours) by TLC. Note the disappearance of starting material and the appearance of the product spot.
-
Analysis: Based on the TLC analysis, identify the solvent that leads to the fastest consumption of starting material and the cleanest product formation. For a more quantitative assessment, a small aliquot can be taken from each reaction, quenched, and analyzed by LC-MS to determine the relative conversion to the desired product.
Mechanism of Solvent Influence
The reaction of this compound with an amine is a nucleophilic acyl substitution. The solvent plays a crucial role in the stability of the intermediates and transition states in this process.
Caption: Influence of solvent type on the reaction pathway.
References
Technical Support Center: Navigating Quinoxaline Synthesis & Byproduct Avoidance
Welcome to our dedicated technical support center for quinoxaline synthesis. As a cornerstone in the development of pharmaceuticals, organic electronics, and advanced materials, the synthesis of quinoxalines is a critical process for many researchers. However, the path to achieving high purity and yield is often fraught with challenges, most notably the formation of persistent byproducts.
This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize your quinoxaline syntheses. We will move beyond simple procedural lists to explore the underlying chemical principles governing both the desired reaction and the common pitfalls, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during quinoxaline synthesis.
Q1: What is the most common method for synthesizing quinoxalines, and what are the typical starting materials?
A1: The most prevalent and versatile method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This reaction's flexibility allows for the creation of a diverse library of substituted quinoxalines by simply varying the substituents on the starting materials.[1]
Q2: My reaction is complete, but I am struggling with the purification of my quinoxaline product. What are the recommended methods?
A2: Purification of quinoxalines is most commonly and effectively achieved through recrystallization or silica gel column chromatography.[1]
-
Recrystallization: This is a highly effective technique for purifying solid quinoxaline products.[1] The choice of solvent is critical for success. Ethanol is a frequently used and effective solvent for recrystallizing quinoxalines.[1][3] The fundamental principle is to dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to allow the pure product to crystallize, leaving impurities dissolved in the mother liquor.[1]
-
Column Chromatography: For reaction mixtures that are challenging to separate by recrystallization, silica gel column chromatography is the standard approach.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired quinoxaline from byproducts and unreacted starting materials.[1]
Q3: I'm observing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What causes this, and how can I prevent it?
A3: The formation of a benzimidazole byproduct is a frequent challenge.[4] It typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl compound.[4] This can occur if the dicarbonyl compound has degraded over time.[4] To mitigate this, it is crucial to assess the purity of the 1,2-dicarbonyl compound before use, for instance, via NMR or GC-MS. If impurities are detected, purification by recrystallization or chromatography is recommended.[4]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a more detailed breakdown of common problems, their underlying causes, and actionable solutions.
Issue 1: Formation of Benzimidazole Byproducts
-
Cause: As mentioned in the FAQs, this side reaction is often due to impurities in the 1,2-dicarbonyl starting material. Aldehydic impurities can readily condense with the o-phenylenediamine to form the benzimidazole ring system.
-
In-depth Solution:
-
Purity is Paramount: Always begin with the highest purity starting materials available. If the purity of the 1,2-dicarbonyl compound is questionable, consider purification prior to the reaction.
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the starting materials, which might generate aldehyde or acid impurities.[4][5]
-
Catalyst Choice: While many quinoxaline syntheses are acid-catalyzed, strong acids can sometimes promote side reactions. Consider using milder catalysts or even catalyst-free "green" methods which can reduce the likelihood of benzimidazole formation.[6]
-
Issue 2: Presence of Quinoxaline N-Oxide Impurities
-
Cause: Quinoxaline N-oxides are formed through the over-oxidation of the quinoxaline ring.[4] This can happen if the reaction conditions are too harsh or if an oxidizing agent is inadvertently introduced.[4]
-
In-depth Solution:
-
Atmosphere Control: Reactions conducted in the presence of air (oxygen) for extended periods, particularly at elevated temperatures, are prone to N-oxide formation.[4] Performing the reaction under an inert atmosphere is a key preventative measure.[4]
-
Avoid Strong Oxidants: If your specific synthetic route does not necessitate an oxidant, ensure that none are introduced. Be mindful of the potential for starting materials or solvents to contain oxidizing impurities.[4]
-
Issue 3: Isolation of Dihydroquinoxaline Intermediates
-
Cause: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[4] This is more common when the reaction is performed under strictly non-oxidizing conditions.[4]
-
In-depth Solution:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the desired aromatic quinoxaline.[4] Stirring the reaction mixture open to the atmosphere for a period after the initial condensation can facilitate this final step.[4]
-
Catalyst Selection: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[4]
-
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments aimed at minimizing byproduct formation.
Protocol 1: General Procedure for High-Purity Quinoxaline Synthesis
This protocol outlines a general method for the synthesis of 2,3-diphenylquinoxaline, emphasizing conditions that minimize common byproducts.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine and benzil.
-
Add ethanol to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if the product has precipitated, filter the solid and wash with cold ethanol.
-
If the product remains in solution, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2,3-diphenylquinoxaline.[1]
Protocol 2: Column Chromatography for Separation of Quinoxaline from Benzimidazole Byproduct
This protocol describes a general procedure for the chromatographic separation of a quinoxaline product from a benzimidazole impurity.
Materials:
-
Crude quinoxaline product containing benzimidazole impurity
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column of appropriate size for the amount of crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified quinoxaline.
Data Presentation
Table 1: Troubleshooting Summary for Quinoxaline Synthesis
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; consider a catalyst.[5] |
| Impure starting materials | Purify reactants before use.[4][5] | |
| Product loss during work-up | Optimize purification procedure; use appropriate solvents for washing/recrystallization.[5] | |
| Benzimidazole Byproduct | Impure 1,2-dicarbonyl compound | Assess purity of dicarbonyl and purify if necessary.[4] |
| Oxidative degradation of starting materials | Run the reaction under an inert atmosphere (N₂ or Ar).[4][5] | |
| Quinoxaline N-Oxide Byproduct | Over-oxidation of the quinoxaline ring | Avoid harsh oxidizing agents; use an inert atmosphere.[4] |
| Dihydroquinoxaline Intermediate | Incomplete final oxidation step | Introduce a mild oxidant (e.g., air); select a catalyst that facilitates oxidation.[4] |
Visualizing Reaction Pathways and Troubleshooting
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in quinoxaline synthesis.
Caption: Reaction pathways in quinoxaline synthesis.
Caption: Troubleshooting workflow for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Quinoxaline Sulfonamides
Welcome to the dedicated technical support center for the purification of quinoxaline sulfonamides via recrystallization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining crystalline, high-purity materials. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of crystallizing this important class of compounds. Our approach is rooted in explaining the why behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Troubleshooting Guide - Common Recrystallization Issues
This section addresses the most frequent and frustrating challenges encountered during the recrystallization of quinoxaline sulfonamides. Each issue is presented in a question-and-answer format, providing not just a solution, but a clear rationale.
Question 1: My quinoxaline sulfonamide "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This phenomenon is particularly prevalent when the melting point of your compound is below the boiling point of the recrystallization solvent, or when the solution is too supersaturated, causing the solute to crash out of solution too rapidly for an ordered crystal lattice to form.[3][4] The resulting oil often traps impurities, defeating the purpose of recrystallization.[4][5]
Causality & Solutions:
-
High Supersaturation: The most common cause is that the solution becomes supersaturated too quickly.
-
Solution: Slow down the cooling process. Instead of a rapid ice bath quench, allow the flask to cool slowly to room temperature, and then gradually cool it further in a refrigerator. This gives the molecules sufficient time to orient themselves into a crystal lattice.[2]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" or too "poor." If the compound's melting point is lower than the solvent's boiling point, it may melt in the hot solution and then separate as an oil.[3]
-
Solution 1 (Solvent Change): Choose a solvent with a lower boiling point. For instance, if you are using ethanol (b.p. 78 °C) and observing oiling, consider a solvent like ethyl acetate (b.p. 77 °C but with different polarity) or a solvent pair to modulate the solvent power.
-
Solution 2 (Solvent/Anti-Solvent System): Dissolve your compound in a minimum amount of a "good" solvent (e.g., DMF, as mentioned in some syntheses[6]). Then, slowly add a miscible "anti-solvent" (e.g., water) at an elevated temperature until you observe persistent turbidity. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[7]
-
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, leading to oiling out.[4]
-
Solution: If you suspect significant impurities, a pre-purification step using column chromatography might be necessary. Alternatively, adding a small amount of activated charcoal to the hot solution can help remove colored, polymeric impurities.
-
Troubleshooting Workflow for Oiling Out:
Caption: Decision tree for troubleshooting oiling out.
Question 2: No crystals form even after my solution has cooled to room temperature or below. What should I do?
Answer:
The absence of crystal formation indicates that your solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of small crystal seeds) is kinetically hindered.
Causality & Solutions:
-
Excess Solvent: You may have used too much solvent, preventing the solution from reaching the necessary concentration for crystallization upon cooling.[8]
-
Solution 1 (Evaporation): Gently heat the solution to boil off some of the solvent. Once you observe slight turbidity or the formation of crystals at the surface, allow it to cool again.
-
Solution 2 (Anti-Solvent Addition): If you are using a single solvent system, you can carefully add a miscible anti-solvent dropwise until the solution becomes cloudy, then add a drop of the good solvent to clarify and cool slowly.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point. Spontaneous nucleation can sometimes be slow.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[8]
-
Solution 2 (Seeding): If you have a small amount of the pure solid, add a tiny crystal ("seed crystal") to the cooled solution. This will act as a template for further crystal growth.[2][7]
-
-
High Solubility at Low Temperatures: Your compound might be too soluble in the chosen solvent, even at low temperatures.
-
Solution: A different solvent or solvent pair is necessary. Refer to the solvent selection guide below.
-
Question 3: The purity of my quinoxaline sulfonamide does not improve after recrystallization. Why?
Answer:
This frustrating outcome usually points to one of two issues: the wrong solvent choice or the presence of impurities with very similar properties to your desired compound.
Causality & Solutions:
-
Similar Solubility Profiles: The impurities may have solubility characteristics in the chosen solvent that are very similar to your product.
-
Solution: You must change the recrystallization solvent. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while dissolving the impurity well at all temperatures (so it stays in the mother liquor) or poorly at all temperatures (so it can be filtered off hot). Experiment with solvents of different polarities.
-
-
Co-crystallization: In some cases, the impurity may co-crystallize with your product, becoming incorporated into the crystal lattice.
-
Solution: This is a more challenging problem. Trying a drastically different solvent system might alter the crystal packing and exclude the impurity. In some cases, converting the sulfonamide to a salt (if it has a basic handle) or vice-versa, recrystallizing the salt, and then neutralizing it back to the original compound can be an effective strategy to remove certain impurities.
-
-
Polymorphism: Sulfonamides are known to exhibit polymorphism, meaning they can crystallize in different forms with different packing arrangements.[9][10] It's possible that you are crystallizing a less stable polymorph that is more prone to including impurities.
-
Solution: Strict control over crystallization conditions (solvent, temperature, cooling rate) is crucial. Seeding with a crystal of the desired, stable polymorph can help ensure consistency.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing quinoxaline sulfonamides?
A1: There is no single "best" solvent, as the ideal choice depends on the specific substitution pattern of your molecule. However, based on literature and chemical principles, here is a good starting point:
-
Single Solvents: Ethanol is frequently a good choice due to its intermediate polarity, which can solvate both the aromatic quinoxaline core and the polar sulfonamide group.[11][12] Other common solvents to screen include ethyl acetate, acetone, and isopropanol.[13]
-
Solvent Pairs: Solvent pairs are often very effective. Common pairs include:
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | 78 | 24.5 | A good first choice for many sulfonamides.[11][12] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 6.0 | Good for moderately polar compounds. |
| Acetone | 56 | 20.7 | A more polar aprotic solvent; lower boiling point. |
| Toluene | 111 | 2.4 | Good for less polar compounds; high boiling point. |
| Water | 100 | 80.1 | Used as an anti-solvent with polar organic solvents.[14] |
| Hexane/Heptane | ~69 / ~98 | ~1.9 | Non-polar; often used as an anti-solvent with more polar solvents.[15] |
Data sourced from general chemistry resources.
Q2: How does pH affect the recrystallization of quinoxaline sulfonamides?
A2: The pH of the solution can have a profound impact on the solubility of sulfonamides. The sulfonamide group (-SO₂NH-) is acidic, with pKa values that can vary widely depending on the substituent attached to the nitrogen.[17][18]
-
In acidic solutions (pH < pKa): The sulfonamide will be in its neutral, protonated form. This form is generally less soluble in aqueous media.[19]
-
In basic solutions (pH > pKa): The sulfonamide will be deprotonated to form an anionic salt. These salts are typically much more soluble in polar solvents like water.
You can leverage this pH-dependent solubility for purification. For example, you can dissolve an impure sulfonamide in a dilute basic solution (e.g., aqueous sodium bicarbonate), filter out any insoluble non-acidic impurities, and then re-precipitate your purified sulfonamide by acidifying the filtrate. This precipitated solid can then be subjected to a conventional recrystallization.
Q3: What is polymorphism and why is it important for my quinoxaline sulfonamide?
A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[9][10] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, controlling polymorphism is critical as different polymorphs can have different therapeutic effects. The intermolecular interactions, particularly hydrogen bonds involving the sulfonamide group, play a key role in dictating the crystal packing.[20] To ensure you are consistently producing the same polymorph, it is essential to standardize your recrystallization protocol, including solvent choice, cooling rate, and agitation.[7]
Section 3: Standard Recrystallization Protocol
This protocol provides a robust starting point. Remember to always begin with a small-scale test to determine the optimal solvent and conditions for your specific compound.
Step-by-Step Methodology:
-
Solvent Selection (Test Scale):
-
Place ~20-30 mg of your crude quinoxaline sulfonamide into a small test tube.
-
Add a potential solvent dropwise while gently heating (e.g., in a warm water bath).
-
A good solvent will dissolve the compound completely when hot but show poor solubility at room temperature. Test several solvents from the guide above to find the best candidate. If no single solvent is ideal, test solvent pairs.
-
-
Dissolution (Preparative Scale):
-
Place the crude solid in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).
-
Add a boiling chip or a magnetic stir bar.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid. Adding too much will reduce your yield.[14]
-
-
Decolorization (Optional):
-
If the hot solution is colored by impurities, remove it from the heat source and allow it to cool slightly.
-
Add a very small amount of activated charcoal (a spatula tip).
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
If you used charcoal, or if there are insoluble impurities, you must perform a hot filtration to remove them.
-
Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with foil and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, you can place it in an ice-water bath or a refrigerator for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram:
Caption: Standard experimental workflow for recrystallization.
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. reddit.com [reddit.com]
- 16. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of Quinoxaline-6-Sulfonyl Chloride Derivatives
An In-Depth Technical Guide
Introduction: The Analytical Imperative for Quinoxaline Sulfonamides
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. When functionalized with a sulfonyl chloride group, specifically at the 6-position, they become powerful intermediates for synthesizing vast libraries of sulfonamide derivatives.[1] These derivatives are explored for a range of applications, including as carbonic anhydrase inhibitors.[2] The precise characterization of these molecules is paramount, not only for structural confirmation but also for metabolic studies, impurity profiling, and quality control in drug development.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, specificity, and speed.[1][3] This guide provides a comparative analysis of mass spectrometric approaches for Quinoxaline-6-sulfonyl chloride and its subsequent derivatives. We will move beyond simple protocols to explore the underlying principles, explain the rationale behind methodological choices, and present a framework for robust analytical method development.
Part 1: The Ionization Challenge—A Comparative Analysis of ESI and APCI
The journey from a liquid-phase sample to gas-phase ions is the most critical step in LC-MS analysis. The choice of ionization source fundamentally dictates the sensitivity and nature of the resulting mass spectrum. For quinoxaline sulfonamide derivatives, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that transfers ions already existing in solution into the gas phase.[4] It is exceptionally well-suited for the polar, thermally labile molecules typical in pharmaceutical development.[3] For quinoxaline derivatives, ESI in positive ion mode is standard, as the nitrogen atoms on the quinoxaline ring are readily protonated, yielding a strong [M+H]⁺ signal.[5][6] The addition of a mobile phase modifier like formic acid is crucial as it provides a source of protons, facilitating this ionization process.[5][7]
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI, by contrast, ionizes the sample in the gas phase. The mobile phase is nebulized and vaporized in a heated tube, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange. While ESI is generally preferred for this class of compounds, one study on sulfonamides found that APCI could offer better sensitivity and separation efficiency in specific contexts.[8] It is a valuable alternative to consider, especially for derivatives with reduced polarity.
Advanced Technique: Wrong-Way-Round (WWR) Ionization
For certain sulfonamides, an unconventional approach known as WWR ionization has proven effective.[9] This method involves analyzing the compounds at a high pH, where they would typically be expected to ionize poorly in positive mode. However, gas-phase chemical ionization induced by ammonium ions can form [M+NH₄]⁺ adducts, which then dissociate to the protonated molecule [M+H]⁺, often with an improved signal-to-noise ratio.[9] This can be particularly useful for multi-class analysis where some analytes require negative and others positive ionization.[9]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in the liquid phase.[4] | Corona discharge ionizes solvent vapor, which then ionizes the analyte in the gas phase.[4] |
| Best For | Polar, thermally labile, non-volatile compounds.[3] | Moderately polar to non-polar, thermally stable compounds. |
| Typical Ions | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Primarily [M+H]⁺ |
| Quinoxaline Suitability | High. The nitrogen atoms are readily protonated.[5] | Moderate. Can be more effective for less polar derivatives or specific mobile phases.[8] |
| Key Advantage | Very "soft" ionization, minimal in-source fragmentation. | Tolerant of higher flow rates and less sensitive to matrix suppression. |
| Key Disadvantage | Susceptible to ion suppression from salts and matrix components. | Requires analyte to be thermally stable enough to vaporize. |
Part 2: Decoding the Fragments—Structural Elucidation via Tandem MS (MS/MS)
While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure. This involves selecting the precursor ion (e.g., the [M+H]⁺ ion), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.[10] The fragmentation pattern serves as a structural fingerprint.
For a typical Quinoxaline-6-sulfonyl derivative, fragmentation can be predicted to occur at several key points:
-
Loss of SO₂: A hallmark fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of approximately 64 Da.[11] This occurs via a rearrangement in the gas phase and results in a prominent [M+H-SO₂]⁺ ion.[11] The propensity for this loss can be influenced by substituents on the aromatic ring.[11]
-
Cleavage of the Sulfonamide Bond: The S-N bond (in sulfonamide derivatives) or the S-C bond of the quinoxaline ring can cleave, providing valuable structural information about both halves of the molecule.
-
Fragmentation of the Quinoxaline Ring: The stable quinoxaline ring system itself can fragment under higher collision energy, though these fragments are often less intense. The specific pattern can help confirm the core structure.[12][13]
Below is a generalized fragmentation pathway for a protonated Quinoxaline-6-sulfonamide derivative.
Caption: Key fragmentation pathways for quinoxaline sulfonamides.
Part 3: A Practical LC-MS/MS Workflow
Developing a robust and reliable LC-MS/MS method requires a systematic approach, from sample handling to data acquisition. The following protocol provides a validated starting point for the analysis of this compound derivatives.
Experimental Workflow Diagram
Caption: Overview of the analytical workflow for quinoxaline derivatives.
Step 1: Sample and Standard Preparation
-
Rationale: Proper sample preparation is essential to ensure reproducibility and protect the LC-MS system.[3] Sulfonyl chlorides are moisture-sensitive, so samples should be handled in a dry environment.[14] Dilution to an appropriate concentration prevents detector saturation and matrix effects.[15]
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the quinoxaline derivative in a suitable organic solvent like acetonitrile or methanol.
-
Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to create a series of calibration standards (e.g., 1, 10, 50, 100, 500 ng/mL).[7]
-
For unknown samples, dilute to an estimated concentration that falls within the linear range of the calibration curve.
-
Filter all solutions through a 0.22 µm syringe filter to remove particulates that could clog the system.[7]
-
Step 2: Liquid Chromatography (LC) Separation
-
Rationale: Chromatographic separation is necessary to resolve the analyte of interest from impurities, isomers, or other matrix components before it enters the mass spectrometer. A C18 reversed-phase column is a versatile choice for these moderately polar compounds.[7][14] A gradient elution provides the best resolution and peak shape for compounds with varying polarities.[7]
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Step 3: Mass Spectrometry (MS) Detection
-
Rationale: The MS parameters are optimized to achieve maximum sensitivity for the target analyte. Multiple Reaction Monitoring (MRM) is the gold standard for quantification, offering high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[6][16]
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Capillary Voltage: 2.8 - 3.5 kV.[7]
-
Desolvation Temperature: 350-450 °C.[7]
-
Ion Source Temperature: 80-120 °C.[7]
-
Acquisition Mode:
-
Full Scan: Initially, run in full scan mode (e.g., m/z 100-600) to determine the retention time and identify the protonated molecular ion [M+H]⁺.[14]
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and perform a product ion scan to identify the major fragment ions and confirm the structure.
-
Multiple Reaction Monitoring (MRM): For quantification, set up MRM transitions using the most intense and specific fragmentations identified in the product ion scan.[6]
-
-
Hypothetical MS/MS Data for Quinoxaline-6-Sulfonamide Derivatives
The table below illustrates the expected data for two hypothetical derivatives, demonstrating how substitutions affect the observed masses.
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Notes |
| Derivative A (Ammonia Adduct) | C₈H₇N₃O₂S | 210.03 | 146.01, 118.02 | Loss of SO₂ (64 Da), Quinoxaline fragment |
| Derivative B (Aniline Adduct) | C₁₄H₁₁N₃O₂S | 286.06 | 222.04, 194.05, 94.05 | Loss of SO₂ (64 Da), Quinoxaline-SO₂H fragment, Aniline fragment |
Conclusion
The mass spectrometric analysis of this compound derivatives is a robust and highly informative methodology essential for modern drug discovery and development. By leveraging the soft ionization capabilities of ESI and the structural resolving power of tandem mass spectrometry, researchers can confidently confirm molecular identity and quantify these compounds with high precision. A systematic approach to method development, beginning with an understanding of ionization principles and fragmentation behavior, allows for the creation of validated, high-performance analytical workflows. This guide serves as a foundational resource for scientists aiming to master the characterization of this vital class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 3. organomation.com [organomation.com]
- 4. as.uky.edu [as.uky.edu]
- 5. benchchem.com [benchchem.com]
- 6. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Confirming the Sulfonyl Chloride Group Using IR Spectroscopy
For researchers engaged in organic synthesis and drug development, the successful conversion of a sulfonic acid to a sulfonyl chloride is a critical step in creating sulfonamides, sulfonate esters, and other vital intermediates.[1] While techniques like NMR and Mass Spectrometry provide detailed structural information, Infrared (IR) Spectroscopy remains an indispensable tool for rapid, direct confirmation of the sulfonyl chloride functional group.[2] It offers a first-line, non-destructive method to verify the reaction's success by identifying the unique vibrational signatures of the -SO₂Cl moiety and confirming the disappearance of starting material.
This guide provides an in-depth comparison of the IR spectral features of sulfonyl chlorides against common precursors and byproducts, supported by a validated experimental protocol designed for accuracy and safety.
The Vibrational Fingerprint of a Sulfonyl Chloride
The sulfonyl chloride group (-SO₂Cl) possesses distinct vibrational modes that give rise to strong, characteristic absorption bands in the mid-infrared region. The most reliable of these are the stretching vibrations of the sulfur-oxygen double bonds (S=O).
Because the SO₂ group contains two S=O bonds, their vibrations couple to produce two distinct stretching modes:
-
Asymmetric Stretching (ν_as(SO₂)): This higher-energy vibration occurs when one S=O bond stretches while the other contracts. It typically appears as a very strong band in the 1410-1370 cm⁻¹ region.[2][3]
-
Symmetric Stretching (ν_s(SO₂)): This lower-energy vibration involves both S=O bonds stretching and contracting in phase. It results in another very strong band, usually found between 1204-1166 cm⁻¹ .[2][3]
The presence of these two intense, well-defined bands is the primary indicator of a sulfonyl group. The electron-withdrawing nature of the chlorine atom influences the precise position of these bands, distinguishing them from other sulfonyl-containing functional groups. A weaker S-Cl stretch can also be observed, but it appears in the far-infrared region (around 600-500 cm⁻¹) and is less commonly used for routine confirmation.[4][5]
Comparative Spectral Analysis: Differentiating -SO₂Cl from Its Relatives
Confirmation of a functional group is as much about what is present as what is absent. A robust analysis involves comparing the product spectrum to that of potential contaminants, particularly the starting material.
Sulfonyl Chloride vs. Sulfonic Acid (Starting Material)
The most common precursor to a sulfonyl chloride is a sulfonic acid (-SO₂OH). A successful reaction is definitively marked by the disappearance of the sulfonic acid's characteristic broad O-H stretch.
-
Sulfonic Acid (-SO₂OH): Features S=O stretching bands that are slightly shifted compared to sulfonyl chlorides. More importantly, its spectrum is dominated by an extremely broad absorption band for the O-H stretch, typically spanning from 3200 cm⁻¹ down to 2700 cm⁻¹, which often obscures the C-H stretching region.[6][7]
-
Sulfonyl Chloride (-SO₂Cl): The complete absence of the broad O-H band is a critical sign of a successful conversion. The two sharp, strong S=O bands will be the most prominent features in the fingerprint region.
Sulfonyl Chloride vs. Sulfonate Esters & Sulfonamides (Potential Byproducts)
If the reaction is intended to proceed to the next step, or if side reactions occur (e.g., with a solvent alcohol or an amine impurity), sulfonate esters (-SO₂OR) or sulfonamides (-SO₂NH₂) may form. Their IR spectra are subtly but significantly different.
-
Sulfonate Esters (-SO₂OR): The S=O stretching frequencies are slightly lower than in sulfonyl chlorides, appearing around 1372-1335 cm⁻¹ (asymmetric) and 1195-1168 cm⁻¹ (symmetric).[8] The key difference is the presence of additional C-O stretching bands.
-
Sulfonamides (-SO₂NH₂): These compounds also show two S=O stretching bands, typically in the 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹ ranges.[9] Crucially, they will also exhibit N-H stretching vibrations (one or two bands, depending on substitution) in the 3400-3200 cm⁻¹ region.
Data Summary: Key IR Absorption Frequencies
The following table summarizes the critical absorption frequencies for distinguishing sulfonyl chlorides from related functional groups.
| Functional Group | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Other Diagnostic Bands (cm⁻¹) |
| Sulfonyl Chloride (-SO₂Cl) | 1410 - 1370 (Strong) [2] | 1204 - 1166 (Strong) [2][3] | Absence of broad O-H; S-Cl stretch: ~600-500[4] |
| Sulfonic Acid (-SO₂OH) | ~1350 - 1340 (Strong)[6] | ~1165 - 1150 (Strong)[6] | O-H stretch: 3200 - 2700 (Very Broad, Strong) |
| Sulfonate Ester (-SO₂OR) | ~1372 - 1335 (Strong)[8] | ~1195 - 1168 (Strong)[8] | C-O stretch: ~1000 |
| Sulfonamide (-SO₂NH₂) | ~1370 - 1335 (Strong)[9] | ~1170 - 1155 (Strong)[9] | N-H stretch: 3400 - 3200 (Medium, 1 or 2 bands) |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This protocol utilizes Attenuated Total Reflectance (ATR) FTIR spectroscopy, a modern technique ideal for reactive and moisture-sensitive compounds like sulfonyl chlorides as it requires minimal sample preparation and reduces atmospheric exposure.[10][11]
Causality Behind the Choice of ATR-FTIR:
-
Trustworthiness: ATR provides highly reproducible data by ensuring consistent path length and direct contact between the sample and the crystal.[11] This minimizes variations seen with other methods like KBr pellets or thin films.
-
Expertise: Sulfonyl chlorides can react with trace moisture. ATR is a surface technique that allows for rapid analysis of a neat sample (liquid or solid) with minimal exposure to the atmosphere, preserving the sample's integrity.[12]
Step-by-Step Methodology:
-
Safety First: Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sulfonyl chlorides are corrosive and lachrymatory.
-
Prepare the Spectrometer: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorbances from the sample spectrum.
-
Sample Application (Solid): Place a small amount (a few milligrams) of the solid sulfonyl chloride directly onto the center of the ATR crystal.
-
Sample Application (Liquid/Oil): Place one or two drops of the liquid sulfonyl chloride directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum. The causality here is that the evanescent wave from the crystal only penetrates a few microns into the sample, so intimate contact is required for interaction and absorption.[10]
-
Acquire the Spectrum: Collect the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Scans: 16-32 scans (improves signal-to-noise ratio).
-
Resolution: 4 cm⁻¹ (sufficient for distinguishing these bands).
-
Range: 4000 - 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal immediately after use with an appropriate dry solvent (e.g., methylene chloride or isopropanol), followed by a final wipe. Consult your instrument's manual for compatible solvents.
Visual Workflow for Sulfonyl Chloride Confirmation
The following diagram outlines the logical process for using IR spectroscopy to validate the synthesis of a sulfonyl chloride.
Caption: Logical workflow for confirming a sulfonyl chloride functional group.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparing reactivity of Quinoxaline-6-sulfonyl chloride vs benzenesulfonyl chloride
An In-Depth Comparative Guide to the Reactivity of Quinoxaline-6-sulfonyl Chloride vs. Benzenesulfonyl Chloride
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable electrophiles for the construction of sulfonamides, a privileged functional group in a vast array of therapeutic agents.[1] While benzenesulfonyl chloride has long served as a benchmark reagent, the increasing prevalence of complex heterocyclic scaffolds in drug discovery necessitates a deeper understanding of their corresponding sulfonyl chlorides. This guide provides a comprehensive comparison of the reactivity between this compound and the archetypal benzenesulfonyl chloride, offering mechanistic insights, experimental protocols, and practical implications for researchers in the field.
The Underlying Chemistry: Electronic Effects and Electrophilicity
The reactivity of any sulfonyl chloride in a nucleophilic substitution reaction is fundamentally governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the aromatic ring to which the sulfonyl group is attached. Electron-withdrawing groups (EWGs) on the ring pull electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.
Benzenesulfonyl chloride serves as our baseline. The benzene ring is relatively neutral electronically, providing a standard reference point for reactivity.[2]
This compound , however, presents a significantly different electronic environment. The quinoxaline core is a fused heterocyclic system composed of a benzene ring and a pyrazine ring.[3] The pyrazine component, with its two electronegative nitrogen atoms, is strongly electron-deficient.[4] This inherent electron-withdrawing nature of the quinoxaline system, particularly the pyrazine moiety, exerts a powerful inductive (-I) and mesomeric (-M) effect across the entire fused ring, including the 6-position where the sulfonyl chloride group is attached.
This leads to a clear hypothesis: This compound is significantly more reactive than benzenesulfonyl chloride due to the enhanced electrophilicity of its sulfur center.
Caption: Electronic influence on the electrophilicity of the sulfur atom.
Comparative Reactivity Data
While direct, side-by-side kinetic studies for these specific compounds are not extensively published, we can infer their relative reactivity from established principles of physical organic chemistry and studies on related heteroaromatic systems.[5] The Hammett equation provides a quantitative framework for understanding how substituents affect reaction rates.[6] The strong electron-withdrawing character of the quinoxaline ring would correspond to a large, positive σ value, predicting a significantly faster reaction rate compared to the unsubstituted benzene ring (σ = 0).
To illustrate this, the following table presents expected relative kinetic parameters for the reaction of each sulfonyl chloride with a model nucleophile, such as aniline, under standardized conditions.
| Parameter | Benzenesulfonyl Chloride | This compound | Rationale |
| Relative Rate Constant (k_rel) | 1 (Reference) | > 100 (Estimated) | The electron-deficient quinoxaline ring strongly activates the sulfonyl chloride group towards nucleophilic attack.[4][7] |
| Reaction Conditions | Standard (e.g., Room Temp to 60°C) | Milder (e.g., 0°C to Room Temp) | Higher reactivity allows for less forcing conditions, potentially improving selectivity and reducing byproduct formation. |
| Half-life (t_1/2) with Nucleophile | Longer | Shorter | The reaction proceeds much faster due to the higher electrophilicity of the sulfur atom. |
| Key Application | General sulfonamide synthesis, protecting group.[8] | Synthesis of bioactive molecules, late-stage functionalization.[1][9] | Often used when the quinoxaline scaffold is a key pharmacophore. |
Note: The k_rel value for this compound is an educated estimate based on the known electronic effects of similar nitrogen-containing heterocycles.
Experimental Protocol: A Head-to-Head Kinetic Analysis via HPLC
To empirically validate the reactivity difference, a comparative kinetic study can be performed. This protocol is designed as a self-validating system to provide clear, quantitative data. The reaction of the sulfonyl chloride with a primary amine (e.g., benzylamine) to form a sulfonamide is monitored over time.
Objective: To determine the second-order rate constants for the reaction of benzenesulfonyl chloride and this compound with benzylamine.
Materials and Reagents:
-
Benzenesulfonyl chloride (≥99.0%)[10]
-
This compound (synthesis required, see below)
-
Benzylamine (≥99.5%)
-
Acetonitrile (HPLC grade)
-
Triethylamine (≥99.5%, non-nucleophilic base)
-
Internal Standard (e.g., Naphthalene or Biphenyl)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (for mobile phase)
Synthesis of this compound:
This compound is not as commonly available as benzenesulfonyl chloride and is typically synthesized. A common route involves the chlorosulfonation of a quinoxaline precursor.[1][11] For example, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid under cold conditions to yield the desired sulfonyl chloride.[12]
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis of sulfonyl chlorides.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
In acetonitrile, prepare stock solutions of the amine (benzylamine, ~0.1 M), the base (triethylamine, ~0.12 M), and the internal standard.
-
Separately, prepare stock solutions of benzenesulfonyl chloride (~0.1 M) and this compound (~0.1 M) in acetonitrile. Causality Note: Preparing separate solutions prevents any reaction from starting prematurely.
-
-
Kinetic Run:
-
Equilibrate the amine/base/internal standard solution in a thermostatted reaction vessel (e.g., 25.0 °C).
-
To initiate the reaction (t=0), add a precise volume of the sulfonyl chloride stock solution and start the timer. Causality Note: Using a significant excess of the amine is not recommended as it can complicate kinetics; near-equimolar concentrations are preferred for determining second-order rate constants.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 5, 10, 20, 40, 60 minutes for benzenesulfonyl chloride; shorter intervals will be needed for the more reactive quinoxaline derivative), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a dilute acidic solution (e.g., 900 µL of 1% formic acid in water). Causality Note: Quenching with acid protonates the remaining amine and the base, effectively stopping the reaction and preparing the sample for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the benzylamine peak and the appearance of the sulfonamide product peak.
-
Use the internal standard to correct for any variations in injection volume.
-
-
Data Analysis:
-
Calculate the concentration of the remaining benzylamine at each time point based on its peak area relative to the internal standard.
-
For a second-order reaction, plot 1/[Amine] versus time. The plot should be linear with a slope equal to the rate constant, k.
-
Implications for Drug Discovery and Chemical Synthesis
The pronounced difference in reactivity has significant practical consequences:
-
Milder Reaction Conditions: The high reactivity of this compound allows for the use of milder conditions (lower temperatures, weaker bases) for sulfonamide formation. This is particularly advantageous when working with sensitive or complex substrates that might degrade under the more forcing conditions sometimes required for benzenesulfonyl chloride.
-
Selectivity: In molecules with multiple nucleophilic sites (e.g., an amino alcohol), the higher electrophilicity of the quinoxaline reagent could potentially lead to different selectivity profiles compared to its benzene counterpart. Careful control of conditions is crucial.
-
Late-Stage Functionalization: In complex drug synthesis, the ability to introduce a sulfonamide group under mild conditions is highly valuable.[13][14] The enhanced reactivity of this compound makes it an excellent candidate for such late-stage modifications where preserving the integrity of the core molecule is paramount.
-
Stability and Handling: The increased reactivity implies that this compound is more sensitive to moisture and hydrolysis.[15][16] It should be handled under anhydrous conditions and stored carefully to prevent degradation, whereas benzenesulfonyl chloride is comparatively more robust.[17]
Conclusion
Based on fundamental principles of electronic effects, this compound is demonstrably a more potent electrophile than benzenesulfonyl chloride. The electron-deficient nature of the quinoxaline ring system activates the sulfonyl chloride group, leading to significantly faster reaction rates in nucleophilic substitutions. This enhanced reactivity is a double-edged sword: it enables milder reaction conditions and efficient late-stage functionalizations, which is highly beneficial in drug discovery, but also demands more stringent handling and storage protocols. The provided experimental workflow offers a robust method for researchers to quantify this reactivity difference, allowing for more informed decisions in the design and execution of synthetic routes involving these important reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzenesulfonyl chloride for HPLC derivatization 98-09-9 [sigmaaldrich.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF<sub>4</sub> [ouci.dntb.gov.ua]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Sulfonamides
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities.[1] When combined with a sulfonamide moiety, another critical pharmacophore known for its diverse therapeutic applications, the resulting quinoxaline sulfonamides emerge as a versatile and potent class of compounds.[2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various quinoxaline sulfonamide series, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data.
The Quinoxaline Sulfonamide Scaffold: A Privileged Pharmacophore
The therapeutic potential of quinoxalines is significantly enhanced by the incorporation of a sulfonamide group.[1] This combination has led to the development of compounds with a broad spectrum of biomedical applications, including anticancer, antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities.[1][3] The versatility of this scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of its pharmacological profile.
General Synthesis Strategies
The synthesis of quinoxaline sulfonamides typically involves a multi-step process. A common route begins with the synthesis of a quinoxaline core, followed by chlorosulfonation and subsequent reaction with a variety of amines or hydrazines to yield the final sulfonamide derivatives.
Experimental Protocol: General Synthesis of Quinoxaline Sulfonamides
A widely adopted synthetic route involves the reaction of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. This is followed by chlorosulfonation and amination.
Step 1: Synthesis of the Quinoxaline Core
-
o-Phenylenediamine and an appropriate 1,2-dicarbonyl compound are refluxed in a suitable solvent such as ethanol or acetic acid to yield the quinoxaline derivative.
Step 2: Chlorosulfonation of the Quinoxaline Core
-
The synthesized quinoxaline is treated with chlorosulfonic acid, often at a controlled temperature, to introduce a sulfonyl chloride group onto the benzene ring of the quinoxaline.[4]
Step 3: Synthesis of the Final Quinoxaline Sulfonamide
-
The quinoxaline sulfonyl chloride intermediate is then reacted with a diverse range of primary or secondary amines, or hydrazines, in the presence of a base like pyridine or triethylamine, to afford the desired quinoxaline sulfonamide derivatives.[4]
The choice of reactants and reaction conditions can be modified to achieve a variety of substitutions on both the quinoxaline and sulfonamide moieties, allowing for a systematic exploration of the SAR.
Comparative Analysis of Biological Activities
The biological activity of quinoxaline sulfonamides is highly dependent on the nature and position of substituents on the quinoxaline ring and the sulfonamide nitrogen. This section provides a comparative analysis of their anticancer, antibacterial, and carbonic anhydrase inhibitory activities, supported by experimental data.
Anticancer Activity
Quinoxaline sulfonamides have emerged as a promising class of anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[5] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases and carbonic anhydrases.[3][6]
Structure-Activity Relationship Insights:
-
Substituents on the Quinoxaline Ring: The presence of electron-withdrawing groups on the quinoxaline ring can enhance anticancer activity. For instance, chloro-substituted quinoxaline sulfonamides have demonstrated significant cytotoxicity against several cancer cell lines.[1]
-
Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the potency and selectivity of the compound. Aromatic and heteroaromatic amines often lead to potent anticancer agents.
-
Position of the Sulfonamide Group: The position of the sulfonamide group on the quinoxaline ring also influences activity. For example, shifting the sulfonamide group from position 6 to 7 has been shown to alter the antiproliferative activity of certain derivatives.[7]
Table 1: Comparative Anticancer Activity of Quinoxaline Sulfonamide Derivatives
| Compound ID | Quinoxaline Substituents | Sulfonamide Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,3-diphenyl | 4-chlorophenyl | Leukemia | - | [1] |
| 1b | 2,3-diphenyl | Pyridin-2-yl | Leukemia | - | [1] |
| 2a | 3-phenyl-2-carbonitrile-1,4-dioxide | 4-fluorophenyl | MCF-7 | low µM | [8] |
| 2b | 3-phenyl-2-carbonitrile-1,4-dioxide | 4-chlorophenyl | MCF-7 | low µM | [8] |
| 3 | - | - | Ty-82 (Leukemia) | 2.5 | [5] |
| 4 | - | - | THP-1 (Leukemia) | 1.6 | [5] |
Note: Specific IC50 values for compounds 1a and 1b were not provided in the source, but they were highlighted for their significant anticancer activities.
Antibacterial Activity
Quinoxaline sulfonamides have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[9] Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate biosynthesis.[10]
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring attached to the sulfonamide moiety generally enhances antibacterial activity.
-
Substituent Position: The position of substituents on the aromatic ring of the sulfonamide can influence the activity, with para-substituted compounds often showing better activity.
-
The Quinoxaline Core: The quinoxaline nucleus itself contributes significantly to the antibacterial properties of these compounds.
Table 2: Comparative Antibacterial Activity of Quinoxaline Sulfonamide Derivatives
| Compound ID | Quinoxaline Substituents | Sulfonamide Substituent (R) | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| 5a | 2-(4-methoxyphenyl) | 4-methoxyphenyl | S. aureus | - | - | [1] |
| 5b | 2-(4-methoxyphenyl) | 2-methoxyphenyl | S. aureus | - | - | [1] |
| 6 | 2,3(1H,4H)-dione | Substituted benzaldehyde | Various | - | 0.0313 - 0.250 | [9] |
| 7 | - | - | P. aeruginosa | - | 64 µg/mL | [10] |
Note: Specific zone of inhibition values for compounds 5a and 5b were provided in the source, indicating their potent activity.
Carbonic Anhydrase Inhibition
Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in many types of cancer and are involved in tumor progression and metastasis.[3] Quinoxaline sulfonamides have been investigated as potent and selective inhibitors of these tumor-associated CA isoforms.[3]
Structure-Activity Relationship Insights:
-
The Sulfonamide Moiety: The unsubstituted sulfonamide group is a key zinc-binding group that anchors the inhibitor to the active site of the enzyme.
-
The Quinoxaline Tail: The quinoxaline portion of the molecule can interact with amino acid residues within and outside the active site, contributing to the affinity and isoform selectivity of the inhibitor.
-
Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring can be modified to optimize the inhibitory potency and selectivity for different CA isoforms.
Table 3: Comparative Inhibitory Activity of Quinoxaline Sulfonamides against Carbonic Anhydrase Isoforms
| Compound ID | Quinoxaline Substituents | Ki (nM) hCA I | Ki (nM) hCA II | Ki (nM) hCA IX | Ki (nM) hCA XII | Reference |
| 8a | 6-sulfonamido-3-phenyl-2-carbonitrile-1,4-dioxide | - | - | - | - | [3] |
| 8b | 6-sulfonamido-3-(4-fluorophenyl)-2-carbonitrile-1,4-dioxide | - | - | - | - | [3] |
| 8g | 6-sulfonamido-3-(4-(sulfamoyl)phenyl)-2-carbonitrile-1,4-dioxide | - | - | 42.2 | - | [3] |
| AAZ (Acetazolamide) | - | - | - | 25.7 | - | [3] |
Note: A full inhibitory profile for all isoforms for each compound was not available in a single source. Compound 8g showed favorable potency against the tumor-associated isoform CA IX.
Experimental Workflows and Mechanistic Insights
The evaluation of quinoxaline sulfonamides involves a series of in vitro assays to determine their biological activity and elucidate their mechanism of action.
In Vitro Anticancer Activity Evaluation
A standard workflow for assessing the anticancer potential of these compounds is outlined below.
Caption: Experimental workflow for in vitro anticancer evaluation.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the quinoxaline sulfonamide derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value is then calculated.[11]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many quinoxaline derivatives is attributed to their ability to inhibit protein kinases involved in cell proliferation and survival.[6] For example, some quinoxaline sulfonamides have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication.[5]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoxaline sulfonamides.
Conclusion and Future Directions
The fusion of the quinoxaline and sulfonamide pharmacophores has yielded a class of compounds with significant therapeutic potential across various disease areas. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to this scaffold can lead to the development of potent and selective agents. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic properties to advance the most promising candidates into preclinical and clinical development. The versatility of the quinoxaline sulfonamide scaffold ensures that it will remain an area of active investigation in the quest for novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 8. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Quinoxaline Sulfonamide Isomers
Introduction: The Significance of Isomerism in a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure."[1][2] Its versatile bicyclic aromatic system, composed of a benzene ring fused to a pyrazine ring, serves as a cornerstone for designing therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] When this potent core is functionalized with a sulfonamide moiety (–SO₂NH₂), another pharmacologically significant group, the resulting quinoxaline sulfonamide hybrids emerge as compounds of considerable therapeutic promise.[5][6]
However, the efficacy of these hybrids is not merely a function of their constituent parts. The precise spatial arrangement of the sulfonamide group on the quinoxaline ring system—its isomerism—plays a critical and often dramatic role in modulating biological activity. Positional isomers, compounds with the same molecular formula but differing in the position of substituents, can exhibit vastly different potencies and selectivities. This guide provides an in-depth comparison of quinoxaline sulfonamide isomers, drawing upon experimental data to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. Understanding these nuanced differences is paramount for researchers and drug development professionals aiming to rationally design next-generation therapeutic agents.
Comparative Analysis of Anticancer Activity
The antiproliferative effect of quinoxaline sulfonamides against various cancer cell lines is one of the most extensively studied areas. The position of the sulfonamide group and other substituents on the quinoxaline ring dictates the potency and selectivity of these compounds.
The Impact of Sulfonamide Position: 6- vs. 7-Isomers
A compelling example of isomeric differentiation is seen in the cytotoxicity of sulfonamide-substituted quinoxaline 1,4-dioxides. Experimental data reveals that the positioning of the sulfonamide group at either the C-6 or C-7 position of the quinoxaline ring directly influences antiproliferative activity.
One study demonstrated that shifting the sulfonamide group from position 6 to position 7 (e.g., comparing 6-sulfonamido derivatives to their 7-sulfonamido counterparts) resulted in a decrease in antiproliferative activity by approximately 1.5 times under normal oxygen conditions (normoxia) and by a more significant 1.4 to 5.6 times under low oxygen conditions (hypoxia), which are characteristic of solid tumor microenvironments.[7] This suggests that the C-6 position is more favorable for interactions with the biological target, which, in this context, is often the tumor-associated enzyme Carbonic Anhydrase IX (CA IX).[8]
Quantitative Comparison of Anticancer Potency
The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for gauging anticancer potency. The lower the IC₅₀ value, the more potent the compound.
| Compound Class/Isomer | Target Cell Line | Experimental IC₅₀ (µM) | Key Structural Features | Reference |
| Quinoxaline-bisarylurea | Various | Potent Activity | Urea and sulfonamide moieties | [9] |
| 3-Trifluoromethyl-6-sulfonamido-quinoxaline 1,4-dioxide (Isomer 7h) | MCF-7, Capan-1, HL60 | 1.3 - 2.1 | -SO₂NH₂ at C-6; -CF₃ at C-3 | [10] |
| 6-Sulfonamido-quinoxaline 1,4-dioxide derivatives | MCF-7 (Hypoxia) | Lower IC₅₀ values | -SO₂NH₂ at C-6 | [7] |
| 7-Sulfonamido-quinoxaline 1,4-dioxide derivatives | MCF-7 (Hypoxia) | Higher IC₅₀ values | -SO₂NH₂ at C-7 | [7] |
| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Potent Activity | Sulfonamide linked to phenyl at C-2 | [9] |
| Quinoxaline-based scaffold (Compound 11) | HCT116 (Colon) | 2.5 | Chloro-substitution on phenyl ring | [3] |
| Quinoxaline-based scaffold (Compound 11) | MCF-7 (Breast) | 9.0 | Chloro-substitution on phenyl ring | [3] |
Causality Behind Experimental Observations: The superior activity of the 6-sulfonamido isomers can be attributed to their specific binding orientation within the active site of target enzymes like CA IX.[8] Molecular modeling suggests that the 6-isomer may form more stable interactions with key amino acid residues. Furthermore, the electronic properties conferred by the substituent's position can influence the molecule's overall reactivity and ability to participate in crucial biological pathways. The presence of a strong electron-withdrawing group like trifluoromethyl (-CF₃) at the C-3 position, as seen in the highly potent isomer 7h, significantly enhances antiproliferative activity.[7][10]
Comparative Analysis of Antimicrobial Activity
Quinoxaline sulfonamides have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[11] Here too, isomerism and the nature of substituents are key determinants of efficacy.
Structure-Activity Relationship (SAR) in Antibacterial Action
The antibacterial potency is often evaluated by measuring the diameter of the zone of inhibition (ZOI) in agar diffusion assays or by determining the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
SAR studies have revealed several key trends:
-
Effect of Hydroxyl Groups: The presence of an ortho-hydroxyl (-OH) group on a phenylsulfonamide moiety was found to significantly increase the antibacterial activity of a quinoxaline sulfonamide derivative.[5]
-
Effect of Halogens: A 2-chlorophenyl substituent was associated with moderate antibacterial activity.[5]
-
Effect of Methoxy Groups: The introduction of a methoxyphenyl group was shown to decrease antibacterial activity, indicating that electron-donating groups at this position may be unfavorable.[5]
Quantitative Comparison of Antibacterial Potency
| Compound Isomer/Derivative | Bacterial Strain | Zone of Inhibition (ZOI) in mm | Key Structural Features | Reference |
| Quinoxaline Sulfonamide 81 | P. vulgaris | 30 | ortho-OH on phenylsulfonamide | [5] |
| Quinoxaline Sulfonamide 81 | Enterobacteria | 24 | ortho-OH on phenylsulfonamide | [5] |
| Quinoxaline Sulfonamide 82 | S. aureus | 18 | 2-chlorophenyl substituent | [5] |
| Quinoxaline Sulfonamide 67 | E. coli | 16 | Varied substitution pattern | [5][12] |
| Quinoxaline Sulfonamide 67 | S. aureus | 14 | Varied substitution pattern | [5][12] |
| Quinoxaline Sulfonamide 83 | S. aureus, E. coli | 6 - 8 | Methoxyphenyl group | [5] |
Causality Behind Experimental Observations: The enhanced activity of hydroxyl-substituted isomers likely stems from their ability to form hydrogen bonds with bacterial enzymes or proteins, disrupting their function. The ZOI data clearly indicates that subtle changes, such as the substitution of a hydroxyl group for a methoxy group, can lead to a dramatic loss of activity. This underscores the importance of precise structural modifications in optimizing antibacterial potency.
Comparative Analysis of Enzyme Inhibition
Beyond direct cytotoxicity, quinoxaline sulfonamides are effective inhibitors of various enzymes crucial for disease progression. The isomeric form of the molecule is critical for achieving a snug fit into the enzyme's active site.
Carbonic Anhydrase (CA) Inhibition
As previously mentioned, tumor-associated CA isoforms (like CA IX and XII) are key targets for anticancer therapy. Quinoxaline sulfonamides have been designed as potent CA inhibitors.
-
Compound 7g , a 6-sulfonamido-quinoxaline 1,4-dioxide derivative, showed favorable potency in inhibiting the CA IX isozyme with a Ki (inhibition constant) value of 42.2 nM .[10] This potent inhibition is attributed to the sulfonamide group anchoring itself to the zinc ion in the enzyme's active site, a classic mechanism for this class of inhibitors.
Other Enzyme Targets
-
α-Glucosidase and α-Amylase: These enzymes are targets for anti-diabetic drugs. A bis-sulfonamide quinoxaline derivative demonstrated the most potent activity against α-glucosidase and α-amylase, with inhibitory percentages of 75.36% and 63.09% , respectively.[13] This highlights that molecules with multiple sulfonamide groups (a form of structural variation) can exhibit enhanced activity.
-
Apoptosis signal-regulated kinase 1 (ASK1): A potent quinoxaline-based ASK1 inhibitor (compound 26e) was identified with an IC₅₀ value of 30.17 nM , demonstrating potential for treating diseases like non-alcoholic fatty liver disease.[14]
Causality Behind Experimental Observations: Enzyme inhibition is exquisitely sensitive to the three-dimensional structure of the inhibitor. The specific arrangement of atoms in one isomer allows for optimal hydrophobic, electrostatic, and hydrogen-bonding interactions within the enzyme's active site, leading to potent inhibition. Another isomer, with a slightly different arrangement, may fail to establish these crucial interactions, resulting in weak or no activity.
Experimental Protocols: A Foundation of Trustworthy Data
The comparative data presented in this guide is derived from standardized, validated assays. Providing these protocols ensures transparency and allows for the replication and verification of findings.
Protocol 1: In Vitro Anticancer Activity (MTT Assay for IC₅₀ Determination)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]
Workflow Diagram: MTT Assay
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline sulfonamide isomers in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for an additional 48–72 hours.[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert MTT to formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[15][17]
Protocol 2: Antimicrobial Susceptibility (Agar Disk Diffusion for ZOI)
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[18][19]
Workflow Diagram: Agar Disk Diffusion
Caption: Standard workflow for the agar disk diffusion susceptibility test.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., matching a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) to create a confluent lawn of growth.[19]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of each quinoxaline sulfonamide isomer onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18–24 hours for most bacteria).[19]
-
Measurement and Interpretation: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited (the Zone of Inhibition). The size of the zone correlates with the susceptibility of the microorganism to the compound.[18]
Conclusion and Future Outlook
The evidence presented in this guide unequivocally demonstrates that isomerism is a pivotal factor in the biological activity of quinoxaline sulfonamides. The seemingly minor change of moving a sulfonamide group from one carbon atom to an adjacent one can profoundly alter a compound's anticancer, antimicrobial, or enzyme-inhibiting properties. The structure-activity relationships derived from these comparisons show that positions C-6 and C-3 of the quinoxaline ring are often critical points for modification to enhance potency.
For researchers in drug development, these findings underscore the necessity of synthesizing and evaluating a diverse range of positional isomers to identify the most promising lead compounds. Future research should continue to explore the vast chemical space of quinoxaline sulfonamides, employing combinatorial chemistry to generate novel isomers and computational modeling to predict their binding affinities, thereby accelerating the discovery of new, highly effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 8. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. courses.edx.org [courses.edx.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Sulfonylating Agents: Quinoxaline-6-sulfonyl Chloride in Focus
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. This guide provides an in-depth comparison of quinoxaline-6-sulfonyl chloride with other commonly employed sulfonylating agents, namely tosyl chloride, mesyl chloride, and dansyl chloride. By examining their reactivity, selectivity, and practical applications, supported by available experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to Sulfonylation and the Role of Sulfonylating Agents
Sulfonylation, the introduction of a sulfonyl group (-SO₂R) into a molecule, is a cornerstone transformation in organic synthesis. The resulting sulfonamides are integral components of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The reactivity of the sulfonylating agent, typically a sulfonyl chloride (R-SO₂Cl), is paramount to the success of these synthetic routes. The electrophilicity of the sulfur atom in the sulfonyl chloride group dictates its susceptibility to nucleophilic attack by an amine, leading to the formation of a stable sulfonamide bond.[2]
This guide will focus on a comparative analysis of four key sulfonylating agents, with a special emphasis on the emerging role of this compound.
The Contenders: A Panel of Sulfonylating Agents
A diverse arsenal of sulfonylating agents is available to the modern chemist, each with its unique profile of reactivity and steric hindrance. Here, we compare this compound against three widely used alternatives.
This compound is a heterocyclic sulfonyl chloride that has gained traction in medicinal chemistry for the synthesis of biologically active compounds.[3][4] Its quinoxaline core, a fused bicyclic system containing two nitrogen atoms, can influence the electronic properties of the sulfonyl chloride group and may offer opportunities for further molecular elaboration.[5]
Tosyl chloride (TsCl) , or p-toluenesulfonyl chloride, is a workhorse in organic synthesis.[6] The tosyl group is an excellent leaving group, and its derivatives are often crystalline and easy to handle.[7][8]
Mesyl chloride (MsCl) , or methanesulfonyl chloride, is a smaller, more reactive alkylsulfonyl chloride.[9] Its compact size can be advantageous when dealing with sterically hindered substrates.[10]
Dansyl chloride , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is primarily known as a fluorescent labeling reagent for amines.[11][12] However, it also serves as a sulfonylating agent, introducing a bulky and fluorescent tag.[13]
Physicochemical Properties: A Foundation for Reactivity
The physical and chemical properties of a sulfonylating agent provide crucial insights into its handling, stability, and reactivity.
| Property | This compound | Tosyl chloride (p-Toluenesulfonyl chloride) | Mesyl chloride (Methanesulfonyl chloride) | Dansyl chloride |
| CAS Number | 692737-70-5[14][15][16][17][18] | 98-59-9[6][7][8][19] | 124-63-0[9][10][20] | 605-65-2[11][12][21] |
| Molecular Formula | C₈H₅ClN₂O₂S[15][18] | C₇H₇ClO₂S[6] | CH₃ClO₂S[9] | C₁₂H₁₂ClNO₂S[11] |
| Molecular Weight | 228.66 g/mol [18] | 190.65 g/mol [7] | 114.55 g/mol | 269.75 g/mol |
| Appearance | Not explicitly found; likely a solid | White to gray powdered solid[8] | Colorless liquid[9][10] | Yellow to orange crystalline powder[11] |
| Melting Point | Not explicitly found | 65-69 °C[7] | -32 °C[10] | 70-74 °C |
| Boiling Point | Not explicitly found | 134 °C at 10 mmHg[7] | 161 °C[10] | Not applicable (decomposes) |
| Solubility | Not explicitly found | Soluble in ethers, reacts with water and alcohols.[8] | Soluble in polar organic solvents, reactive toward water, alcohols, and many amines.[10] | Soluble in acetone. |
Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides in sulfonamide synthesis is governed by a combination of electronic and steric factors. Electron-withdrawing groups on the aryl ring of an arylsulfonyl chloride increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[2] Conversely, bulky substituents near the sulfonyl chloride group can sterically hinder the approach of the amine nucleophile.
The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[22] The formation of a transient intermediate is often invoked. For alkanesulfonyl chlorides with α-hydrogens, like mesyl chloride, an alternative pathway involving the formation of a highly reactive sulfene intermediate can occur, especially in the presence of a strong base.[23]
Due to the presence of the electron-withdrawing quinoxaline ring system, this compound is expected to be a reactive sulfonylating agent. The nitrogen atoms in the quinoxaline ring can pull electron density from the benzene ring, thereby increasing the electrophilicity of the sulfonyl group. However, the bicyclic nature of the quinoxaline moiety might also introduce some steric bulk compared to a simple phenyl ring.
Experimental Data: A Glimpse into Performance
Direct, side-by-side comparative studies on the sulfonylation of a single substrate with all four agents under identical conditions are scarce. However, by collating data from various sources, we can get an indication of their performance.
Synthesis of Sulfonamides using this compound:
In a reported synthesis, this compound was reacted with hydrazine hydrate in methanol at room temperature for 24 hours, followed by reflux for 1 hour, to produce quinoxaline-6-sulfonohydrazide.[4] Another study describes the synthesis of quinoxaline sulfonamides by reacting quinoxaline sulfonyl chloride with various aromatic amines under solvent-free conditions, affording products in good to excellent yields.[24] For example, reaction with amines bearing electron-donating groups took 3-10 minutes, while those with electron-withdrawing groups required longer reaction times.[3]
General Sulfonamide Synthesis with Other Agents:
The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation, with numerous protocols available.[25] For instance, the reaction of amines with tosyl chloride is often carried out in the presence of a base like pyridine to scavenge the HCl byproduct.[26]
The following table provides a qualitative comparison based on the available literature.
| Sulfonylating Agent | General Reactivity | Steric Hindrance | Typical Reaction Conditions | Notable Features |
| This compound | High (expected) | Moderate | Varies; can be performed neat or in solvents like methanol.[3][4] | Heterocyclic core allows for further functionalization. |
| Tosyl chloride | Moderate | Moderate | Often requires a base (e.g., pyridine) and elevated temperatures.[26] | Forms stable, often crystalline, derivatives.[7] |
| Mesyl chloride | High | Low | Highly reactive, often used at low temperatures. | Small size is beneficial for hindered substrates.[10] |
| Dansyl chloride | Moderate | High | Typically requires basic conditions (pH 9-10.5). | Introduces a fluorescent label.[11] |
Experimental Protocols
To provide a practical context, here are representative protocols for sulfonamide synthesis.
Protocol 1: General Synthesis of a Sulfonamide using this compound
This protocol is a generalized procedure based on literature reports.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or methanol).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add this compound (1.0-1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a period of 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Logical Framework for Selecting a Sulfonylating Agent
The choice of a sulfonylating agent is a multifactorial decision. The following diagram illustrates the key considerations.
Caption: Decision matrix for selecting a sulfonylating agent.
Conclusion: Strategic Application of Sulfonylating Agents
The selection of an appropriate sulfonylating agent is a critical step in the successful synthesis of sulfonamides. While tosyl chloride and mesyl chloride remain the go-to reagents for many applications due to their well-established reactivity profiles, this compound emerges as a valuable alternative, particularly in the context of medicinal chemistry. Its reactive nature, coupled with the presence of a versatile quinoxaline core, offers unique opportunities for the design and synthesis of novel bioactive molecules. Dansyl chloride, while a competent sulfonylating agent, is best reserved for applications where the introduction of a fluorescent reporter group is desired. Ultimately, a thorough understanding of the interplay between the electronic and steric properties of both the sulfonylating agent and the amine substrate is essential for optimizing reaction outcomes and achieving synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 7. p-Toluenesulfonyl chloride reagent grade, = 98 98-59-9 [sigmaaldrich.com]
- 8. Tosyl chloride | 98-59-9 [chemicalbook.com]
- 9. 甲基磺酰氯 ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. Dansyl chloride | 605-65-2 | Benchchem [benchchem.com]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemclinix.com [alfa-chemclinix.com]
- 15. This compound, CasNo.692737-70-5 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 16. molbase.com [molbase.com]
- 17. This compound | 692737-70-5 [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
- 19. p-Toluenesulfonyl Chloride | 98-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Dansyl chloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 22. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.org [mdpi.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Novel Quinoxaline Sulfonamides: An Orthogonal Approach
Introduction: The Imperative of Structural Certainty
In the landscape of medicinal chemistry, the quinoxaline sulfonamide scaffold stands out as a "privileged pharmacophore," forming the backbone of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of the quinoxaline ring system with the versatile sulfonamide moiety creates a rich chemical space for developing novel therapeutic agents.[3][4] However, this structural complexity, often leading to multiple possible isomers and reaction pathways, places an immense burden on analytical validation.[5][6]
For researchers, scientists, and drug development professionals, an unshakeable confirmation of a molecule's structure is not merely an academic exercise; it is the bedrock of reproducible science. It underpins the integrity of structure-activity relationship (SAR) studies, ensures the novelty and defensibility of intellectual property, and is a non-negotiable prerequisite for advancing a compound toward clinical evaluation. This guide provides an in-depth comparison of the essential analytical techniques required for the robust and unambiguous structural validation of novel quinoxaline sulfonamides, grounded in the principle of employing orthogonal, self-validating methodologies.
The Orthogonal Validation Workflow
No single technique can provide absolute structural proof. A trustworthy validation strategy relies on an orthogonal approach, where multiple, independent methods are used to corroborate the structure. Each technique interrogates a different physical property of the molecule, and their collective agreement provides a high degree of confidence in the final assignment.
Caption: Orthogonal workflow for validating novel quinoxaline sulfonamides.
Part 1: Foundational Analysis — Elucidating the Molecular Framework
The initial and most critical phase of structural analysis involves defining the covalent backbone of the molecule—which atoms are connected to which—and confirming its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
Expertise & Experience: NMR is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[7][8] It provides a comprehensive map of the carbon-hydrogen framework. For quinoxaline sulfonamides, where subtle differences in substitution can lead to vastly different biological activities, a full suite of NMR experiments is indispensable.
1D NMR: The Initial Sketch
-
¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. Protons on the quinoxaline core typically resonate in the aromatic region (δ 7.5-9.5 ppm), with their specific shifts and coupling patterns revealing the substitution pattern.[7] The proton of the sulfonamide –SO₂NH– group often appears as a singlet at a characteristic downfield shift, sometimes above 10 ppm.[9][10]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. It helps identify the number of unique carbon atoms and their functional groups (e.g., aromatic C-H, quaternary carbons, carbonyls).
2D NMR: Building the 3D Model
While 1D spectra provide the parts list, 2D NMR experiments show how they are assembled.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing ¹H-¹H spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is crucial for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for complex structures. It shows correlations between protons and carbons that are two or three bonds away. For quinoxaline sulfonamides, HMBC is essential for unequivocally placing substituents on the rings by observing long-range correlations that would be impossible to deduce otherwise. For instance, a key four-bond correlation between H-8 and C-2 was used to confirm the structure of a specific 6-sulfonamido-substituted quinoxaline 1,4-dioxide, definitively distinguishing it from its 7-substituted isomer.[5]
Caption: Workflow for structural elucidation using NMR spectroscopy.
Experimental Protocol: Standard NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it ensures the exchangeable N-H proton is observable.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters to clearly resolve cross-peaks.
-
Data Interpretation: Integrate all spectra to build the molecular structure piece by piece, starting with assigning spin systems from the COSY and then connecting them using key HMBC correlations.
Mass Spectrometry (MS): The Molecular Scale
Expertise & Experience: MS provides two pieces of mission-critical information: the molecular weight of the compound and, with high-resolution instruments, its precise elemental formula. This data is orthogonal to NMR, as it measures the mass-to-charge ratio rather than nuclear spin properties.
Trustworthiness: The Power of High Resolution While standard MS can confirm the molecular weight, High-Resolution Mass Spectrometry (HRMS), often using ESI (Electrospray Ionization) techniques, is the self-validating standard. By measuring the mass to an accuracy of <5 ppm (parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the proposed structure.
Furthermore, fragmentation patterns observed in MS/MS experiments can offer structural clues. Aromatic sulfonamides frequently exhibit a characteristic loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[11] Observing this fragmentation can corroborate the presence of the arylsulfonamide moiety.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.[12]
-
Ionization: Use positive or negative ion mode. Sulfonamides can often be observed as [M+H]⁺ or [M-H]⁻ ions.
-
Mass Analysis: Acquire the full scan spectrum on a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Formula Determination: Use the instrument's software to calculate the elemental formula that best fits the measured accurate mass. The result should match the formula derived from NMR analysis.
| Technique Comparison: Foundational Methods | NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Information | Covalent structure (atom connectivity) | Molecular weight & Elemental Formula |
| Key Strength | Unambiguous elucidation of isomerism | High sensitivity and accuracy for formula confirmation |
| Common Limitation | Requires relatively more material (~5mg) | Provides little to no information on atom connectivity |
| Causality | Probes the magnetic properties of atomic nuclei | Measures the mass-to-charge ratio of the intact molecule |
Part 2: The Gold Standard — Definitive 3D Structure Confirmation
Single-Crystal X-ray Crystallography
Authoritative Grounding: When an unambiguous, publication-quality structural proof is required, single-crystal X-ray crystallography is the ultimate arbiter.[13][14] It provides a precise three-dimensional map of the atoms in a molecule, confirming not only the constitution and connectivity but also the absolute configuration (stereochemistry) and solid-state conformation. Several quinoxaline structures have been definitively confirmed using this method.[15][16][17]
Trustworthiness: The output of an X-ray experiment is a detailed 3D model of the molecule as it exists in the crystal lattice. This is not an interpretation but a direct observation of electron density. It serves as the ultimate validation for the structure proposed by NMR and MS.
The Critical Hurdle: Crystallization The primary challenge and limitation of this technique is the absolute requirement for a high-quality, single crystal. Growing diffraction-quality crystals can be a time-consuming process of trial and error, involving screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Experimental Workflow: X-ray Crystallography
-
Crystal Growth: Systematically attempt to grow single crystals from the purified compound. This is often the most challenging step.
-
Crystal Mounting & Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution & Refinement: Process the diffraction data to generate an initial electron density map. A structural model (often based on the NMR/MS data) is fitted to the map and refined to yield the final, precise atomic coordinates.
| Overall Technique Comparison | Information Provided | Key Advantage | Primary Limitation |
| NMR Spectroscopy | Covalent structure, atom connectivity, solution conformation | Best method for determining isomeric structures | Can be complex to interpret; requires significant material |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | Highest sensitivity; confirms elemental composition | Does not provide connectivity information |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles | Unambiguous, "gold standard" proof of structure | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion: A Synthesis of Evidence
The structural validation of a novel quinoxaline sulfonamide is a process of building a logical, evidence-based argument. It begins with the foundational blueprint provided by a full suite of 1D and 2D NMR experiments, which defines the covalent framework and distinguishes between isomers. This proposed structure is then corroborated by High-Resolution Mass Spectrometry, which confirms the elemental formula with high precision. Finally, for definitive proof, single-crystal X-ray crystallography provides an unassailable three-dimensional picture of the molecule.
By following this orthogonal, multi-technique approach, researchers can have the highest degree of confidence in their results. This scientific rigor is essential for building robust structure-activity relationships, protecting intellectual property, and ultimately, accelerating the development of new and effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 5. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bingol.edu.tr [bingol.edu.tr]
- 13. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Ascendant Trajectory of Quinoxaline Derivatives in Oncology: A Comparative Guide to Anticancer Activity
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Cancer Drug Discovery
In the relentless pursuit of more effective and selective cancer therapeutics, the quinoxaline scaffold has emerged as a cornerstone in medicinal chemistry. This heterocyclic aromatic compound, formed by the fusion of a benzene ring and a pyrazine ring, presents a versatile framework for the development of novel anticancer agents.[1][2] Its unique structure allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] This guide provides a comparative analysis of the anticancer activity of various quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underscore their therapeutic potential. It is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of oncology.
The Rationale Behind Quinoxaline's Anticancer Prowess: A Mechanistic Overview
The anticancer efficacy of quinoxaline derivatives stems from their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.[4][5] These compounds have been shown to exert their effects through several key mechanisms:
-
Inhibition of Protein Kinases: A significant number of quinoxaline derivatives act as potent inhibitors of various protein kinases that are pivotal for cancer cell proliferation, survival, and angiogenesis.[6][7] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the PI3K/AKT/mTOR pathway.[3][4][8] By competitively binding to the ATP-binding sites of these kinases, these derivatives effectively halt downstream signaling cascades.[7]
-
Topoisomerase Inhibition: Certain quinoxaline derivatives function as topoisomerase inhibitors, enzymes crucial for DNA replication and repair.[4][9] By stabilizing the enzyme-DNA complex, they introduce DNA strand breaks, ultimately triggering apoptosis.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: A common consequence of treatment with quinoxaline-based agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle at specific checkpoints, often the G2/M phase.[7][9] These effects are typically downstream consequences of the primary mechanism of action.
A Comparative Look at Anticancer Activity: In Vitro Studies
The antitumor potential of a diverse range of quinoxaline derivatives has been extensively evaluated against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity, represented by the half-maximal inhibitory concentration (IC50), of selected derivatives, highlighting the influence of different substitutions on their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | Not specified | [10] |
| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | Not specified | [10] |
| Compound 17 | HCT-116 (Colon) | 48 ± 8.79 | Not specified | [10] |
| Compound 3 | Ty-82 (Leukemia) | 2.5 | Not specified | [10] |
| Compound 3 | THP-1 (Leukemia) | 1.6 | Not specified | [10] |
| Compound 14 | MCF-7 (Breast) | 2.61 | Not specified | [10] |
| Compound 19 | MGC-803 (Gastric) | 9 | Not specified | [10] |
| Compound 20 | T-24 (Bladder) | 8.9 | Not specified | [10] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | Apoptosis induction | [11] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | Not specified | [11] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [9][12] |
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified | [9][12] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified | [9][12] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [9] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | Not specified | [12] |
| Compound VIIIc | MCF-7 (Breast) | 9.0 | Not specified | [12] |
Structure-Activity Relationship (SAR): Decoding the Blueprint for Potency
The anticancer activity of quinoxaline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies provide crucial insights into how different substituents on the quinoxaline ring influence their biological efficacy.[8]
-
Substitutions at Positions 2 and 3: The nature of the substituents at the 2 and 3 positions of the quinoxaline ring plays a critical role in determining antiproliferative efficacy.[8] For instance, studies have shown that heteroaromatic substitutions, such as furanyl groups, can lead to superior activity compared to phenyl groups.[8]
-
Linker and Side Chains: The type of linker and the nature of the side chains attached to the quinoxaline core are also pivotal. For example, a benzyl linker has been found to increase activity, while a sulfonyl linker tends to decrease it.[10] An aliphatic linker at the third position of the quinoxaline ring is often essential for activity.[10]
-
Influence of Electron-Donating and Withdrawing Groups: The electronic properties of the substituents can significantly impact activity. In some series, the presence of an electron-donating group like a methoxy group enhances anticancer activity, whereas an electron-withdrawing group such as chlorine can decrease it.[10] Conversely, other studies have shown that electron-withdrawing groups like chlorine can lead to higher activity than bromine or a methyl group.[10]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed methodologies for key in vitro assays used to assess the anticancer activity of quinoxaline derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Flow Cytometry for Cell Cycle Analysis
This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates, treat with the quinoxaline derivatives for a specified time, and then harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol and resuspend them in a propidium iodide (PI) staining solution containing RNase A.
-
Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Path to Discovery: Workflows and Pathways
To better illustrate the logical progression of research and the biological context of quinoxaline derivatives' action, the following diagrams are provided.
Caption: A streamlined workflow for the discovery and development of quinoxaline-based anticancer agents.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives.
Conclusion and Future Directions
The compelling body of evidence presented in this guide solidifies the standing of quinoxaline derivatives as a highly promising class of anticancer agents. Their synthetic accessibility, diverse mechanisms of action, and potent activity against a range of cancer cell lines underscore their therapeutic potential. Future research should focus on the optimization of lead compounds to enhance their selectivity and pharmacokinetic profiles, as well as the exploration of novel derivatives targeting emerging cancer vulnerabilities. The continued investigation of these remarkable compounds holds the key to unlocking new and more effective strategies in the ongoing fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the inhibitory effects of quinoxaline sulfonamides on different enzymes
This guide provides an in-depth technical comparison of quinoxaline sulfonamides as inhibitors of various carbonic anhydrase (CA) isoforms. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and enzymology. This document delves into the synthesis, mechanism of action, and inhibitory profiles of this promising class of compounds, supported by experimental data and detailed protocols.
Introduction: The Rising Prominence of Quinoxaline Sulfonamides in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte balance. Consequently, dysregulation of CA activity is implicated in various pathologies, ranging from glaucoma to cancer.
The sulfonamide functional group has long been recognized as a canonical zinc-binding moiety for potent CA inhibitors. The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The strategic combination of these two pharmacophores has given rise to a novel class of inhibitors—quinoxaline sulfonamides—with significant therapeutic potential.
This guide will focus on the comparative inhibitory effects of quinoxaline sulfonamides on four key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the tumor-associated, transmembrane hCA IX and hCA XII. The overexpression of hCA IX and hCA XII in hypoxic tumors has rendered them attractive targets for the development of novel anticancer agents.
Mechanism of Action and Isoform Selectivity
The inhibitory action of quinoxaline sulfonamides hinges on the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) within the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule, which is essential for the hydration of carbon dioxide, thereby arresting the catalytic cycle.
The quinoxaline moiety and its various substituents play a crucial role in determining the inhibitory potency and, critically, the isoform selectivity of these compounds. By extending into the active site cavity, the quinoxaline ring can engage in additional non-covalent interactions with amino acid residues, such as van der Waals forces and hydrogen bonding. These secondary interactions are key to fine-tuning the affinity of the inhibitor for different CA isoforms, which, despite a conserved active site, possess subtle structural differences in their surrounding residues. For instance, the presence of halogen atoms or additional sulfonamide groups on the quinoxaline ring has been shown to favorably influence inhibitory activity.[1][2]
Comparative Inhibitory Potency of Quinoxaline Sulfonamides
The inhibitory effects of a series of quinoxaline sulfonamide derivatives have been evaluated against hCA I, II, IX, and XII. The inhibition constants (Kᵢ) provide a quantitative measure of the potency of these compounds. A lower Kᵢ value indicates a higher inhibitory potency. For context, the clinically used CA inhibitor Acetazolamide (AAZ) is included as a reference compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25.7 | 5.7 | [1] |
| Compound 7g | 105.3 | 68.4 | 42.2 | 125.3 | [1] |
| Compound 7h | 98.6 | 55.2 | 58.6 | 101.8 | [1] |
| Compound 18 | 124.7 | 75.1 | 65.4 | 134.2 | [1] |
Data Interpretation:
As evidenced by the data, several synthesized quinoxaline sulfonamide derivatives exhibit potent inhibition of the tumor-associated isoforms hCA IX and XII, with Kᵢ values in the nanomolar range.[1] Notably, some compounds demonstrate a degree of selectivity towards the cytosolic or tumor-associated isoforms. A thorough structure-activity relationship (SAR) analysis reveals that the nature and position of substituents on the quinoxaline ring are critical for modulating both potency and selectivity.[1][2]
The Role of hCA IX and XII in Cancer Biology: A Rationale for Targeted Inhibition
Under the hypoxic conditions characteristic of solid tumors, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and activated. HIF-1, in turn, upregulates the expression of a plethora of genes that promote tumor survival and progression, including hCA IX and hCA XII.
These transmembrane enzymes play a pivotal role in the adaptation of cancer cells to their acidic microenvironment. By catalyzing the extracellular conversion of CO₂ to bicarbonate and protons, they contribute to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH. This pH gradient favors tumor growth, invasion, and metastasis, and contributes to resistance to chemotherapy and radiotherapy.
The inhibition of hCA IX and hCA XII by quinoxaline sulfonamides can disrupt this critical pH-regulating mechanism, leading to intracellular acidification and, consequently, apoptosis of cancer cells. Furthermore, the inhibition of these enzymes can sensitize tumors to conventional cancer therapies.
Signaling Pathway of hCA IX/XII in Cancer
Caption: Role of hCA IX/XII in cancer and the effect of quinoxaline sulfonamide inhibition.
Experimental Protocols
Synthesis of Quinoxaline Sulfonamides
A general and robust method for the synthesis of quinoxaline sulfonamides involves a multi-step procedure, starting with the synthesis of the quinoxaline scaffold followed by the introduction of the sulfonamide moiety.
Workflow for the Synthesis of Quinoxaline Sulfonamides
Caption: General workflow for the synthesis of quinoxaline sulfonamides.
Step-by-Step Protocol for the Synthesis of a Representative Quinoxaline Sulfonamide:
-
Synthesis of the Quinoxaline Core:
-
To a solution of o-phenylenediamine (1 equivalent) in ethanol, add the desired α-dicarbonyl compound (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude quinoxaline derivative.
-
-
Chlorosulfonation:
-
To chlorosulfonic acid (10 equivalents) at 0 °C, add the synthesized quinoxaline derivative portion-wise under constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the quinoxaline sulfonyl chloride.
-
-
Amination:
-
Dissolve the quinoxaline sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add an aqueous solution of the desired amine (2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final quinoxaline sulfonamide.
-
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
The gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay. This technique measures the initial rate of the enzyme-catalyzed hydration of CO₂, which leads to a rapid change in pH, monitored by a pH indicator.
Workflow for Stopped-Flow CA Inhibition Assay
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (20 mM, pH 7.4).
-
Enzyme Solution: Prepare a stock solution of the purified hCA isoform in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Inhibitor Solutions: Prepare a stock solution of the quinoxaline sulfonamide in DMSO. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through the chilled assay buffer for at least 30 minutes.
-
pH Indicator: A suitable pH indicator, such as phenol red, is added to the enzyme/inhibitor solution.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).
-
Load one syringe with the enzyme/inhibitor/indicator solution and the other with the CO₂-saturated buffer.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λ_max over time (typically in milliseconds).
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Measure the initial velocities at various inhibitor concentrations.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis-Menten constant.
-
Conclusion and Future Perspectives
Quinoxaline sulfonamides represent a highly promising class of carbonic anhydrase inhibitors with significant potential for the development of novel therapeutics, particularly in the realm of oncology. Their synthetic tractability allows for the fine-tuning of their inhibitory profiles, enabling the design of potent and isoform-selective inhibitors. The data presented in this guide underscore the potent inhibition of the tumor-associated hCA IX and XII isoforms by several quinoxaline sulfonamide derivatives.
Future research in this area should focus on optimizing the isoform selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of enzyme inhibitors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
